SNS-314 Mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2.CH4O3S/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16;1-5(2,3)4/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCODPVDEFFWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648376 | |
| Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146618-41-8 | |
| Record name | SNS-314 Mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146618418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--N-(3-chlorophenyl)-N'-(5-{2-[(thieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-thiazol-2-yl)urea (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10648376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNS-314 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGW32FDY3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SNS-314 Mesylate, a potent and selective pan-Aurora kinase inhibitor. The information presented herein is intended for researchers, scientists, and professionals involved in the field of drug development and cancer biology. This document details the molecular interactions, cellular consequences, and preclinical efficacy of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.
Core Mechanism of Action: Inhibition of Aurora Kinases
SNS-314 is an ATP-competitive inhibitor that demonstrates potent and selective activity against all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[3][4] Elevated expression of Aurora kinases is a common feature in a wide range of human cancers, including colon, breast, ovarian, and pancreatic tumors, making them attractive targets for cancer therapy.[1][5]
By inhibiting Aurora kinases, SNS-314 disrupts the orderly progression of mitosis.[5] This disruption leads to a failure of the mitotic spindle checkpoint, preventing cells from undergoing cytokinesis.[4][5] Consequently, treated cells undergo multiple rounds of DNA replication without cell division, a process known as endoreduplication, which ultimately triggers apoptotic cell death.[5][6] A key biomarker of SNS-314's activity is the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B.[1][2][6]
The following diagram illustrates the central role of Aurora kinases in mitosis and the point of intervention by SNS-314.
Caption: this compound inhibits Aurora kinases, disrupting mitosis and leading to cell death.
Quantitative Data
The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against Aurora kinases and its anti-proliferative activity in different cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Reference |
| Aurora A | 9 | [1][7] |
| Aurora B | 31 | [1][7] |
| Aurora C | 3 | [1][7] |
| Aurora C | 6 | [6][8] |
Note: Slight variations in IC50 values are reported across different sources.
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colon Carcinoma | 1.8 - 23 | [6][8] |
| A2780 | Ovarian Cancer | 1.8 | [8] |
| PC-3 | Prostate Cancer | 1.8 - 23 | [8] |
| HeLa | Cervical Cancer | 1.8 - 23 | [8] |
| MDA-MB-231 | Breast Cancer | 1.8 - 23 | [8] |
| H-1299 | Lung Cancer | 1.8 - 23 | [8] |
| HT29 | Colon Cancer | 24 | [8] |
| CAL-62 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [9] |
| 8305C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [9] |
| 8505C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [9] |
| BHT-101 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [9] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the mechanism of action of this compound.
In Vitro Aurora Kinase Inhibition Assay
The inhibitory activity of SNS-314 against Aurora kinases is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
Caption: Workflow for the in vitro Aurora kinase inhibition assay.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well or 384-well plate format. Recombinant Aurora A, B, or C enzyme is combined with a specific substrate (e.g., myelin basic protein for Aurora B) and ATP in a kinase assay buffer.[4][10]
-
Inhibitor Addition: this compound is serially diluted and added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a defined period, typically 30-60 minutes, to allow for phosphorylation.[4][10][11]
-
Detection: The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.[12]
-
Data Analysis: The IC50 value, representing the concentration of SNS-314 required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Cell Viability and Proliferation Assays
The anti-proliferative effects of SNS-314 on cancer cell lines are commonly assessed using assays that measure cell viability or DNA synthesis.
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well opaque-walled plates and allowed to adhere overnight.[7][13]
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[7]
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.[1][7] This reagent lyses the cells and contains luciferase and luciferin.
-
Incubation and Measurement: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[7][13] The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[7]
Histone H3 Phosphorylation Assay (Western Blot)
Inhibition of Aurora B kinase activity in cells is often confirmed by measuring the phosphorylation of its substrate, histone H3, using Western blotting.
Caption: Western blot workflow for detecting phospho-Histone H3.
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound for a designated time. The cells are then lysed to extract total protein.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[3]
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for phosphorylated histone H3 (Ser10), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).[3]
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the intensity of the bands is quantified to determine the level of histone H3 phosphorylation.[14]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Tumor Implantation: Human cancer cells, such as HCT116, are subcutaneously injected into immunocompromised mice.[2][6]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered via various routes (e.g., intraperitoneal injection) according to a specific dosing schedule.[15]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers to assess the anti-tumor activity of the compound.[6] Animal body weight and overall health are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed for biomarkers, such as the level of phosphorylated histone H3, to confirm target engagement in vivo.[1][2]
Conclusion
This compound is a potent, pan-Aurora kinase inhibitor that disrupts mitosis and induces apoptosis in a broad range of cancer cell lines. Its mechanism of action is well-characterized, with clear evidence of target engagement both in vitro and in vivo. The preclinical data strongly support its continued investigation as a potential therapeutic agent for the treatment of various human malignancies. This technical guide provides a foundational understanding of the core mechanism of this compound for scientists and researchers in the field of oncology drug development.
References
- 1. promega.com [promega.com]
- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. Histone western blot protocol | Abcam [abcam.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. Effects of the Aurora kinases pan-inhibitor this compound on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.co.uk [promega.co.uk]
- 13. OUH - Protocols [ous-research.no]
- 14. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 15. pnas.org [pnas.org]
SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SNS-314 Mesylate is a potent and selective, ATP-competitive small molecule inhibitor of Aurora kinases A, B, and C.[1][2][3] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][4] Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for cancer therapy.[2][4][5] SNS-314 has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models, and is currently being investigated in clinical trials for the treatment of advanced solid tumors.[4][5] This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.
Mechanism of Action
SNS-314 exerts its anti-cancer effects by inhibiting all three Aurora kinases, leading to multiple defects in mitosis.[1][6] Inhibition of Aurora A disrupts centrosome separation and spindle formation, while inhibition of Aurora B leads to failures in the spindle assembly checkpoint and cytokinesis.[1][4] This disruption of mitotic progression results in endoreduplication, where cells undergo multiple rounds of DNA replication without cell division, leading to the formation of large, polyploid cells and subsequent apoptosis.[1][5] A co-crystal structure of SNS-314 with Aurora A has confirmed that it binds to the ATP-binding pocket of the kinase.[6][7] The inhibition of Aurora B activity by SNS-314 can be monitored by the reduction in the phosphorylation of its substrate, histone H3 at serine 10.[6][7]
Quantitative Data
The inhibitory activity of SNS-314 against Aurora kinases and its anti-proliferative effects on cancer cells have been quantified in various preclinical studies.
| Parameter | Aurora A | Aurora B | Aurora C | Reference |
| IC₅₀ | 9 nM | 31 nM | 3-6 nM | [3][8] |
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ | Reference |
| HCT116 | Colorectal Carcinoma | ~5 nM (EC₅₀, proliferation) | [6][7] |
| HCT116 | Colorectal Carcinoma | ~9 nM (EC₅₀, Histone H3 Ser10 phosphorylation) | [6][7] |
| A2780 | Ovarian Cancer | 1.8 nM (IC₅₀) | [3][8] |
| HT29 | Colon Cancer | 24 nM (IC₅₀) | [3][8] |
| Xenograft Model | Treatment | Outcome | Reference |
| HCT116 | 50 and 100 mg/kg SNS-314 | Dose-dependent inhibition of histone H3 phosphorylation | [2] |
| HCT116 | Various dosing schedules (weekly, bi-weekly, 5 days on/9 days off) | Significant tumor growth inhibition | [2][3] |
| HCT116 | SNS-314 followed by docetaxel | Potentiated antitumor activity | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of SNS-314.
Aurora Kinase Inhibition Assay (HTRF)
This assay is used to determine the in vitro potency of SNS-314 against Aurora kinases A, B, and C.
Materials:
-
Recombinant human Aurora A, B, and C enzymes
-
Biotinylated peptide substrate (e.g., for Aurora B, a histone H3-derived peptide)
-
ATP
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.02% NaN₃)
-
Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 20 mM EDTA, 0.1% BSA)
-
Europium-conjugated anti-phospho-substrate antibody
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of SNS-314 in DMSO and then dilute in assay buffer.
-
Add the diluted SNS-314 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the Aurora kinase enzyme and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection buffer containing EDTA.
-
Add the HTRF detection reagents (Europium-conjugated anti-phospho-substrate antibody and Streptavidin-XL665).
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay (CellTiter-Blue®)
This assay measures the anti-proliferative effects of SNS-314 on cancer cell lines.
Materials:
-
HCT116 cells (or other cancer cell lines)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
CellTiter-Blue® Viability Assay reagent
-
96-well or 384-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed HCT116 cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of SNS-314 (or DMSO as a vehicle control) and incubate for 72-96 hours.
-
Add CellTiter-Blue® reagent to each well (typically 20 µL per 100 µL of medium in a 96-well plate).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the EC₅₀ value.
HCT116 Xenograft Model
This in vivo model is used to assess the anti-tumor efficacy of SNS-314.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Female athymic nude mice (nu/nu)
-
Matrigel (optional)
-
This compound
-
Vehicle for administration (e.g., sterile water or a suitable buffer)
-
Calipers
-
Syringes and needles
Procedure:
-
Harvest HCT116 cells from culture and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject approximately 5-10 million cells into the flank of each nude mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer SNS-314 (e.g., 50 or 100 mg/kg) or vehicle to the mice according to the desired schedule (e.g., intraperitoneally, once or twice weekly).[2]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting).
Western Blot for Phosphorylated Histone H3
This assay is used to measure the in vivo target engagement of SNS-314 by assessing the phosphorylation status of a key Aurora B substrate.
Materials:
-
Tumor tissue from the HCT116 xenograft study
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-histone H3 (Ser10) and anti-total histone H3 (or a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the excised tumor tissue in lysis buffer and clear the lysate by centrifugation.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 or a loading control to normalize the data.
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay quantifies the induction of apoptosis in cells treated with SNS-314.
Materials:
-
HCT116 cells
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed HCT116 cells and treat them with SNS-314 or vehicle for a specified time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Visualizations
Signaling Pathway
Caption: SNS-314 inhibits Aurora kinases, leading to mitotic disruption and apoptosis.
Experimental Workflow
Caption: Workflow for the preclinical assessment of SNS-314's anti-cancer activity.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. SNS-314 [cogershop.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of SNS-314 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNS-314 mesylate is a potent and selective small molecule inhibitor of the Aurora kinases A, B, and C, a family of serine/threonine kinases that are critical regulators of mitosis.[1][2][3] Overexpression of Aurora kinases is a common feature in a wide range of human cancers, making them attractive targets for therapeutic intervention.[2][4] SNS-314 disrupts the normal progression of mitosis, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action
This compound exerts its anti-tumor activity primarily through the inhibition of all three Aurora kinases.[2] This inhibition disrupts several key mitotic events, ultimately leading to cell death.
-
Inhibition of Aurora A: Aurora A is crucial for centrosome maturation and separation, as well as the formation of a bipolar spindle. Inhibition of Aurora A by SNS-314 leads to defects in these processes, resulting in mitotic arrest.
-
Inhibition of Aurora B: As a key component of the chromosomal passenger complex (CPC), Aurora B is essential for the spindle assembly checkpoint (SAC), proper kinetochore-microtubule attachments, and cytokinesis.[5] SNS-314-mediated inhibition of Aurora B leads to a failure of the SAC, resulting in endoreduplication (repeated rounds of DNA replication without cell division) and polyploidy.[2] A primary and well-characterized downstream substrate of Aurora B is histone H3. SNS-314 treatment leads to a dose-dependent inhibition of histone H3 phosphorylation at Serine 10.[3][4]
-
Inhibition of Aurora C: The role of Aurora C is less well-defined but is thought to be similar to Aurora B, particularly in meiosis.
The culmination of these inhibitory actions is a bypass of the mitotic spindle checkpoint and a failure of cytokinesis, leading to mitotic catastrophe and the induction of apoptosis.[2][5]
Quantitative Data
The potency and efficacy of this compound have been characterized in various preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity of SNS-314
| Target | IC50 (nM)[3] |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3 |
Table 2: Anti-proliferative Activity of SNS-314 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM)[6] |
| CAL-62 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |
| 8305C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |
| 8505C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |
| BHT-101 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 |
Table 3: In Vivo Anti-tumor Efficacy of SNS-314 in HCT116 Xenograft Model
| Treatment | Tumor Growth Inhibition (%)[3] |
| SNS-314 (50 mg/kg, sequential with docetaxel) | Significant |
| SNS-314 (100 mg/kg, sequential with docetaxel) | 72.5 |
Downstream Signaling Pathways
The primary downstream consequence of Aurora kinase inhibition by SNS-314 is the induction of apoptosis. While the complete network of signaling events is still under investigation, key pathways have been elucidated.
Mitotic Catastrophe and Apoptosis Induction
Inhibition of Aurora kinases by SNS-314 disrupts the tightly regulated process of mitosis. This leads to endoreduplication and the formation of polyploid cells, which are genetically unstable and often trigger an apoptotic response.[2][6] Studies have shown that SNS-314 treatment leads to a significant increase in the apoptotic index in cancer cells.[6]
Caption: SNS-314 induces mitotic catastrophe leading to apoptosis.
Caspase Activation Cascade
The apoptotic program initiated by SNS-314 involves the activation of the caspase cascade. A key executioner caspase, caspase-3, has been shown to be activated following SNS-314 treatment.[4][7] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. While the direct upstream activators of caspase-3 in the context of SNS-314 are not fully elucidated, it is likely to involve both the intrinsic and extrinsic apoptotic pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Aurora kinases pan-inhibitor this compound on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
SNS-314 Mesylate: A Technical Guide to its Apoptosis Induction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNS-314 Mesylate is a potent and selective pan-inhibitor of the Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1] Overexpression of Aurora kinases is a common feature in a variety of human cancers, making them a promising target for cancer therapy.[1][2] this compound has demonstrated significant anti-proliferative activity in a broad range of tumor cell lines and in vivo xenograft models.[1][3] This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis, including the core signaling pathways, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action: Inhibition of Aurora Kinases
SNS-314 is an ATP-competitive inhibitor of Aurora A, Aurora B, and Aurora C.[1] By binding to the ATP-binding pocket of these kinases, SNS-314 prevents their phosphorylation and activation, leading to a cascade of events that ultimately result in apoptotic cell death. The primary mechanism involves the disruption of mitotic progression.[4] Inhibition of Aurora B, in particular, leads to defects in chromosome alignment and segregation, failure of the spindle assembly checkpoint, and an inability to complete cytokinesis.[2][4] This mitotic catastrophe results in the formation of polyploid cells that subsequently undergo apoptosis.[3][5]
Signaling Pathways of Apoptosis Induction
The induction of apoptosis by this compound is a multi-faceted process initiated by the inhibition of Aurora kinases. This leads to mitotic checkpoint failure and subsequent activation of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Aurora kinases pan-inhibitor this compound on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on SNS-314 Mesylate and its Role in Histone H3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNS-314 Mesylate is a potent and selective pan-Aurora kinase inhibitor that has demonstrated significant anti-proliferative activity in a variety of cancer models. A key mechanism of its action is the inhibition of histone H3 phosphorylation, a critical event in mitotic progression. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on histone H3 phosphorylation, and detailed experimental protocols for its study.
Introduction
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis.[1] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1] this compound is a small molecule inhibitor that targets all three Aurora kinases, leading to mitotic arrest and subsequent cell death in cancer cells. One of the well-established downstream effects of Aurora kinase inhibition by SNS-314 is the reduction of histone H3 phosphorylation at serine 10 (H3S10ph), a hallmark of mitosis. This document will delve into the technical details of this compound's activity, with a focus on its impact on this key epigenetic modification.
Mechanism of Action: Inhibition of the Aurora Kinase Signaling Pathway
This compound functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[2] Aurora B kinase, in particular, is the primary kinase responsible for phosphorylating histone H3 at serine 10 during mitosis. By binding to the ATP-binding pocket of Aurora B, SNS-314 prevents the transfer of a phosphate group to histone H3. This inhibition disrupts the proper condensation of chromosomes and the alignment of chromosomes at the metaphase plate, ultimately leading to a failure in cell division.[1]
Quantitative Data on this compound Activity
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against Aurora Kinases
| Target | IC50 (nM) | Reference |
| Aurora A | 9 | [3][4][5][6] |
| Aurora B | 31 | [3][4][5][6] |
| Aurora C | 3 | [3][6] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | Potent antiproliferative activity | [3][6] |
| A2780 | Ovarian Cancer | 1.8 | [4] |
| PC-3 | Prostate Cancer | Not Specified | [4] |
| HeLa | Cervical Cancer | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | [4] |
| H-1299 | Lung Cancer | Not Specified | [4] |
| HT29 | Colon Cancer | 24 | [4] |
| CAL-62 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [7] |
| 8305C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [7] |
| 8505C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [7] |
| BHT-101 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [7] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model
| Model | Treatment | Effect on Histone H3 Phosphorylation | Reference |
| HCT116 Human Colon Cancer Xenograft | 50 and 100 mg/kg this compound | Dose-dependent inhibition | [2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.
Protocol 1: Western Blot for Histone H3 Phosphorylation
This protocol outlines the detection of phosphorylated histone H3 (Ser10) in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, strip the membrane and re-probe with an antibody against total histone H3 or GAPDH.
-
Protocol 2: Cell Viability Assay
This protocol describes how to measure the effect of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
-
Viability Measurement (using MTT assay as an example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 3: In Vivo Xenograft Model
This protocol details a typical in vivo study to assess the anti-tumor efficacy of this compound.
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at 50 mg/kg, this compound at 100 mg/kg).
-
Administer the treatment via an appropriate route (e.g., intraperitoneal or oral) according to a defined schedule (e.g., daily for 5 days).
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, or at specific time points, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for Western blot analysis of histone H3 phosphorylation (as described in Protocol 1), and another portion can be fixed in formalin for immunohistochemical analysis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of this compound on histone H3 phosphorylation.
Conclusion
This compound is a potent pan-Aurora kinase inhibitor with a clear mechanism of action that involves the inhibition of histone H3 phosphorylation. This leads to mitotic disruption and anti-proliferative effects in a wide range of cancer cell lines and in vivo models. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and utilize this promising anti-cancer agent. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for designing and interpreting studies on this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora-A mediated histone H3 phosphorylation of threonine 118 controls condensin I and cohesin occupancy in mitosis | eLife [elifesciences.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Drosophila Aurora B Kinase Is Required for Histone H3 Phosphorylation and Condensin Recruitment during Chromosome Condensation and to Organize the Central Spindle during Cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: SNS-314 mesylate is a potent and selective small-molecule inhibitor of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C. These serine/threonine kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Given their frequent overexpression in a wide range of human cancers, including colon, breast, ovarian, gastric, and pancreatic tumors, Aurora kinases have emerged as promising therapeutic targets. This compound disrupts the cell cycle and induces apoptosis in cancer cells, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the activity of this compound in various cancer cell lines, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against Aurora Kinases
| Target | IC50 (nM) |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3 |
Data sourced from multiple references.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | ~5 |
| HT29 | Colorectal Carcinoma | Not specified |
| DLD-1 | Colorectal Carcinoma | Not specified |
| A549 | Non-Small Cell Lung Cancer | Not specified |
| PC-3 | Prostate Cancer | Not specified |
| DU-145 | Prostate Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
| MCF-7 | Breast Cancer | Not specified |
| HepG2 | Hepatocellular Carcinoma | Not specified |
| HeLa | Cervical Cancer | Not specified |
| A2780 | Ovarian Cancer | Not specified |
| SK-OV3 | Ovarian Cancer | Not specified |
| U-251 MG | Glioblastoma | Not specified |
| 8505C | Anaplastic Thyroid Carcinoma | Not specified |
| CAL-62 | Anaplastic Thyroid Carcinoma | Not specified |
| BHT-101 | Anaplastic Thyroid Carcinoma | Not specified |
| 8305C | Anaplastic Thyroid Carcinoma | Not specified |
Note: While several sources mention a broad panel of cell lines were tested, specific IC50 values for all are not consistently reported in the initial search results. Further targeted searches would be required to populate this table completely.
Mechanism of Action and Signaling Pathway
SNS-314 is an ATP-competitive inhibitor of Aurora kinases. By binding to the ATP-binding pocket of these enzymes, it prevents their catalytic activity, leading to a cascade of downstream effects that disrupt mitosis. Inhibition of Aurora A affects centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis. This leads to endoreduplication, where cells replicate their DNA without dividing, resulting in polyploidy and eventual cell death through apoptosis. A key downstream marker of Aurora B inhibition is the reduction of phosphorylation of histone H3 at serine 10.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1. CellTiter-Blue® Cell Viability Assay:
-
Principle: Measures the conversion of resazurin to the fluorescent resorufin by metabolically active cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1,500-2,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 5 days).
-
Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures ATP levels, an indicator of metabolically active cells.
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 1,500-2,000 cells/well.
-
Treat with this compound for the desired duration (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence. Viability is determined as the ratio of ATP in treated versus control cells.
-
Apoptosis Assays
1. Caspase-Glo® 3/7 Assay:
-
Principle: Measures caspase-3 and -7 activities, key executioner caspases in apoptosis.
-
Protocol:
-
Plate cells in a white-walled 96-well plate.
-
Treat with this compound for a specified time (e.g., 24 hours).
-
Add Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence.
-
2. Western Blot for PARP Cleavage:
-
Principle: Detects the cleavage of PARP (116 kDa) into its characteristic 89 kDa fragment by caspases during apoptosis.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PARP (e.g., from Cell Signaling Technology, used at 1:2000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:3000 dilution) for 2 hours at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. Both the full-length (116 kDa) and cleaved (89 kDa) PARP fragments should be visualized.
-
Cell Cycle Analysis
-
Principle: Quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.
-
Protocol:
-
Treat cells with this compound for a specified duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. An increase in the >4N DNA content is indicative of polyploidy.
-
Immunofluorescence Staining for Microtubule Organization
-
Principle: To visualize the effects of SNS-314 on the mitotic spindle.
-
Protocol:
-
Grow cells on glass coverslips to about 50-70% confluency.
-
Treat with this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1-1% Triton X-100 in PBS for 10-20 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA or 5% normal goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst stain for 10 minutes.
-
Mount the coverslips on microscope slides with anti-fade mounting medium.
-
Visualize using a fluorescence microscope.
-
Conclusion
This compound is a potent pan-Aurora kinase inhibitor with significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanism of action, centered on the disruption of mitosis, makes it a compelling candidate for cancer therapy, both as a monotherapy and in combination with other agents. The data and protocols presented in this guide offer a foundational resource for researchers investigating the therapeutic potential of this compound and the broader field of Aurora kinase inhibition in oncology. Further research to fully elucidate its efficacy in a wider array of cancer types and to optimize combination strategies is warranted.
SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SNS-314 mesylate is a potent and selective, ATP-competitive small molecule inhibitor of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1] These serine/threonine kinases are key regulators of mitosis, and their overexpression is a common feature in a wide range of human cancers, making them attractive targets for cancer therapy.[1] SNS-314 has demonstrated significant antitumor activity in preclinical models, both as a single agent and in combination with other chemotherapeutics.[2][3] It induces cell cycle arrest, endoreduplication, and ultimately apoptosis in proliferating tumor cells.[1][4] Currently, SNS-314 is being evaluated in a Phase 1 clinical trial for the treatment of advanced solid tumors.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and experimental protocols related to this compound.
Chemical Structure and Physicochemical Properties
This compound is the methanesulfonate salt of the active free base, SNS-314. The salt form generally offers improved water solubility and stability.[5]
Chemical Structure:
-
IUPAC Name: N-(3-Chlorophenyl)-N'-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]urea methanesulfonate[6]
-
Chemical Formula: C₁₈H₁₅ClN₆OS₂ · CH₄O₃S[7]
-
Molecular Weight: 527.04 g/mol [7]
-
CAS Number: 1146618-41-8[7]
-
SMILES: CS(=O)(=O)O.C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 527.04 g/mol | [7] |
| Appearance | Powder | [6] |
| Purity (by HPLC) | ≥ 98% | [6] |
| Solubility | Soluble in DMSO | [6][7] |
| Insoluble in Water | [2] | |
| Insoluble in Ethanol | [2] | |
| Storage | Store at -20°C | [6] |
Mechanism of Action
SNS-314 is a pan-inhibitor of Aurora kinases, targeting Aurora A, B, and C with high potency.[2] These kinases play critical roles in various stages of mitosis:
-
Aurora A: Associated with centrosome maturation and separation, and mitotic spindle assembly.
-
Aurora B: A key component of the chromosomal passenger complex, it regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.
-
Aurora C: Its function is less understood but is believed to be similar to Aurora B, particularly during meiosis.
By inhibiting these kinases, SNS-314 disrupts the orderly progression of mitosis.[1] This leads to a failure of the mitotic spindle checkpoint, preventing proper chromosome alignment and segregation.[4] Consequently, treated cells bypass cytokinesis, leading to multiple rounds of DNA replication without cell division (endoreduplication), resulting in polyploidy and eventual cell death through apoptosis.[4][6] A key pharmacodynamic marker of Aurora B inhibition by SNS-314 is the reduction of phosphorylation of Histone H3.[1][2]
Signaling Pathway Diagram:
Caption: Mechanism of action of this compound.
Biological Activity
In Vitro Activity
This compound is a potent inhibitor of Aurora kinases A, B, and C with IC₅₀ values in the low nanomolar range.[2][7]
Table of In Vitro Kinase Inhibition:
| Kinase | IC₅₀ (nM) | Source |
| Aurora A | 9 | [2][7] |
| Aurora B | 31 | [2][7] |
| Aurora C | 3 | [2][7] |
SNS-314 demonstrates potent antiproliferative activity across a broad range of human cancer cell lines.[5]
Table of Antiproliferative Activity (IC₅₀ values):
| Cell Line | Cancer Type | IC₅₀ (nM) | Source |
| A2780 | Ovarian Cancer | 1.8 | [5] |
| CAL-62 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [6] |
| 8305C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [6] |
| 8505C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [6] |
| BHT-101 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | [6] |
| HCT116 | Colorectal Carcinoma | 24 | [5] |
| PC-3 | Prostate Cancer | Not specified | [5] |
| HeLa | Cervical Cancer | Not specified | [5] |
| MDA-MB-231 | Breast Cancer | Not specified | [5] |
| H-1299 | Lung Cancer | Not specified | [5] |
| HT29 | Colon Cancer | 24 | [5] |
In Vivo Activity
In vivo studies using human tumor xenograft models have demonstrated the antitumor efficacy of SNS-314. Administration of SNS-314 in an HCT116 colon cancer xenograft model resulted in a dose-dependent inhibition of histone H3 phosphorylation, a marker of Aurora B activity.[1][2] This was accompanied by significant tumor growth inhibition.[1][2] SNS-314 has shown efficacy with various dosing schedules, including weekly, bi-weekly, and 5 days on/9 days off.[1]
Furthermore, studies have explored the synergistic effects of SNS-314 with other chemotherapeutic agents.[3] Sequential treatment with SNS-314 followed by a microtubule-targeted agent like docetaxel has shown profound synergistic antiproliferative effects.[2][3] This is consistent with a mechanism where Aurora inhibition bypasses the mitotic spindle checkpoint, sensitizing cells to subsequent mitotic catastrophe induced by spindle toxins.[3]
Experimental Protocols
In Vitro Kinase Assay (Aurora A)
A representative protocol for determining the IC₅₀ of SNS-314 against Aurora A involves the following steps:
-
Enzyme and Substrate Preparation: Humanized mouse Aurora A (amino acids 107-403) is used as the enzyme source. A biotinylated peptide, PKAtide, serves as the substrate.
-
Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP at a concentration near its Kₘ value.
-
Incubation: The enzyme, substrate, ATP, and varying concentrations of SNS-314 (or DMSO as a control) are incubated for a set period (e.g., 25 minutes) at a controlled temperature.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be achieved using methods like fluorescence polarization, where a phosphospecific antibody or a binding reagent is added to the reaction mixture.
-
Data Analysis: The relative enzymatic activity is calculated by normalizing the signal from each well to the positive control (DMSO). IC₅₀ values are then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay
The antiproliferative activity of SNS-314 can be assessed using various methods, such as the CellTiter-Blue or CellTiter-Glo assays.
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with a serial dilution of SNS-314 for a defined period (e.g., 72-96 hours).
-
Viability Assessment:
-
CellTiter-Blue: A resazurin-based reagent is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin, and the fluorescence is measured.
-
CellTiter-Glo: This assay measures intracellular ATP levels as an indicator of cell viability. A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP is added, and luminescence is measured.
-
-
Data Analysis: The viability is determined as the ratio of the signal in treated cells versus control cells. IC₅₀ values are calculated from the dose-response curves.
In Vivo Xenograft Study
A general workflow for evaluating the in vivo efficacy of SNS-314 is as follows:
Caption: A typical workflow for an in vivo xenograft study.
Clinical Development
This compound has entered clinical development. A Phase 1, open-label, dose-escalating study was initiated to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SNS-314 in patients with advanced solid tumors.[3]
Conclusion
This compound is a promising pan-Aurora kinase inhibitor with potent in vitro and in vivo antitumor activity. Its mechanism of action, which involves the disruption of mitosis leading to cell death, makes it a valuable candidate for cancer therapy, particularly in tumors that overexpress Aurora kinases. The ongoing clinical evaluation will further elucidate its therapeutic potential in human cancers. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel anticancer agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SNS-314 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. SNS-314 | Aurora A/B/C inhibitor | CAS 1057249-41-8 | Buy SNS314 from Supplier InvivoChem [invivochem.com]
- 5. medkoo.com [medkoo.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. selleckchem.com [selleckchem.com]
SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor for Advanced Solid Tumors
South San Francisco, CA - SNS-314 Mesylate, a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C, has been the subject of significant preclinical and early clinical investigation as a potential therapeutic agent for various cancers. Developed to target the uncontrolled cell division characteristic of tumors, SNS-314 has demonstrated notable anti-proliferative activity in a range of cancer cell lines and in vivo models. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available clinical data for this compound.
Discovery and Synthesis
SNS-314 was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of Aurora kinases. The core of the molecule is a thieno[3,2-d]pyrimidine scaffold, a class of compounds known for its kinase inhibitory activity. While a detailed, step-by-step synthesis protocol is not publicly available, the general synthetic approach for this class of compounds typically involves the construction of the fused heterocyclic ring system followed by the introduction of various side chains to optimize potency and pharmacokinetic properties.
The chemical name for SNS-314 is N-(3-chlorophenyl)-N'-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-2-thiazolyl]urea, and it is formulated as a mesylate salt to improve its solubility and stability.
Mechanism of Action
SNS-314 is an ATP-competitive inhibitor of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C.[1] These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] By inhibiting these kinases, SNS-314 disrupts the proper execution of cell division, leading to mitotic catastrophe and subsequent cancer cell death.[1]
The inhibition of Aurora B, in particular, leads to a failure of the spindle assembly checkpoint and prevents cytokinesis. This results in cells undergoing multiple rounds of DNA replication without cell division (endoreduplication), leading to the formation of large, polyploid cells that ultimately undergo apoptosis.[1][2]
A diagram illustrating the central role of Aurora kinases in mitosis and the inhibitory effect of SNS-314 is provided below.
Caption: Role of Aurora Kinases in Mitosis and Inhibition by this compound.
Preclinical Data
In Vitro Activity
SNS-314 has demonstrated potent inhibitory activity against the three Aurora kinase isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3 |
| Data from Selleck Chemicals.[4][5] |
The compound has also shown potent anti-proliferative activity across a broad panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | - |
| A2780 | Ovarian Cancer | - |
| PC-3 | Prostate Cancer | - |
| HeLa | Cervical Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
| H1299 | Lung Cancer | - |
| HT29 | Colon Cancer | - |
| Specific IC50 values for each cell line were not consistently available in the searched literature. |
In Vivo Efficacy
In preclinical xenograft models, SNS-314 has demonstrated significant anti-tumor activity. In the HCT116 human colon cancer xenograft model, administration of SNS-314 led to a dose-dependent inhibition of histone H3 phosphorylation, a key substrate of Aurora B, indicating effective target engagement in vivo.[3][6]
Furthermore, studies have shown that SNS-314 has synergistic effects when used in combination with other chemotherapeutic agents, particularly microtubule-targeted agents like docetaxel.[2] Sequential treatment of SNS-314 followed by docetaxel resulted in significant tumor growth inhibition in HCT116 xenografts, a more potent effect than either agent alone.[2] This synergy is thought to arise from SNS-314's ability to bypass the mitotic spindle checkpoint, making cancer cells more susceptible to the cytotoxic effects of spindle poisons.[2]
Experimental Protocols
Aurora Kinase Activity Assay (General Protocol)
A common method to assess Aurora kinase activity is a biochemical assay that measures the phosphorylation of a substrate peptide. A general workflow is as follows:
-
Reaction Setup: In a microplate well, the Aurora kinase enzyme is incubated with the test compound (e.g., SNS-314) and a specific peptide substrate in a buffer containing ATP and MgCl2.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with ³²P-ATP and measuring radioactivity, or by using phosphorylation-specific antibodies in an ELISA-based format.
Caption: General workflow for an in vitro Aurora kinase inhibition assay.
HCT116 Xenograft Model (General Protocol)
-
Cell Culture: HCT116 human colorectal carcinoma cells are cultured in appropriate media until a sufficient number of cells are obtained.
-
Implantation: A suspension of HCT116 cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound (and/or other agents) is administered according to the specified dose and schedule (e.g., intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Clinical Trial Information
This compound was evaluated in a Phase 1 clinical trial (NCT00519662) for patients with advanced solid tumors.[7][8] This was an open-label, dose-escalation study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of intravenously administered SNS-314.[7][8]
The study initiated with a starting dose of 30 mg/m² and employed a dose-escalation scheme to determine the maximum tolerated dose (MTD).[8] While the trial was completed, detailed results regarding the MTD, pharmacokinetic parameters (such as Cmax, Tmax, AUC, and half-life), and a comprehensive list of adverse events have not been made widely public. The development of SNS-314 as a monotherapy was reportedly discontinued due to a lack of satisfactory response in this initial trial. However, the potent synergy observed with other chemotherapeutic agents suggests that its potential in combination therapies may warrant further investigation.
Conclusion
This compound is a potent, pan-Aurora kinase inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis, with particularly promising results when used in combination with microtubule-targeting agents. While the monotherapy development of SNS-314 was halted after a Phase 1 clinical trial, the extensive preclinical data provides a strong rationale for its further investigation in combination regimens for the treatment of advanced solid tumors. Further research is needed to fully elucidate its clinical potential and identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Tolerability Study of SNS-314 for Advanced Solid Tumors [clinicaltrials.stanford.edu]
- 8. Safety and Tolerability Study of SNS-314 for Advanced Solid Tumors | MedPath [trial.medpath.com]
SNS-314 Mesylate: A Pan-Aurora Kinase Inhibitor Disrupting Mitotic Checkpoint Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNS-314 Mesylate is a potent and selective, ATP-competitive small molecule inhibitor of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1] These serine/threonine kinases are crucial regulators of mitotic progression, playing pivotal roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Overexpression of Aurora kinases is a common feature in a wide range of human cancers, making them attractive targets for therapeutic intervention. SNS-314 disrupts the mitotic checkpoint, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its role in mitotic checkpoint control, detailed experimental protocols for its characterization, and a summary of its preclinical anti-tumor activity.
Mechanism of Action: Targeting the Masters of Mitosis
SNS-314 exerts its anti-cancer effects by inhibiting the enzymatic activity of Aurora kinases A, B, and C, thereby interfering with critical mitotic events.[4][5]
-
Inhibition of Aurora A: Aurora A is primarily involved in centrosome separation and maturation, as well as the assembly of the bipolar mitotic spindle.[4] Inhibition of Aurora A by SNS-314 leads to defects in spindle formation, resulting in disorganized and often monopolar spindles.[5] This prevents proper chromosome alignment at the metaphase plate.
-
Inhibition of Aurora B: As a key component of the chromosomal passenger complex (CPC), Aurora B has multiple roles throughout mitosis.[3] It is essential for the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation.[2] Aurora B phosphorylates several substrates to correct improper kinetochore-microtubule attachments and to activate the SAC in the presence of unattached kinetochores.[6] SNS-314-mediated inhibition of Aurora B abrogates the SAC, causing cells to exit mitosis prematurely without proper chromosome segregation.[2] This leads to endoreduplication, where cells re-replicate their DNA without dividing, resulting in polyploidy and eventual cell death. A key downstream target of Aurora B is histone H3, and inhibition of its phosphorylation at Serine 10 is a reliable biomarker of SNS-314 activity.[3][6]
-
Inhibition of Aurora C: The role of Aurora C is less well-defined but is thought to be similar to Aurora B, particularly in meiosis. It is also overexpressed in various cancers.
The culmination of these inhibitory effects is a bypass of the mitotic spindle checkpoint, failure of cytokinesis, and the induction of apoptosis.[2][5]
Quantitative Data
The potency and cellular effects of this compound have been quantified in various biochemical and cellular assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Aurora A | 9 nM | [1][5] |
| Aurora B | 31 nM | [1][5] | |
| Aurora C | 3 nM | [1] | |
| EC50 | HCT116 Cell Proliferation | ~5 nM | [3] |
| Histone H3 (Ser10) Phosphorylation | ~9 nM | [3] | |
| GI50 | HCT116 | 12 nM | [7] |
| A2780 (Ovarian) | 1.8 nM | [5] | |
| PC-3 (Prostate) | Not Specified | [5] | |
| HeLa (Cervical) | Not Specified | [5] | |
| MDA-MB-231 (Breast) | Not Specified | [5] | |
| H-1299 (Lung) | Not Specified | [5] | |
| HT29 (Colon) | 24 nM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Aurora Kinase Inhibition Assay
This assay determines the in vitro potency of SNS-314 against purified Aurora kinases.
Materials:
-
Recombinant human Aurora A, B, and C enzymes
-
Fluorescently labeled peptide substrate (e.g., FAM-PKAtide)
-
ATP
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 0.05% NaN3, 0.01% Tween-20, 0.1% BSA)
-
This compound stock solution in DMSO
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the compounds in assay buffer.
-
In a microplate, combine the diluted SNS-314, Aurora kinase enzyme, and the fluorescent peptide substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 25 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the fluorescence intensity to determine the extent of peptide phosphorylation.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50/IC50 values.[4]
Western Blot for Phospho-Histone H3
This method is used to detect the phosphorylation status of Histone H3, a direct substrate of Aurora B kinase.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude doublets and debris.
-
Generate a histogram of DNA content to quantify the percentage of cells in G1, S, and G2/M phases.[8][9]
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCT116 cancer cells
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of HCT116 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound or vehicle control according to a predefined schedule (e.g., intraperitoneal injection twice weekly).[6]
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers like phospho-Histone H3).[6]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in disrupting mitotic progression.
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNS-314 [cogershop.com]
- 4. ulab360.com [ulab360.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
A Technical Guide to the Phenotypic Effects of Pan-Aurora Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the cellular and molecular consequences of inhibiting the entire family of Aurora kinases. Aurora kinases A, B, and C are critical serine/threonine kinases that orchestrate key events during cell division.[1][2] Their frequent overexpression in a wide range of human tumors has made them attractive targets for cancer therapy.[3][4] Pan-Aurora kinase inhibitors, which block the activity of all three isoforms, have been developed to induce mitotic catastrophe and subsequent cell death in cancer cells. This document details the resulting phenotypes, presents quantitative data for key inhibitors, outlines relevant experimental protocols, and visualizes the underlying biological pathways.
Core Phenotypic Consequences of Pan-Aurora Kinase Inhibition
While Aurora kinases A, B, and C have distinct roles, the phenotype resulting from pan-inhibition is dominated by the effects of blocking Aurora B.[5][6] This is because the functional consequences of Aurora B/C inactivation are epistatic to those of Aurora A.[5] Selective inhibition of Aurora A typically leads to defects in mitotic spindle formation and a prometaphase arrest, whereas Aurora B inhibition results in failed cytokinesis and polyploidy.[5][6] Consequently, pan-Aurora kinase inhibitors consistently produce a phenotype characteristic of Aurora B blockade.
The primary phenotypic outcomes include:
-
Inhibition of Histone H3 Phosphorylation: Aurora B is responsible for phosphorylating histone H3 at Serine 10 (pH3S10) during mitosis, a crucial step for chromosome condensation.[7] Pan-Aurora kinase inhibitors effectively block this process, which serves as a reliable biomarker for target engagement.[8][9]
-
Failed Cytokinesis and Polyploidy: The most prominent effect is the failure of the cell to divide after chromosome segregation (cytokinesis failure).[6][9] This leads to the formation of large, polyploid cells with a DNA content of 4N or greater, a process known as endoreduplication.[6][7][10]
-
Mitotic Checkpoint Override: Inhibition of Aurora B interferes with the proper attachment of microtubules to kinetochores and abrogates the spindle assembly checkpoint, allowing cells to exit mitosis without proper chromosome alignment.[6][9]
-
Induction of Apoptosis: Following the mitotic errors and the formation of polyploid cells, a cellular stress response is initiated, often involving the p53 pathway, which ultimately leads to programmed cell death (apoptosis).[6][8][11]
Quantitative Data: Potency of Pan-Aurora Kinase Inhibitors
The following tables summarize the in vitro potency of several well-characterized pan-Aurora kinase inhibitors against the three kinase isoforms and their anti-proliferative activity in common cancer cell lines.
Table 1: Inhibitory Potency (IC50/Kᵢ in nM) Against Aurora Kinase Isoforms
| Inhibitor | Aurora A | Aurora B | Aurora C | Reference(s) |
| AMG 900 | 5 | 4 | 1 | [6][12] |
| VX-680 (Tozasertib) | 0.7 (Kᵢ) | 18 (Kᵢ) | 4.6 (Kᵢ) | [13] |
| CCT129202 | 42 | 198 | 227 | [3][9] |
| PHA-680632 | 27 | 135 | 120 | [12] |
| SNS-314 | 9 | 31 | 3 | [13] |
| CYC116 | 44 | 19 | 65 | [9][13] |
| VE-465 | 1 (Kᵢ) | 26 (Kᵢ) | 8.7 (Kᵢ) | [12][13] |
| AT9283 | 3 | 30 | - | [14] |
Note: Values are IC50 unless specified as Kᵢ (inhibition constant).
Table 2: Anti-Proliferative Activity (IC50/GI50 in nM) in Human Cancer Cell Lines
| Inhibitor | HCT116 (Colon) | HeLa (Cervical) | A2780 (Ovarian) | HL60 (Leukemia) | Reference(s) |
| AMG 900 | 1.6 | 1.8 | 3.2 | 1.3 | [6] |
| VX-680 (Tozasertib) | 15 - 130 (Range) | - | - | - | [13] |
| PHA-680632 | 0.29 - 1.56 µM (Range across 35 lines) | - | ✓ | ✓ | [12] |
| SNS-314 | 1.8 - 24.4 (Range) | - | - | - | [13] |
| CYC116 | 34 - 1370 (Range) | - | - | - | [13] |
Note: A checkmark (✓) indicates reported activity without a specific value. A dash (-) indicates data not specified in the sources.
Signaling Pathways and Mechanisms of Action
The inhibition of Aurora kinases disrupts the highly ordered process of mitosis. The diagrams below illustrate the key roles of these kinases and the consequences of their simultaneous inhibition by a pan-inhibitor.
Caption: Distinct roles of Aurora A and Aurora B kinases in mitosis.
The therapeutic strategy of pan-Aurora kinase inhibition is to disrupt these critical mitotic functions simultaneously, leading to cell death.
Caption: Cellular cascade triggered by pan-Aurora kinase inhibition.
Experimental Protocols
Validating the efficacy and mechanism of action of pan-Aurora kinase inhibitors requires a suite of specialized assays. The following protocols provide a detailed methodology for key experiments.
This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced in the kinase reaction.
-
Objective: To determine the IC50 value of an inhibitor against purified Aurora kinase enzymes.
-
Materials:
-
Procedure:
-
Prepare Master Mix: In kinase assay buffer, prepare a master mix containing ATP (at the Kₘ concentration for the specific kinase) and the kinase substrate.[17]
-
Aliquot Reagents:
-
Kinase Reaction: Incubate the plate at 30°C (or room temperature) for 45-60 minutes.[15][16]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[16]
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-45 minutes.[15][16]
-
Read Luminescence: Measure the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus reflects kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for an in vitro ADP-Glo™ kinase inhibition assay.
This protocol is used to quantify the DNA content of cells to identify the accumulation of polyploid cells, a hallmark of pan-Aurora kinase inhibition.
-
Objective: To measure the percentage of cells with >4N DNA content after inhibitor treatment.
-
Materials:
-
Cultured cancer cells (e.g., HeLa, HCT116).
-
Test inhibitor.
-
Phosphate-buffered saline (PBS).
-
70% Ethanol (ice-cold).
-
Propidium Iodide (PI) / RNase Staining Solution.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the test inhibitor at various concentrations (e.g., 10-point curve starting from 20 µM) or vehicle (DMSO) for 24-48 hours.
-
Harvest Cells: Harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 0.5 mL of PI/RNase staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI.
-
Data Analysis: Gate the cell populations based on their DNA content (G1/2N, G2-M/4N, and polyploid/>4N). Quantify the percentage of cells in the >4N gate as a measure of the inhibitor's effect.
-
This method allows for the direct visualization of the inhibitor's effects on the mitotic spindle and chromosome alignment.
-
Objective: To visualize spindle defects and inhibition of histone H3 phosphorylation.
-
Materials:
-
Cells cultured on glass coverslips.
-
Test inhibitor.
-
Fixative (e.g., 4% paraformaldehyde or cold methanol).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-α-tubulin (for spindles), anti-phospho-Histone H3 (Ser10).
-
Fluorescently-labeled secondary antibodies.
-
DAPI (for DNA counterstaining).
-
Fluorescence microscope.
-
-
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the inhibitor for an appropriate time (e.g., 8-24 hours).
-
Fixation and Permeabilization: Fix the cells and then permeabilize them to allow antibody entry.
-
Blocking: Incubate with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Staining: Incubate with primary antibodies overnight at 4°C, followed by washing and incubation with corresponding fluorescent secondary antibodies for 1 hour at room temperature.
-
Counterstaining and Mounting: Stain the DNA with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Acquire images using a fluorescence microscope. Analyze the images for phenotypes such as abnormal spindle formation, chromosome misalignment, and a decrease in the phospho-H3 signal.[13]
-
References
- 1. apexbt.com [apexbt.com]
- 2. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pan Aurora Kinase Inhibitor: A Promising Targeted-Therapy in Dedifferentiated Liposarcomas With Differential Efficiency Depending on Sarcoma Molecular Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Aurora kinase inhibitors in cancer research and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. promega.co.uk [promega.co.uk]
- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-Aurora Kinase Inhibitor SNS-314 Mesylate: A Technical Guide to its Mechanism and Induction of Polyploidy
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNS-314 Mesylate is a potent, ATP-competitive small molecule that selectively inhibits all three members of the Aurora kinase family: Aurora A, B, and C.[1][2] These serine/threonine kinases are critical regulators of mitosis, playing essential roles in centrosome maturation, chromosome segregation, and cytokinesis.[3] Due to their frequent overexpression in a wide range of human cancers, Aurora kinases are compelling targets for anticancer therapeutics.[3][4] A primary cellular consequence of Aurora kinase inhibition by SNS-314 is the failure of cytokinesis, leading to endoreduplication and the formation of polyploid cells, which can subsequently undergo apoptosis.[2][5] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in inducing polyploidy, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Aurora Kinases
SNS-314 exerts its biological effects by inhibiting Aurora kinases A, B, and C in the low nanomolar range.[2] The induction of polyploidy is primarily a consequence of inhibiting Aurora B.[6][7]
-
Aurora A: Localized at the spindle poles, Aurora A is crucial for centrosome maturation and separation, and for the formation of a stable bipolar mitotic spindle.[8][9]
-
Aurora B: As the catalytic component of the Chromosome Passenger Complex (CPC), Aurora B is a master regulator of mitosis.[9] The CPC, which also includes INCENP, Survivin, and Borealin, localizes to centromeres in early mitosis to ensure correct chromosome-microtubule attachments and then relocates to the spindle midzone and midbody during anaphase and telophase to orchestrate cytokinesis.[6][8] Inhibition of Aurora B disrupts the spindle assembly checkpoint and is essential for the final separation of daughter cells.[6][7]
-
Aurora C: While less understood, Aurora C shares functions with Aurora B and is highly expressed in meiotic cells.[2][8]
Inhibition of Aurora B by SNS-314 prevents the phosphorylation of key substrates required for cytokinesis, such as Histone H3 on Serine 10.[1][4] This leads to a failure in the final abscission step of cell division, causing the cell to re-enter the cell cycle without dividing, resulting in a polyploid state (containing >4N DNA).[8]
Quantitative Data
The potency of this compound has been characterized through various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
This table summarizes the half-maximal inhibitory concentration (IC50) of SNS-314 against the three Aurora kinase isoforms.
| Target Kinase | IC50 (nM) | Reference |
| Aurora A | 9 | [10] |
| Aurora B | 31 | [10] |
| Aurora C | 3 | [2] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
This table shows the IC50 values for SNS-314's ability to inhibit the proliferation of various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | ~5 - 9 | [1][2] |
| A2780 | Ovarian Cancer | 1.8 | [10] |
| HT29 | Colon Cancer | 24 | [10] |
| CAL-62 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 | [8] |
| 8305C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 | [8] |
| 8505C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 | [8] |
| BHT-101 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6 | [8] |
Experimental Protocols
The following protocols are generalized methodologies based on published studies investigating SNS-314 and other Aurora kinase inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Proliferation / Viability Assay (CTG)
This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 1,500-2,000 cells/well in 100 µL of culture medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).[5]
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® (CTG) reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescent signal of treated wells to the DMSO control wells to determine the percentage of viability.
Western Blot for Phospho-Histone H3 (Ser10)
This protocol is used to detect the inhibition of Aurora B activity by measuring the phosphorylation status of its substrate, Histone H3.
-
Cell Treatment & Lysis: Culture and treat cells with this compound for the desired time. Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-Histone H3 (Ser10) (e.g., rabbit anti-phospho-histone H3 (Ser10), 1:2000 dilution).[11] Also probe a separate membrane or strip the current one for a loading control (e.g., total Histone H3, β-Actin, or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Flow Cytometry for Cell Cycle and Polyploidy Analysis
This protocol uses propidium iodide (PI) to stain DNA, allowing for the quantification of DNA content per cell to identify cell cycle phases and polyploid populations.
-
Cell Preparation: Culture and treat cells with this compound. Harvest both adherent and floating cells.
-
Fixation: Wash the cells once with ice-cold PBS. Resuspend the cell pellet (approx. 1-2 x 10^6 cells) and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or store for several weeks).
-
Washing: Centrifuge the fixed cells and carefully aspirate the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 50 µg/mL) in PBS.[12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A or PE-A). Collect at least 20,000 events per sample.[13]
-
Data Interpretation: Gate on the single-cell population to exclude doublets. Analyze the DNA content histogram to identify peaks corresponding to G1 (2N), G2/M (4N), and polyploid (>4N) populations.
Conclusion
This compound is a potent pan-Aurora kinase inhibitor that effectively induces polyploidy in cancer cells by disrupting the final stages of mitosis.[2] Its mechanism, centered on the inhibition of Aurora B and the subsequent failure of cytokinesis, leads to potent anti-proliferative and pro-apoptotic effects in a broad range of tumor cell lines.[8][10] The synergistic effects observed when SNS-314 is combined with microtubule-targeting agents further underscore its therapeutic potential by augmenting mitotic catastrophe.[13] The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the biological consequences of Aurora kinase inhibition and developing novel anti-cancer strategies.
References
- 1. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic Phosphorylation of Histone H3: Spatio-Temporal Regulation by Mammalian Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 10. media.tghn.org [media.tghn.org]
- 11. Basal aurora kinase B activity is sufficient for histone H3 phosphorylation in prophase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. Flow Cytometry Analysis of Fungal Ploidy - PMC [pmc.ncbi.nlm.nih.gov]
SNS-314 Mesylate: A Preclinical Overview for Drug Development Professionals
An in-depth analysis of the potent and selective Aurora kinase inhibitor, SNS-314 Mesylate, detailing its mechanism of action, preclinical efficacy, and experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development.
This compound is a potent, ATP-competitive small molecule inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for the regulation of mitosis.[1][2] Elevated expression of Aurora kinases is frequently observed in a wide range of human cancers, including colon, breast, ovarian, and pancreatic tumors, making them a compelling target for cancer therapy.[3][4] Preclinical studies have demonstrated the significant anti-tumor activity of this compound, both as a single agent and in combination with other chemotherapeutics.[4][5]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[3][6] Inhibition of these kinases disrupts key mitotic processes, including centrosome maturation, mitotic spindle formation, and cytokinesis.[3][5] This leads to mitotic checkpoint bypass and endoreduplication (repeated rounds of DNA replication without cell division), ultimately resulting in apoptosis (programmed cell death) in cancer cells.[3][4] A co-crystal structure of SNS-314 with Aurora A has confirmed that it binds to the purine-binding pocket of the kinase.[1]
The primary mechanism of action is visualized in the following signaling pathway diagram:
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3, 6 |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.[7]
In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colorectal Carcinoma | ~5 |
| A2780 | Ovarian Cancer | 1.8 |
| PC-3 | Prostate Cancer | - |
| HeLa | Cervical Cancer | - |
| MDA-MB-231 | Breast Cancer | - |
| H-1299 | Lung Cancer | - |
| HT29 | Colon Cancer | 24 |
| CAL-62 | Thyroid Cancer | - |
| 8305C | Thyroid Cancer | - |
| 8505C | Thyroid Cancer | - |
IC₅₀ values for cell proliferation range from 1.8 nM to 24 nM across various cancer cell lines, demonstrating broad anti-proliferative activity.[1][8]
In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) |
| HCT116 | Colon Cancer | Bi-weekly for 3 weeks | 67.5 - 96.6 |
| PC-3 | Prostate Cancer | Bi-weekly for 3 weeks | 67.5 - 96.6 |
| CALU-6 | Non-Small Cell Lung | Bi-weekly for 3 weeks | 67.5 - 96.6 |
| MDA-MB-231 | Breast Cancer | Bi-weekly for 3 weeks | 67.5 - 96.6 |
| HCT116 | Colon Cancer | Sequential with docetaxel (SNS-314 followed by docetaxel 24 hours later) | 72.5 |
SNS-314 demonstrated significant tumor growth inhibition in various xenograft models.[4] Sequential treatment with docetaxel showed a notable increase in efficacy in the HCT116 model.[7]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
Aurora Kinase Assays
The inhibitory activity of this compound against Aurora kinases was determined using in vitro kinase assays.
Protocol Details:
-
Aurora-B and Aurora-C Assays: These were conducted with 5 nM enzyme concentration, 120 nM biotinylated peptide substrate, and 300 µM ATP. The reaction was incubated for 1 hour at 25°C and stopped with 200 mM EDTA.
-
Detection: Phosphorylated peptide was detected using a progressive binding solution and fluorescence polarization.[9]
-
Data Analysis: Relative enzymatic activity was calculated and plotted against the logarithm of the compound concentration to determine the IC₅₀ values using a sigmoidal dose-response curve fit.[9]
Cell-Based Assays
A variety of cell-based assays were employed to evaluate the effects of this compound on cancer cell lines.
Specific Assay Protocols:
-
Cell Viability/Proliferation:
-
CellTiter-Blue Assay: Used to measure cell viability after a 5-day incubation period with the compound.[7][9]
-
BrdU Incorporation Assay: HCT116 cells were treated for 96 hours, followed by a 2-hour incubation with BrdU to assess DNA synthesis as a measure of proliferation.
-
CellTiter-Glo Luminescence Assay: Intracellular ATP levels were measured after 72 hours of treatment to determine cytotoxicity.[9]
-
-
Apoptosis:
-
Caspase-Glo 3/7 Assay: Cells were treated with SNS-314 for 24 hours, followed by a wash and addition of a second agent for another 24 hours to measure caspase-3/7 activity as an indicator of apoptosis.[9]
-
-
Histone H3 Phosphorylation:
-
Inhibition of phosphorylation of Histone H3 on serine 10, a known substrate of Aurora B, was measured in HCT116 cells, with an EC₅₀ of approximately 9 nM.[1]
-
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in mouse xenograft models of human cancer.
Protocol Details:
-
Animal Model: HCT116 human colon cancer cells were injected subcutaneously into the flank of nu/nu mice.[9]
-
Dosing and Administration: this compound was administered intraperitoneally (i.p.) at doses of 50 and 100 mg/kg.[7][9] Various dosing schedules were evaluated, including weekly, bi-weekly, and 5 days on/9 days off.[2]
-
Pharmacodynamic Markers:
-
Histone H3 Phosphorylation: Inhibition of histone H3 phosphorylation was measured in tumor tissues as a marker of Aurora B inhibition.[2][7][9]
-
Apoptosis Markers: Increased levels of cleaved PARP and activated caspase-3 were observed in tumor samples.[4]
-
Cellular Changes: An increase in nuclear size was also noted in tumors from treated animals.[2][9]
-
-
Combination Studies: In sequential treatment studies, this compound was administered, followed by docetaxel 24 hours later.[7]
Conclusion
The preclinical data for this compound strongly support its development as a novel anti-cancer agent. Its potent and selective inhibition of Aurora kinases translates to broad anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. The observed synergy with microtubule-targeted agents like docetaxel suggests promising combination therapy strategies.[5] These findings have provided a solid foundation for the clinical evaluation of this compound in patients with advanced solid tumors.[3][6]
References
- 1. SNS-314 [cogershop.com]
- 2. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Target Validation of SNS-314 Mesylate in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation for SNS-314 mesylate, a potent and selective pan-Aurora kinase inhibitor, in the context of oncology. This document outlines the core mechanism of action, summarizes key preclinical and clinical data, and provides detailed experimental protocols relevant to its development.
Core Concept: Targeting Mitosis through Aurora Kinase Inhibition
This compound is an ATP-competitive small molecule that selectively inhibits the Aurora kinases A, B, and C, which are crucial serine/threonine kinases that regulate a cell's progression through mitosis.[1] Elevated expression of these kinases is a hallmark of many human cancers, including melanoma, colon, breast, ovarian, gastric, and pancreatic tumors, making them a compelling target for anticancer therapies.[2]
The primary mechanism of action for SNS-314 involves the disruption of mitotic processes. By inhibiting Aurora kinases, SNS-314 prevents proper centrosome maturation, mitotic spindle formation, and cytokinesis.[3] This leads to a bypass of the mitotic spindle checkpoint, resulting in endoreduplication (repeated rounds of DNA replication without cell division) and ultimately, mitotic catastrophe and apoptotic cell death in rapidly proliferating cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| Aurora A | 9[3][4][5] |
| Aurora B | 31[3][4][5] |
| Aurora C | 3-6[3][4] |
Table 2: In Vitro Anti-proliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HCT116 | Colon | ~5-12[6][7] |
| A2780 | Ovarian | 1.8[4][7] |
| PC-3 | Prostate | Not Specified |
| HeLa | Cervical | Not Specified |
| MDA-MB-231 | Breast | Not Specified |
| H-1299 | Lung | Not Specified |
| HT29 | Colon | 24[4][7] |
| Calu-6 | Lung | Not Specified |
| A375 | Melanoma | Not Specified |
| SMMC-7721 | Liver | Not Specified |
| HepG2 | Liver | Not Specified |
| LM6 | Liver | Not Specified |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| HCT116 (Colon) | SNS-314 (50 mg/kg) | Not Specified | Dose-dependent inhibition[8][9] |
| HCT116 (Colon) | SNS-314 (100 mg/kg) | Not Specified | Dose-dependent inhibition[8][9] |
| HCT116 (Colon) | SNS-314 + Docetaxel | Sequential | 72.5[5][10] |
| PC-3 (Prostate) | SNS-314 | Bi-weekly for 3 weeks | 67.5 - 96.6[2] |
| CALU-6 (NSCLC) | SNS-314 | Bi-weekly for 3 weeks | 67.5 - 96.6[2] |
| MDA-MB-231 (Breast) | SNS-314 | Bi-weekly for 3 weeks | 67.5 - 96.6[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a general workflow for the preclinical validation of this compound.
Caption: this compound Signaling Pathway.
Caption: Preclinical Validation Workflow for SNS-314.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Blue®)
This protocol is adapted for determining the anti-proliferative IC₅₀ of SNS-314 in a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
CellTiter-Blue® Cell Viability Assay reagent
-
Plate-reading fluorometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 2,000-5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Include wells for no-cell controls (medium only) and vehicle controls (DMSO).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the diluted compound to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate for 72-120 hours.
-
-
Assay:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
HCT116 Subcutaneous Xenograft Model
This protocol outlines the establishment of HCT116 xenografts and subsequent treatment with SNS-314.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Athymic nude mice (e.g., BALB/c nude)
-
Matrigel
-
This compound formulation for in vivo use
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest HCT116 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[11]
-
-
Tumor Growth and Monitoring:
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable and reach a volume of approximately 80-100 mm³, randomize the mice into treatment and control groups.[11]
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Width² x Length) / 2.[1]
-
Monitor the body weight of the mice three times weekly as an indicator of toxicity.
-
-
Drug Administration:
-
Administer this compound via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., bi-weekly).[5]
-
The control group should receive the vehicle solution.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor tissue should be fixed in 10% neutral buffered formalin for immunohistochemical analysis.
-
Immunohistochemistry for Phosphorylated Histone H3 (p-Histone H3)
This protocol is for the detection of p-Histone H3 (a marker of Aurora B activity and mitosis) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue from xenografts.
Materials:
-
FFPE tumor sections (5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody against p-Histone H3 (Ser10)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each, followed by a rinse in distilled water.[12]
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0) and heat to 95-100°C for 10-20 minutes.[12]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ in methanol for 10 minutes.[12]
-
Rinse with PBS.
-
Block non-specific binding with 10% normal goat serum for 1 hour.
-
Incubate with the primary anti-p-Histone H3 antibody overnight at 4°C.
-
Rinse with PBS and incubate with the biotinylated secondary antibody for 30 minutes.
-
Rinse with PBS and incubate with ABC reagent for 30 minutes.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and quantify the percentage of p-Histone H3 positive cells.
-
Conclusion
The comprehensive preclinical data strongly validates the Aurora kinases as the primary targets of this compound in oncology. The potent and selective inhibition of these kinases leads to mitotic disruption and cancer cell death, which has been demonstrated in a variety of in vitro and in vivo models. The experimental protocols provided herein offer a framework for the continued investigation and development of SNS-314 and other Aurora kinase inhibitors. Phase I clinical trials have shown that SNS-314 is generally well-tolerated, and pharmacodynamic studies have confirmed the inhibition of its target in patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this targeted agent.
References
- 1. pnas.org [pnas.org]
- 2. Subcutaneous Injection of Human Colorectal Cancer Cells in Athymic Nude Mice to Evaluate Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Focus Biomolecules [mayflowerbio.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
An In-depth Technical Guide to the Cellular Consequences of Inhibiting Aurora B with SNS-314
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular ramifications following the inhibition of Aurora B kinase by SNS-314, a potent, ATP-competitive pan-Aurora kinase inhibitor. Aurora kinases, particularly Aurora B, are crucial serine/threonine kinases that regulate multiple stages of mitosis.[1][2] Their overexpression is a common feature in a wide array of human cancers, including melanoma, colon, breast, ovarian, gastric, and pancreatic tumors, making them a key target for cancer therapy.[1][2][3] SNS-314, a novel aminothiazole-derived urea, has been developed to target these kinases, demonstrating significant preclinical anti-tumor activity.[1][2]
Core Mechanism of Action
SNS-314 functions as a potent and selective inhibitor of all three Aurora kinases: A, B, and C.[4][5] Its primary anti-tumor effect stems from the disruption of mitosis, a hallmark of cancer characterized by uncontrolled cell proliferation.[4]
-
Aurora A is essential for the formation of the spindle assembly.[4]
-
Aurora B plays a critical role in ensuring the proper alignment of DNA and the successful completion of cytokinesis (the final stage of cell division).[4]
-
Aurora C is thought to share many functions with Aurora B.[4]
By inhibiting Aurora B, SNS-314 disrupts the chromosomal passenger complex, leading to a failure of the mitotic spindle checkpoint.[6] This bypass prevents the proper segregation of chromosomes and ultimately leads to a failure of cytokinesis.[4][6] A key downstream molecular indicator of this inhibition is the reduction of phosphorylation on Histone H3 at serine 10, a well-established substrate of Aurora B.[1][2][7]
Primary Cellular Consequences
Treatment of proliferating cancer cells with SNS-314 induces a cascade of distinct cellular events:
-
Inhibition of Cell Proliferation: SNS-314 potently inhibits cell proliferation across a diverse range of human cancer cell lines.[1] This anti-proliferative activity is a direct result of the disruption of mitotic progression.
-
Endoreduplication and Polyploidy: Cells treated with SNS-314 are unable to complete cytokinesis but can re-enter the DNA synthesis (S) phase.[4] This leads to successive rounds of DNA replication without cell division, a process known as endoreduplication.[4][7] The result is the formation of large, polyploid cells with a DNA content greater than 4N.[1][7] This increase in DNA content is accompanied by a noticeable increase in both cell and nuclear size.[2][7]
-
Induction of Apoptosis: The mitotic catastrophe triggered by SNS-314 ultimately leads to programmed cell death, or apoptosis.[1][2] This is evidenced by the activation of key apoptotic markers, including increased caspase-3 activity and the cleavage of Poly (ADP-ribose) polymerase (PARP).[1][2]
-
Synergistic Anti-Tumor Effects: SNS-314 demonstrates enhanced efficacy when used in sequential combination with other chemotherapeutic agents.[6] The most profound synergistic effects are observed with microtubule-targeted agents like docetaxel and vincristine.[6] The proposed mechanism involves SNS-314 bypassing the mitotic spindle checkpoint, which augments the mitotic catastrophe and cell death induced by the subsequent spindle toxin.[6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and efficacy of SNS-314 from preclinical studies.
Table 1: Biochemical Potency of SNS-314 Against Aurora Kinases
| Kinase Target | IC50 (nM) |
|---|---|
| Aurora A | 9[5] |
| Aurora B | 31[5] |
| Aurora C | 3 - 6[5] |
IC50 values represent the concentration of SNS-314 required to inhibit 50% of the kinase activity in biochemical assays.
Table 2: Anti-proliferative Activity (IC50) of SNS-314 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| A2780 | Ovarian | 1.8 |
| CAL-62 | Anaplastic Thyroid | 2.6 - 26.6[3] |
| 8305C | Anaplastic Thyroid | 2.6 - 26.6[3] |
| 8505C | Anaplastic Thyroid | 2.6 - 26.6[3] |
| BHT-101 | Anaplastic Thyroid | 2.6 - 26.6[3] |
| HCT116 | Colon | 9 - 24[7] |
| PC-3 | Prostate | < 24 |
| HeLa | Cervical | < 24 |
| MDA-MB-231 | Breast | < 24 |
| H-1299 | Lung | < 24 |
| HT29 | Colon | 24 |
| Calu-6 | Lung | 60[7] |
IC50 values represent the concentration of SNS-314 required to inhibit 50% of cell proliferation.
Table 3: In Vivo Efficacy of SNS-314 in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Treatment Schedule | Tumor Growth Inhibition (%) |
|---|---|---|---|
| HCT-116 | Colon | Bi-weekly for 3 weeks | 67.5 - 96.6[1] |
| PC-3 | Prostate | Bi-weekly for 3 weeks | 67.5 - 96.6[1] |
| CALU-6 | NSCLC | Bi-weekly for 3 weeks | 67.5 - 96.6[1] |
| MDA-MB-231 | Breast | Bi-weekly for 3 weeks | 67.5 - 96.6[1] |
| HCT116 (with Docetaxel) | Colon | SNS-314 followed by Docetaxel | 72.5[5] |
Data reflects significant tumor growth inhibition compared to control groups.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of SNS-314 are provided below.
In Vitro Aurora Kinase Inhibition Assay
This protocol determines the concentration of SNS-314 required to inhibit Aurora kinase activity (IC50).
-
Principle: A time-resolved fluorescence (HTRF)-based biochemical assay is used to measure the phosphorylation of a biotinylated histone H3 peptide substrate by a specific Aurora kinase isoform (A, B, or C).
-
Materials:
-
Recombinant human Aurora A, B, or C kinase.
-
Biotin-conjugated histone H3 peptide substrate.
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 0.1% BSA, 0.05% Tween 20, 1 mM DTT).
-
ATP.
-
SNS-314 serially diluted in DMSO.
-
EDTA to stop the reaction.
-
Detection reagents (e.g., streptavidin-XL665 and europium cryptate-labeled anti-phospho-histone H3 antibody).
-
-
Procedure:
-
Prepare the kinase reaction mixture by adding the specific Aurora kinase, biotinylated peptide substrate, and assay buffer to the wells of a microplate.
-
Add titrated concentrations of SNS-314 or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 6 µM for Aurora A, 300 µM for Aurora B/C).
-
Incubate the plate at 25°C for 1 hour.
-
Stop the reaction by adding EDTA.
-
Add detection reagents and incubate to allow for binding to the phosphorylated substrate.
-
Read the plate on a suitable HTRF-compatible microplate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the log concentration of SNS-314.
-
Cell Proliferation Assay
This protocol measures the effect of SNS-314 on the proliferation of cancer cell lines.
-
Principle: Cell viability is measured using a reagent such as CellTiter-Blue, which is reduced by metabolically active cells to produce a fluorescent signal proportional to the number of viable cells.[5]
-
Materials:
-
Human cancer cell lines (e.g., HCT116).
-
Complete cell culture medium.
-
SNS-314.
-
CellTiter-Blue Cell Viability Assay reagent.
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SNS-314 or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 5 days).[5]
-
Add the CellTiter-Blue reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence on a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Principle: Cells are fixed and stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which correlates to the DNA content and thus the cell cycle phase (G1, S, G2/M).[7][8]
-
Materials:
-
Procedure:
-
Culture cells (e.g., HCT116) and treat with SNS-314 for a specified time (e.g., 16 hours).[7]
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently, and incubate for at least 1 hour at 4°C.[9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.[9]
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Generate DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases, as well as any polyploid (>4N) populations.
-
Apoptosis Assay (Caspase Activity)
This protocol detects the induction of apoptosis by measuring the activity of executioner caspases.
-
Principle: Apoptosis leads to the activation of caspases.[10] Fluorochrome-labeled inhibitors of caspases (FLICA) can be used to detect active caspases in living cells via flow cytometry or fluorescence microscopy.[11]
-
Materials:
-
Treated and untreated cells.
-
Caspase activity assay kit (e.g., Caspase-3/7 FLICA).
-
Flow cytometer or fluorescence microscope.
-
-
Procedure:
-
Treat cells with SNS-314 to induce apoptosis. Include positive and negative controls.
-
Add the FLICA reagent directly to the cell culture medium and incubate for the recommended time (e.g., 1 hour) at 37°C, protected from light.
-
Wash the cells to remove any unbound reagent.
-
If desired, co-stain with a viability dye to distinguish apoptotic from necrotic cells.
-
Analyze the cells promptly by flow cytometry or visualize them using a fluorescence microscope. An increase in fluorescence indicates an increase in active caspases and apoptosis.
-
Western Blot for Phospho-Histone H3 (p-H3)
This protocol is used to measure the inhibition of Aurora B's kinase activity in cells by detecting the phosphorylation level of its substrate, Histone H3.
-
Principle: Standard western blotting is used to detect the levels of a specific protein (p-H3) in cell lysates. A decrease in the p-H3 signal indicates inhibition of Aurora B.
-
Materials:
-
Treated and untreated cell lysates.
-
Lysis buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membrane.
-
Primary antibodies (anti-phospho-Histone H3 Ser10 and a loading control like anti-Actin or anti-Tubulin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse treated and untreated cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-p-H3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Visualizations: Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Aurora kinases pan-inhibitor SNS-314 mesylate on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - ProQuest [proquest.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
SNS-314 Mesylate: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNS-314 mesylate is a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C, crucial regulators of mitosis.[1][2] Its ability to disrupt cell division makes it a compelling candidate for cancer therapy.[1][3] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound, along with data presentation guidelines and visualizations of relevant cellular pathways and experimental workflows.
Mechanism of Action
SNS-314 is an ATP-competitive inhibitor of all three Aurora kinase isoforms.[3] Aurora kinases are essential for proper mitotic progression, with Aurora A regulating centrosome maturation and spindle formation, and Aurora B being critical for chromosome segregation and cytokinesis.[1] The role of Aurora C is less defined but is also linked to mitotic events.[1] By inhibiting these kinases, SNS-314 disrupts the mitotic spindle checkpoint, leading to failed cytokinesis, endoreduplication, and ultimately, apoptosis in rapidly dividing cells like cancer cells.[1] This targeted action is expected to have a greater effect on highly proliferative tumor tissues while sparing most normal, non-dividing cells.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and in various cancer cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3[2][4] |
| IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.[2][4][5][6][7] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| A2780 | Ovarian | 1.8 |
| HCT116 | Colon | ~12.5* |
| PC-3 | Prostate | - |
| HeLa | Cervical | - |
| MDA-MB-231 | Breast | - |
| H-1299 | Lung | - |
| HT29 | Colon | 24 |
| Note: The IC₅₀ for HCT116 is an approximate value from the available data; other specific values were not provided in the search results.[6][7] SNS-314 has been shown to block proliferation in all listed cell lines.[6][7] |
Experimental Protocols
Aurora Kinase Inhibition Assay
This biochemical assay determines the 50% inhibitory concentration (IC₅₀) of this compound against purified Aurora kinases.
Figure 2: Workflow for the in vitro Aurora kinase inhibition assay.
Materials:
-
Humanized mouse Aurora A (amino acids 107-403)[4]
-
Aurora B and Aurora C enzymes
-
Biotinylated peptide substrate (e.g., PKAtide)[4]
-
ATP
-
This compound
-
Kinase assay buffer
-
EDTA solution
-
Detection reagent (e.g., Progressive Binding Solution)[4]
-
384-well assay plates
-
Plate reader capable of fluorescence polarization detection[4]
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
Add the diluted compound or DMSO (as a positive control) to the wells of a 384-well plate.[4] Add assay buffer without enzyme for a negative control.[4]
-
For the Aurora A assay, add 5 nM of humanized mouse Aurora A.[6]
-
For Aurora B and C assays, use a 5 nM enzyme concentration.[6]
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate (120 nM for Aurora B/C) and ATP (300 µM for Aurora B/C).[6]
-
Incubate the plate at 25°C for 60 minutes (or 25 minutes for Aurora A).[4][6]
-
Stop the reaction by adding 200 mM EDTA.[6]
-
To detect substrate phosphorylation, add the detection reagent (e.g., Progressive Binding Solution) and incubate for 30 minutes at room temperature.[4]
-
Measure the fluorescence polarization on a suitable plate reader with excitation at 485 nm and emission at 530 nm.[4]
-
Calculate the percent relative enzymatic activity for each concentration of this compound by normalizing to the positive control.
-
Plot the relative activity against the logarithm of the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.[4]
Cell Viability and Cytotoxicity Assays
These cell-based assays measure the effect of this compound on the proliferation and viability of cancer cell lines.
Figure 3: General workflow for cell viability and cytotoxicity assays.
A. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[4]
Materials:
-
HCT116 or other suitable cancer cell lines
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed cells in white 96-well plates at a density of 1,500-2,000 cells per well and allow them to adhere overnight.[4][5]
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells as a control.
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as the ratio of the signal from treated cells to that of untreated control cells.[4][5]
B. CellTiter-Blue® Cell Viability Assay
This assay uses the indicator dye resazurin to measure the metabolic capacity of cells.
Materials:
-
HCT116 or other suitable cancer cell lines
-
Complete cell culture medium
-
This compound
-
CellTiter-Blue® Cell Viability Assay kit
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Follow steps 1-3 from the CellTiter-Glo® protocol.
-
Add the CellTiter-Blue® reagent to each well as per the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at the recommended wavelengths.
-
Calculate cell viability relative to the untreated control.
C. BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU).
Materials:
-
HCT116 cells
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
BrdU detection kit (chemiluminescent)
-
96-well plates
-
Luminometer
Procedure:
-
Seed and treat HCT116 cells with various concentrations of SNS-314 for 96 hours.[6]
-
During the final 2 hours of incubation, add BrdU labeling solution to each well and incubate at 37°C.[6]
-
Follow the specific protocol of the chemiluminescent BrdU detection kit to fix the cells, denature the DNA, and detect the incorporated BrdU using an antibody conjugate.
-
Measure the chemiluminescent signal using a luminometer.
-
Evaluate cell proliferation activity based on the signal intensity relative to controls.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key biomarkers of apoptosis.[4]
Materials:
-
HCT116 or other suitable cancer cell lines
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
White 96-well plates
-
Luminometer
Procedure:
-
Seed cells in white 96-well plates as described for the viability assays.
-
Treat the cells with this compound for 24 hours.[4]
-
For sequential treatment studies, wash the cells with 200 µL of 1x PBS after the initial 24-hour treatment with SNS-314.[4]
-
Add fresh medium containing a second chemotherapeutic agent and incubate for another 24 hours.[4]
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the reagent to each well, mix, and incubate at room temperature for 30-60 minutes.
-
Measure the luminescence to determine caspase 3/7 activity.
Conclusion
This compound demonstrates potent inhibition of Aurora kinases and robust anti-proliferative activity across a range of cancer cell lines. The protocols outlined in this document provide a framework for the in vitro characterization of this compound and similar compounds. These assays are fundamental in preclinical drug development for assessing potency, selectivity, and cellular effects, thereby guiding further investigation into their therapeutic potential. The synergistic effects observed when SNS-314 is combined with microtubule-targeting agents suggest promising avenues for combination therapies in cancer treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SNS-314 Mesylate in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNS-314 Mesylate is a potent and selective small-molecule inhibitor of Aurora kinases A, B, and C.[1][2] These serine/threonine kinases play critical roles in the regulation of mitosis, and their overexpression is frequently observed in a wide array of human cancers, making them attractive targets for cancer therapy.[3][4][5][6] this compound has demonstrated significant anti-proliferative activity and tumor growth inhibition in various preclinical cancer models.[3][5][6][7] These application notes provide a detailed overview of the dosing schedules and protocols for utilizing this compound in xenograft models based on published preclinical data.
Mechanism of Action
SNS-314 is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[5][7] Inhibition of these kinases disrupts key mitotic processes:
-
Aurora A: Governs the formation of the spindle assembly.
-
Aurora B: Ensures proper chromosome alignment and successful cytokinesis.
-
Aurora C: Its role is less defined but can complement Aurora B activity.[7]
By inhibiting these kinases, SNS-314 causes cells to bypass the mitotic spindle checkpoint and fail to undergo cytokinesis, leading to endoreduplication (multiple rounds of DNA replication without cell division) and eventual apoptosis.[3][4] This mechanism of action has been confirmed by observing increased nuclear size, inhibition of histone H3 phosphorylation (a substrate of Aurora B), and activation of caspase-3 in tumor cells treated with SNS-314.[3][5]
Signaling Pathway
Caption: this compound inhibits Aurora kinases, leading to mitotic disruption and apoptosis.
Quantitative Data Summary
In Vivo Dosing and Efficacy in HCT116 Human Colon Cancer Xenograft Model
| Parameter | Details | Reference |
| Cell Line | HCT116 (Human Colorectal Carcinoma) | [1][3][5] |
| Animal Model | Mouse Xenograft | [3][5] |
| Doses | 50 mg/kg and 100 mg/kg | [1][2][3][5] |
| Dosing Schedules | - Weekly- Bi-weekly- 5 days on / 9 days off | [2][3][5] |
| Pharmacodynamic Effects | - Dose-dependent inhibition of histone H3 phosphorylation for at least 10 hours.[1][3][5]- Increased caspase-3 activation.[3][5]- Increased nuclear size in tumor cells.[3][5] | |
| Anti-Tumor Activity | - Significant, dose-dependent tumor growth inhibition.[2][3][5]- Tumor growth inhibition ranging from 67.5% to 96.6% with bi-weekly administration for 3 weeks in various models.[6] |
Combination Therapy in HCT116 Xenograft Model
| Combination | Schedule | Outcome | Reference |
| SNS-314 + Docetaxel | Sequential | Potentiation of anti-tumor activity | [3][4] |
| SNS-314 + Vincristine | Sequential | Synergistic inhibition of cell growth (in vitro) | [3][4] |
| SNS-314 + Gemcitabine | Sequential | Synergy (in vitro) | [3][4] |
| SNS-314 + Carboplatin, 5-FU, Daunomycin, SN-38 | Sequential | Additive anti-proliferative effects (in vitro) | [3][4] |
Experimental Protocols
Xenograft Model Establishment
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice (6-8 weeks old).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Group Randomization: Once tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups.
This compound Preparation and Administration
-
Reconstitution: Prepare this compound for in vivo administration. A formulation in 15% Captisol solution has been suggested.[1] Alternatively, consult the manufacturer's instructions for a suitable vehicle.
-
Dosing: Prepare the dosing solution to deliver the desired dose (e.g., 50 mg/kg or 100 mg/kg) in a volume appropriate for the administration route (e.g., 100-200 µL for intravenous or intraperitoneal injection).
-
Administration: Administer this compound according to the selected schedule (e.g., once weekly, twice weekly, or for 5 consecutive days followed by a 9-day break). The route of administration (e.g., intravenous, intraperitoneal) should be consistent throughout the study.
Experimental Workflow
Caption: Experimental workflow for this compound xenograft studies.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group compared to the vehicle control group.
-
Pharmacodynamic Biomarkers:
-
Histone H3 Phosphorylation: Excise tumors at various time points after the final dose (e.g., 2, 6, 10, 24 hours) and prepare them for Western blot analysis or immunohistochemistry (IHC) to assess the levels of phosphorylated histone H3 (Ser10).
-
Apoptosis Markers: Analyze tumor samples for markers of apoptosis, such as cleaved caspase-3 or PARP cleavage, using Western blotting or IHC.
-
-
Toxicity Assessment: Monitor animal body weight and general health throughout the study as indicators of treatment-related toxicity.
Conclusion
This compound has demonstrated robust anti-tumor activity in preclinical xenograft models, particularly in the HCT116 colon cancer model. The flexibility in dosing schedules, combined with a clear mechanism of action and measurable pharmacodynamic effects, makes it a promising therapeutic agent for further investigation. The protocols and data presented here provide a solid foundation for designing and executing in vivo studies to evaluate the efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SNS-314 [cogershop.com]
Application Note and Protocol: Detection of p-Histone H3 (Ser10) by Western Blot Following SNS-032 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNS-032, also known as BMS-387032, is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK2, CDK7, and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and transcription.[1] Inhibition of these CDKs by SNS-032 leads to cell cycle arrest and apoptosis in various cancer cell lines.[2][3]
Histone H3 is a core component of the nucleosome, and its post-translational modifications play a critical role in chromatin structure and gene expression. The phosphorylation of Histone H3 at serine 10 (p-Histone H3 (Ser10)) is a well-established marker for mitotic chromosome condensation.[4] As cells enter mitosis, there is a significant increase in the level of p-Histone H3 (Ser10). Given that SNS-032 can induce cell cycle arrest, monitoring the levels of p-Histone H3 (Ser10) provides a reliable method to assess the impact of SNS-032 on the mitotic cell population. A decrease in p-Histone H3 (Ser10) levels following SNS-032 treatment is indicative of a reduction in the number of cells entering mitosis, a direct consequence of the drug's CDK inhibitory activity.
This document provides a detailed protocol for the detection of p-Histone H3 (Ser10) by Western blot in cell lysates after treatment with SNS-032.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by SNS-032 and the general workflow for the Western blot experiment.
Experimental Protocols
This section details the materials and methods for performing the Western blot analysis.
Materials and Reagents
Reagents for Cell Culture and Treatment:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
SNS-032 (Selleck Chemicals or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Reagents for Histone Extraction and Sample Preparation:
-
Triton Extraction Buffer (TEB): 0.5% Triton X-100 in PBS with protease and phosphatase inhibitors
-
0.2 N Hydrochloric acid (HCl)
-
2x Laemmli sample buffer
Reagents for Western Blotting:
-
10-15% Tris-Glycine or Bis-Tris polyacrylamide gels
-
PVDF or Nitrocellulose membrane (0.2 µm pore size is recommended for histones)[5]
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST[6][7]
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Cell Treatment
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of SNS-032 in DMSO.
-
Treat cells with the desired concentrations of SNS-032. Based on published data, concentrations ranging from 50 nM to 400 nM for 24 to 72 hours can be effective. A vehicle control (DMSO) should be run in parallel.
Histone Extraction
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding Triton Extraction Buffer (TEB) and incubating on ice for 10 minutes with gentle rocking.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl.
-
Incubate overnight at 4°C with rotation to extract the histones.[8]
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the histone proteins.
-
Determine the protein concentration using a suitable assay (e.g., Bradford or BCA assay).
-
Neutralize the acid-extracted histones and prepare for SDS-PAGE by adding 2x Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.[6]
Western Blotting Procedure
-
SDS-PAGE: Load 10-25 µg of total protein per lane onto a 10-15% polyacrylamide gel. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. (See Table 2 for recommended dilutions).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL detection reagent according to the manufacturer's instructions and capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Histone H3 as a loading control.
Data Presentation
Table 1: SNS-032 Treatment Conditions
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | Varies by cell line | Aim for 70-80% confluency at the time of treatment. |
| SNS-032 Concentration | 50 nM - 400 nM | The optimal concentration should be determined empirically for each cell line. |
| Treatment Duration | 24 - 72 hours | Time-course experiments are recommended to determine the optimal treatment time. |
| Vehicle Control | DMSO | Use the same volume as the highest concentration of SNS-032. |
Table 2: Antibody Dilutions
| Antibody | Supplier | Catalog Number | Recommended Dilution |
| Phospho-Histone H3 (Ser10) | Cell Signaling Technology | #9701 | 1:1000 |
| Phospho-Histone H3 (Ser10) | Thermo Fisher Scientific | PA5-110126 | 1:500 - 1:2000 |
| Phospho-Histone H3 (Ser10) | Proteintech | 66863-1-Ig | 1:3000 - 1:10000 |
| Total Histone H3 | Novus Biologicals | NBP2-36468 | Varies |
| Total Histone H3 | Cell Signaling Technology | #4499 | 1:1000 |
Note: The optimal antibody dilution should be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Use a 0.2 µm pore size membrane for better retention of small histone proteins.[5] |
| Insufficient protein loading | Load 10-25 µg of histone extract per lane. | |
| Antibody dilution too high | Use a lower dilution of the primary antibody. | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent. |
| Insufficient washing | Increase the number and duration of washes. | |
| Antibody concentration too high | Use a higher dilution of the primary and/or secondary antibody. | |
| Non-specific Bands | Protease or phosphatase activity | Always use fresh protease and phosphatase inhibitors in your lysis buffer. |
| Antibody cross-reactivity | Ensure the specificity of your primary antibody. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclin-dependent kinase 7/9 inhibitor SNS-032 induces apoptosis in diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. Histone western blot protocol | Abcam [abcam.com]
- 7. news-medical.net [news-medical.net]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for SNS-314 Mesylate Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNS-314 mesylate is a potent and selective inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2][3][4] Overexpression of Aurora kinases is common in various human cancers, making them promising targets for cancer therapy.[2][5] SNS-314 has demonstrated significant anti-proliferative effects in a wide range of cancer cell lines and has shown anti-tumor activity in preclinical models.[3][6][7] By inhibiting Aurora kinases, SNS-314 disrupts mitotic progression, leading to cell cycle arrest, endoreduplication, and ultimately apoptosis.[2][6]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric and luminescent assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.[1][3][4][8]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | ~12.5 |
| A2780 | Ovarian Cancer | 1.8 |
| PC-3 | Prostate Cancer | Not specified |
| HeLa | Cervical Cancer | Not specified |
| MDA-MB-231 | Breast Cancer | Not specified |
| H-1299 | Lung Cancer | Not specified |
| HT29 | Colon Cancer | 24 |
IC50 values for anti-proliferative activity were determined in various cancer cell lines.[3]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of Aurora kinases, which play a crucial role in cell division.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol outlines the steps to determine cell viability by measuring the metabolic activity of cells, which reduces the yellow MTT tetrazolium salt to purple formazan crystals.
Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: SNS-314 Mesylate in Combination Therapy with Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNS-314 Mesylate is a potent and selective pan-Aurora kinase inhibitor, targeting Aurora A, B, and C with IC50 values in the low nanomolar range.[1][2][3][4] Aurora kinases are crucial regulators of mitosis, and their overexpression is common in various human cancers, making them promising therapeutic targets.[5][6] Preclinical studies have demonstrated that SNS-314 exhibits significant anti-proliferative activity across a broad panel of tumor cell lines.[2][7] Notably, synergistic anti-tumor effects have been observed when SNS-314 is administered in combination with microtubule-targeting agents like docetaxel.[5]
This document provides detailed application notes and protocols for investigating the combination therapy of this compound and docetaxel in preclinical cancer models.
Mechanism of Action and Therapeutic Rationale
SNS-314 inhibits Aurora kinases, leading to a failure of the mitotic spindle checkpoint and cytokinesis.[5][6] This disruption of cell division results in endoreduplication and eventual cell death.[6] Docetaxel, a taxane, stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis.
The synergistic effect of combining SNS-314 with docetaxel stems from their complementary mechanisms of action. Sequential administration, with SNS-314 preceding docetaxel, is particularly effective.[1][5] SNS-314-mediated inhibition of Aurora kinases bypasses the mitotic spindle assembly checkpoint, causing cells to exit mitosis without proper chromosome segregation.[5] When these cells are subsequently exposed to docetaxel, the stabilized microtubules trigger a more potent mitotic catastrophe and cell death.[5]
Caption: Signaling pathway of SNS-314 and Docetaxel combination therapy.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | Varies by study | [1][2] |
| A2780 | Ovarian Cancer | 1.8 | [2] |
| PC-3 | Prostate Cancer | - | [2] |
| HeLa | Cervical Cancer | - | [2] |
| MDA-MB-231 | Breast Cancer | - | [2] |
| H-1299 | Lung Cancer | - | [2] |
| HT29 | Colon Cancer | 24 | [2] |
Note: IC50 values can vary based on experimental conditions.
In Vivo Efficacy of this compound and Docetaxel Combination
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HCT116 | SNS-314 (single agent) | - | No significant inhibition | [1][3] |
| HCT116 | Docetaxel (single agent) | - | No significant inhibition | [1][3] |
| HCT116 | SNS-314 -> Docetaxel | Sequential (SNS-314 followed by docetaxel 24h later) | 72.5 | [1][3] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and to assess the synergistic effect with docetaxel.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium
-
96-well plates
-
This compound
-
Docetaxel
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 16-24 hours.[8]
-
Compound Preparation: Prepare serial dilutions of this compound and docetaxel in culture medium.
-
Treatment:
-
Single Agent: Add serial dilutions of SNS-314 or docetaxel to respective wells.
-
Combination Therapy (Sequential): a. Add SNS-314 dilutions and incubate for a predetermined time (e.g., 24 hours). b. Remove the medium containing SNS-314. c. Add fresh medium containing docetaxel at a fixed concentration or in serial dilutions and incubate for an additional period (e.g., 48-72 hours).[5]
-
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine IC50 values using non-linear regression analysis. Synergy can be assessed using methods such as the combination index (CI) based on the Chou-Talalay method.
Caption: Workflow for in vitro cytotoxicity assay of combination therapy.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to evaluate the effects of SNS-314 and docetaxel on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvest: Harvest cells by trypsinization, including floating cells, and wash with cold PBS.[11]
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate for at least 2 hours at -20°C.[11]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI/RNase A staining solution. Incubate in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Look for an increase in polyploidy with SNS-314 treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity assay [bio-protocol.org]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SNS-314 Mesylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of SNS-314 Mesylate, a potent pan-Aurora kinase inhibitor. The information is intended to guide researchers in preclinical studies evaluating the efficacy and pharmacodynamics of this compound.
Overview
This compound is a small molecule inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1] Overexpression of Aurora kinases is common in various human cancers, making them a compelling target for cancer therapy. In vivo studies have demonstrated that this compound effectively inhibits tumor growth in various xenograft models. The primary route of administration described in preclinical studies is intraperitoneal (IP) injection.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in different human cancer xenograft models.
Table 1: Efficacy of this compound in Human Colon Cancer Xenograft Model (HCT116)
| Dosage (mg/kg) | Dosing Schedule | Key Outcomes |
| 50 | - | Dose-dependent inhibition of histone H3 phosphorylation.[1][2][3] |
| 100 | Weekly, Bi-weekly, or 5 days on/9 days off | Significant tumor growth inhibition.[2][3] |
| 100, 125, 150 | Once daily or twice weekly for 5 days with a 9-day treatment-free interval | Significant reduction in tumor volume.[4] |
Table 2: Efficacy of this compound in Other Human Cancer Xenograft Models
| Cancer Type | Xenograft Model | Dosage (mg/kg) | Dosing Schedule | Key Outcomes |
| Melanoma | A375 | 100, 125, 150 | Not specified | Potent antitumor activity.[4] |
| Prostate Cancer | PC3 | 100, 125, 150 | Not specified | Potent antitumor activity.[4] |
| Non-Small Cell Lung Cancer | CALU6 | 100, 125, 150 | Not specified | Potent antitumor activity.[4] |
Experimental Protocols
Formulation and Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a 15% Captisol® solution.
Materials:
-
This compound powder
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Prepare 15% Captisol® Solution:
-
Weigh the required amount of Captisol®.
-
Dissolve it in sterile water for injection to a final concentration of 15% (w/v).
-
Ensure the solution is clear and completely dissolved.
-
-
Prepare this compound Suspension:
-
Weigh 10 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of the 15% Captisol® solution to the tube.
-
Vortex the mixture vigorously to form a uniform suspension.
-
-
Administration:
-
The mixed solution should be used immediately for optimal results.[1]
-
Before each injection, ensure the suspension is homogenous by gentle vortexing or inversion.
-
Intraperitoneal (IP) Injection Protocol in Mice
This protocol provides a general guideline for the IP administration of this compound to mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriate size syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required injection volume.
-
Properly restrain the mouse. The scruff-of-the-neck hold is commonly used.
-
-
Injection Site:
-
The preferred injection site is the lower right quadrant of the abdomen. This location avoids major organs such as the bladder and cecum.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Tilt the mouse slightly with the head downwards.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions post-injection.
-
Visualizations
Signaling Pathway of this compound
This compound is a pan-inhibitor of Aurora kinases (A, B, and C), which are crucial for the proper progression of mitosis. Inhibition of these kinases leads to mitotic defects and ultimately, cell death.
References
Application Notes and Protocols: Long-Term Stability of SNS-314 Mesylate in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNS-314 Mesylate is a potent, ATP-competitive pan-inhibitor of Aurora kinases A, B, and C, with IC50 values of 9 nM, 31 nM, and 6 nM, respectively[1][2][3]. These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is implicated in the progression of various human cancers[4][5][6]. As a result, this compound is a valuable tool in cancer research, with potential therapeutic applications[6][7]. Understanding the long-term stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide a summary of stability data, recommended storage conditions, and detailed protocols for preparing and assessing the stability of this compound solutions. The mesylate salt form of SNS-314 generally offers enhanced water solubility and stability compared to its free base form[8].
Long-Term Stability Data
Proper storage of this compound stock solutions is crucial to prevent degradation and maintain potency. The following tables summarize the recommended storage conditions and stability periods based on available data. It is important to note that for in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use[1].
Table 1: Stability of this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Stability Period | Source |
| DMSO | 10 mM | -80°C | 2 years | [1] |
| DMSO | 10 mM | -20°C | 1 year | [1] |
| DMSO | Not Specified | -80°C | 1 year | [9] |
| DMSO | Not Specified | -20°C | 1 month | [9] |
| In solvent | Not Specified | -80°C | 3 months | [7] |
| In solvent | Not Specified | -20°C | 2 weeks | [7] |
Note: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes[1][9]. Moisture-absorbing DMSO can reduce the solubility of this compound, so using fresh, anhydrous DMSO is advisable[9].
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by inhibiting Aurora kinases A, B, and C, which are key regulators of cell division[10]. Inhibition of these kinases disrupts mitosis, leading to failed cytokinesis, endoreduplication, and ultimately apoptosis in cancer cells[10][11].
Caption: this compound inhibits Aurora kinases, leading to mitotic disruption and apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Calculate the required amount of this compound and DMSO to prepare the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, use the molecular weight of this compound (527.04 g/mol )[2][9].
-
Add the appropriate volume of DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, gentle heating or sonication can be used to aid dissolution[1].
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years[1].
Protocol 2: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in solution over time. The specific HPLC parameters may need to be optimized for your system.
Workflow for Stability Assessment:
Caption: Workflow for assessing the stability of this compound solutions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
Reference standard of this compound
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards of this compound of known concentrations in the same solvent as the test sample.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the this compound solution and the calibration standards by HPLC.
-
Inject a fixed volume of the sample and standards onto the HPLC column.
-
Elute with an appropriate mobile phase gradient.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
Record the retention time and peak area of the this compound peak.
-
-
Storage: Store the remaining solution under the desired experimental conditions (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8 weeks), retrieve an aliquot of the stored solution and analyze it by HPLC as described in step 2.
-
Data Analysis:
-
For each time point, calculate the concentration of this compound in the sample using the calibration curve generated from the standards.
-
Determine the percentage of this compound remaining at each time point relative to the initial concentration at T=0.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Conclusion
This compound is a critical research tool, and maintaining its stability in solution is paramount for obtaining reliable experimental outcomes. By adhering to the recommended storage conditions and utilizing analytical methods like HPLC to verify stability, researchers can ensure the integrity of their studies. For critical applications, especially in vivo studies, the use of freshly prepared solutions is strongly advised to mitigate any potential impact of degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNS 314 mesylate | CAS 1146618-41-8 | SNS314 | Tocris Bioscience [tocris.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. SNS-314 | Aurora A/B/C inhibitor | CAS 1057249-41-8 | Buy SNS314 from Supplier InvivoChem [invivochem.com]
Application Note: Evaluating the Anti-Proliferative Effects of SNS-314 Mesylate using a Colony Formation Assay
Introduction
SNS-314 Mesylate is a potent and selective small molecule inhibitor of Aurora kinases A, B, and C.[1] Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[2] SNS-314 has been shown to inhibit the proliferation of a broad range of tumor cell lines and suppress tumor growth in preclinical models.[3][4] This application note provides a detailed protocol for assessing the long-term anti-proliferative effects of this compound using a colony formation assay, a well-established in vitro method to determine the ability of a single cell to undergo unlimited division and form a colony.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Aurora kinases A, B, and C.[3] By inhibiting these kinases, SNS-314 disrupts the normal progression of mitosis. Specifically, inhibition of Aurora A can lead to defects in centrosome separation and spindle assembly, while inhibition of Aurora B results in impaired chromosome segregation and failed cytokinesis.[5] This disruption of mitotic checkpoints ultimately leads to aneuploidy and cell death in rapidly dividing cancer cells.[5] Studies have shown that SNS-314 treatment induces defects in cytokinesis and the spindle checkpoint, consistent with its mechanism as an Aurora kinase inhibitor.[3]
Data Presentation
The following table summarizes the inhibitory effects of this compound on the proliferation of various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HCT116 | Colorectal Carcinoma | EC50 (Proliferation) | ~5 nM | [3] |
| HCT116 | Colorectal Carcinoma | EC50 (Histone H3 Phosphorylation) | ~9 nM | [3] |
| CAL-62 | Anaplastic Thyroid Cancer | IC50 (Proliferation, 6 days) | 2.6 nM - 26.6 nM | [6] |
| 8305C | Anaplastic Thyroid Cancer | IC50 (Proliferation, 6 days) | 2.6 nM - 26.6 nM | [6] |
| 8505C | Anaplastic Thyroid Cancer | IC50 (Proliferation, 6 days) | 2.6 nM - 26.6 nM | [6] |
| BHT-101 | Anaplastic Thyroid Cancer | IC50 (Proliferation, 6 days) | 2.6 nM - 26.6 nM | [6] |
Experimental Protocols
This protocol describes a soft agar colony formation assay to evaluate the effect of this compound on the anchorage-independent growth of cancer cells, such as the HCT116 human colorectal carcinoma cell line.
Materials
-
This compound
-
HCT116 cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Noble Agar
-
Sterile water
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.5% Crystal Violet in 25% Methanol)
Procedure
-
Preparation of Base Agar Layer:
-
Prepare a 1.2% agar solution by dissolving 1.2 g of Noble Agar in 100 mL of sterile water and sterilize by autoclaving.
-
Melt the 1.2% agar solution in a microwave and cool to 40-42°C in a water bath.
-
Warm an equal volume of 2x complete cell culture medium to 40-42°C.
-
Mix the 1.2% agar solution and 2x medium in a 1:1 ratio to obtain a final concentration of 0.6% agar in 1x complete medium.
-
Immediately add 1.5-2 mL of the base agar mixture to each well of a 6-well plate.
-
Allow the base agar to solidify at room temperature for at least 30 minutes.
-
-
Preparation of Cell-Containing Top Agar Layer:
-
Harvest and count the HCT116 cells. Prepare a single-cell suspension.
-
Prepare a 0.7% agar solution by dissolving 0.7 g of Noble Agar in 100 mL of sterile water and sterilize.
-
Melt the 0.7% agar solution and cool to 40-42°C.
-
Warm 2x complete cell culture medium to 40-42°C.
-
Prepare a cell suspension in 1x complete medium at a density of 1,000 cells/mL.
-
Prepare different concentrations of this compound in 1x complete medium. A suggested starting range based on the EC50 is 0.1 nM to 100 nM. Include a vehicle control (DMSO).
-
In a sterile tube, mix the cell suspension, the this compound solution (or vehicle), and the 0.7% agar solution. The final agar concentration should be around 0.35%.
-
Quickly layer 1.5 mL of the cell-containing top agar mixture onto the solidified base agar layer in each well.
-
-
Incubation:
-
Allow the top agar layer to solidify at room temperature for 30-60 minutes.
-
Add 1 mL of complete medium containing the respective concentration of this compound (or vehicle) on top of the agar to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.
-
Replenish the top medium with fresh medium containing the inhibitor every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, when colonies are visible, carefully remove the medium.
-
Stain the colonies by adding 1 mL of 0.5% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Gently wash the wells with PBS to remove excess stain.
-
Allow the plates to air dry.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of ≥50 cells.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for the colony formation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNS-314 [cogershop.com]
- 4. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
Application Note: Measuring Caspase Activation Post-SNS-314 Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for measuring the activation of caspases in cancer cell lines following treatment with SNS-314 Mesylate, a potent pan-Aurora kinase inhibitor. Inhibition of Aurora kinases disrupts mitosis, leading to endoreduplication and ultimately, apoptosis.[1] A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. This document outlines a robust and reproducible method using a commercially available luminescent assay to quantify caspase-3/7 activity, offering a critical tool for evaluating the pro-apoptotic efficacy of this compound.
Introduction
This compound is a selective inhibitor of Aurora kinases A, B, and C, which are crucial regulators of mitotic progression.[1][2] Overexpression of these kinases is common in various human cancers, making them attractive targets for therapeutic intervention.[3] SNS-314 has been shown to induce apoptosis and inhibit tumor growth in preclinical models.[2][4]
Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn, cleave and activate effector caspases (e.g., caspase-3, caspase-7). These effector caspases are responsible for the cleavage of key cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Therefore, measuring the activation of effector caspases is a reliable method for quantifying the induction of apoptosis by therapeutic agents like this compound.
This application note details the use of the Caspase-Glo® 3/7 Assay to measure the activity of caspase-3 and caspase-7 in cells treated with this compound. The assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7.[5][6] The resulting cleavage product, aminoluciferin, is a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity.[6]
Signaling Pathway
The inhibition of Aurora kinases by this compound disrupts the proper formation of the mitotic spindle and the spindle assembly checkpoint.[1][3] This leads to mitotic catastrophe and the intrinsic pathway of apoptosis. The simplified signaling cascade is depicted below.
Caption: this compound induced apoptosis pathway.
Experimental Workflow
The following diagram outlines the general workflow for measuring caspase-3/7 activation in response to this compound treatment.
Caption: Experimental workflow for caspase activation assay.
Materials and Methods
Materials
-
Cancer cell line of interest (e.g., HCT116, HeLa)
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090, G8091, or G8092)
-
White-walled 96-well plates
-
Luminometer
Experimental Protocol
1. Cell Seeding: a. Culture cells to ~80-90% confluency. b. Trypsinize and resuspend cells in fresh culture medium. c. Count cells and adjust the density to 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells/well) into a white-walled 96-well plate. e. Include wells with medium only for background measurement. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
2. This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. c. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration. d. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control. e. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Caspase-Glo® 3/7 Assay: a. Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature for approximately 30 minutes. b. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[6] c. Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds. d. Incubate the plate at room temperature for 30 minutes to 3 hours, protected from light.[6][7] e. Measure the luminescence of each well using a luminometer.
4. Data Analysis: a. Subtract the average luminescence value of the medium-only wells (background) from all other readings. b. Calculate the fold change in caspase activity by dividing the average luminescence of the treated samples by the average luminescence of the vehicle control samples. c. Plot the fold change in caspase activity against the concentration of this compound.
Data Presentation
Dose-Dependent Caspase-3/7 Activation
The following table shows representative data for the dose-dependent activation of caspase-3/7 in HCT116 cells treated with this compound for 48 hours.
| This compound (nM) | Average Luminescence (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,234 | 897 | 1.0 |
| 10 | 28,945 | 1,567 | 1.9 |
| 50 | 76,170 | 4,231 | 5.0 |
| 100 | 152,340 | 9,876 | 10.0 |
| 250 | 243,744 | 15,432 | 16.0 |
| 500 | 289,446 | 18,765 | 19.0 |
Time-Course of Caspase-3/7 Activation
The following table shows representative data for the time-course of caspase-3/7 activation in HCT116 cells treated with 100 nM this compound.
| Treatment Time (hours) | Average Luminescence (RLU) | Standard Deviation | Fold Change vs. Vehicle |
| 0 | 14,890 | 754 | 1.0 |
| 12 | 37,225 | 2,134 | 2.5 |
| 24 | 96,785 | 5,876 | 6.5 |
| 48 | 156,345 | 10,987 | 10.5 |
| 72 | 186,125 | 13,456 | 12.5 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of reagents or plate | Use fresh, sterile reagents and plates. |
| Low signal | Insufficient cell number, low caspase activity, or short incubation time | Optimize cell seeding density, treatment duration, and assay incubation time. |
| High well-to-well variability | Inconsistent cell seeding or reagent dispensing | Ensure proper mixing of cell suspension and use a multichannel pipette for reagent addition. |
Conclusion
This application note provides a comprehensive protocol for the reliable measurement of caspase-3/7 activation in cancer cells treated with this compound. The Caspase-Glo® 3/7 Assay is a sensitive and straightforward method for quantifying apoptosis induction. The data generated using this protocol can be instrumental in elucidating the mechanism of action of this compound and evaluating its potential as an anti-cancer therapeutic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Aurora kinases pan-inhibitor this compound on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
- 7. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
Assessing Target Engagement of SNS-314 Mesylate in Cellular Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SNS-314 Mesylate is a potent and selective pan-inhibitor of Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1] Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive therapeutic targets.[2] this compound exerts its anti-proliferative effects by disrupting mitotic progression, leading to endoreduplication and ultimately, apoptosis.[3] Accurate assessment of its target engagement in a cellular context is critical for understanding its mechanism of action and for the development of effective cancer therapies.
These application notes provide detailed protocols for two primary methods to assess the target engagement of this compound in cells: the Cellular Thermal Shift Assay (CETSA®), which directly measures drug-target binding, and the In-Cell Western™ assay, which quantifies the inhibition of a key downstream biomarker.
Key Concepts in Target Engagement
Direct Target Engagement: This refers to the physical interaction of a drug with its intended molecular target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement in a cellular environment.[4][5] The principle behind CETSA is that ligand binding stabilizes the target protein, resulting in an increased resistance to thermal denaturation.[5]
Functional Target Engagement: This is the assessment of the drug's effect on the function of its target, often by measuring changes in downstream signaling events. For this compound, a key indicator of functional target engagement of Aurora kinase B is the inhibition of phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (Ser10)).[6] The In-Cell Western assay provides a high-throughput method to quantify this downstream effect.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for expected outcomes in target engagement assays.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3 |
Data sourced from Selleck Chemicals.[1]
Table 2: Cellular Activity of this compound in HCT116 Cells
| Assay | EC50 (nM) |
| Cellular Proliferation | ~5 |
| Inhibition of p-Histone H3 (Ser10) | ~9 |
Data sourced from COGER.
Signaling Pathway and Experimental Overview
The following diagrams illustrate the Aurora kinase signaling pathway and the workflows for the experimental protocols described in this document.
Caption: Aurora Kinase Signaling Pathway and Inhibition by this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: In-Cell Western Experimental Workflow.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Aurora Kinase Target Engagement
This protocol details the steps to assess the direct binding of this compound to Aurora kinases in intact cells.
Materials:
-
Cell line expressing the Aurora kinase of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Microcentrifuge
-
Reagents and equipment for Western blotting
-
Primary antibody against the target Aurora kinase (A, B, or C)
-
HRP-conjugated secondary antibody
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing a protease inhibitor cocktail to a final concentration of 1-5 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
-
Perform Western blotting according to standard procedures.
-
Probe the membrane with a primary antibody specific for the Aurora kinase of interest, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity of each band to the intensity of the 37°C control for each treatment condition.
-
Plot the normalized intensity versus temperature to generate a melting curve for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct target engagement.
-
Protocol 2: In-Cell Western™ Assay for Phospho-Histone H3 (Ser10) Inhibition
This protocol provides a quantitative method to measure the inhibition of Aurora B kinase activity by this compound.
Materials:
-
Cell line (e.g., HCT116)
-
Complete cell culture medium
-
Black-walled 96-well microplate
-
This compound
-
DMSO (vehicle control)
-
Formaldehyde (16%, methanol-free)
-
Triton™ X-100
-
Blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 5% non-fat dry milk in PBS)
-
Primary antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse anti-Histone H3 (for normalization)
-
-
Fluorescently-labeled secondary antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Phosphate-buffered saline (PBS)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a black-walled 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or DMSO for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Carefully remove the culture medium.
-
Fix the cells by adding 150 µL of 3.7% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells five times with 200 µL of PBS containing 0.1% Triton™ X-100.
-
-
Immunostaining:
-
Block non-specific binding by adding 150 µL of blocking buffer to each well and incubating for 1.5 hours at room temperature.
-
Dilute the primary antibodies in blocking buffer (e.g., anti-p-Histone H3 (Ser10) at 1:200 and anti-Histone H3 at 1:500).
-
Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently-labeled secondary antibodies in blocking buffer (e.g., 1:1000).
-
Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
-
Imaging and Data Analysis:
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.
-
Quantify the fluorescence intensity for both channels in each well.
-
Normalize the p-Histone H3 (Ser10) signal (800 nm channel) to the total Histone H3 signal (700 nm channel) for each well.
-
Plot the normalized p-Histone H3 (Ser10) signal against the concentration of this compound to determine the EC50 for inhibition.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for assessing the target engagement of this compound in a cellular context. The Cellular Thermal Shift Assay allows for the direct confirmation of binding to Aurora kinases, while the In-Cell Western assay provides a quantitative measure of the functional consequences of this engagement. Together, these assays are invaluable tools for the preclinical evaluation and development of this compound and other Aurora kinase inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Titrating SNS-314 Mesylate for Optimal IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNS-314 Mesylate is a potent and selective pan-inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis.[1][2][3] Overexpression of Aurora kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1] SNS-314 exerts its anti-tumor activity by disrupting mitotic progression, leading to endoreduplication and ultimately, apoptosis.[1][4] Accurate determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of kinase inhibitors like this compound. This document provides detailed protocols for titrating this compound to determine its IC50 value in both biochemical and cell-based assays.
Mechanism of Action and Signaling Pathway
This compound inhibits the kinase activity of Aurora A, B, and C by competing with ATP for the kinase's binding pocket.[3] This inhibition disrupts the downstream signaling cascades that are essential for proper mitotic progression.
-
Aurora A is primarily involved in centrosome maturation and separation, as well as spindle assembly.[1][3]
-
Aurora B , a component of the chromosomal passenger complex, is crucial for chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[3]
-
Aurora C function is less characterized but is thought to overlap with Aurora B.[1]
Inhibition of these kinases by this compound leads to a cascade of mitotic errors, including failed cytokinesis and the formation of polyploid cells, which can trigger apoptosis.[4] A key downstream biomarker of Aurora B inhibition is the phosphorylation of Histone H3 at Serine 10, which is abrogated by this compound treatment.
Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Data Presentation
Quantitative data from IC50 determination experiments should be summarized in clear and structured tables.
Table 1: Biochemical IC50 Values for this compound against Aurora Kinases
| Kinase | IC50 (nM) | Standard Deviation (nM) | n (replicates) |
| Aurora A | 9 | ± 1.2 | 3 |
| Aurora B | 31 | ± 3.5 | 3 |
| Aurora C | 6 | ± 0.8 | 3 |
Data is representative and may vary based on experimental conditions.
Table 2: Cell-Based IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) | n (replicates) |
| HCT116 | Colon Carcinoma | 24 | ± 2.1 | 3 |
| A2780 | Ovarian Cancer | 1.8 | ± 0.3 | 3 |
| PC-3 | Prostate Cancer | 15 | ± 1.5 | 3 |
| MDA-MB-231 | Breast Cancer | 18 | ± 1.9 | 3 |
Data is representative and may vary based on experimental conditions and assay duration.[2]
Experimental Protocols
Biochemical IC50 Determination: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is adapted from a method used to determine the kinase activity of Aurora isoforms in the presence of SNS-314.[2]
Materials:
-
Recombinant human Aurora A, B, and C kinases
-
Biotinylated Histone H3 peptide substrate
-
This compound
-
ATP
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 0.1% BSA, 0.05% Tween 20, 1 mM DTT)
-
EDTA (for stopping the reaction)
-
HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-Histone H3 antibody and Streptavidin-XL665)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions. Further dilute the compound in the assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase solution (e.g., 7.5 nM Aurora A, 5 nM Aurora B, or 5 nM Aurora C) to each well.
-
Add 2.5 µL of a mixture of the biotinylated peptide substrate and ATP to initiate the reaction. Final concentrations should be approximately 120 nM for the peptide and at or near the Km for ATP for each kinase (e.g., 6 µM for Aurora A, 300 µM for Aurora B and C).[2]
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 200 mM EDTA.
-
Detection: Add 5 µL of the HTRF detection reagents, prepared according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: HTRF-based Biochemical IC50 Determination Workflow.
Cell-Based IC50 Determination: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A2780)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 1,500-2,000 cells per well in 100 µL of culture medium.[5] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: CellTiter-Glo® Cell Viability Assay Workflow.
Conclusion
The protocols outlined in this document provide a robust framework for the accurate determination of the IC50 of this compound. The HTRF assay offers a direct measure of the inhibitor's potency against isolated Aurora kinases, while the cell-based assay provides insights into its anti-proliferative activity in a more physiologically relevant context. Consistent and reproducible IC50 data is essential for the continued development and characterization of this promising anti-cancer agent.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. GraphPad Prism 10 Curve Fitting Guide - Fitting the absolute IC50 [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent SNS-314 Mesylate Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with SNS-314 Mesylate.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is different from published values. What could be the reason?
A1: Discrepancies in IC50 values can arise from several factors:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to compare your results to data from the same cell line.[1]
-
Assay Type: The choice of cell viability assay can significantly impact the determined IC50. For instance, assays based on metabolic activity (like MTT) can sometimes produce different results compared to ATP-based assays (like CellTiter-Glo®) due to the inhibitor's potential off-target effects on cellular metabolism.[2]
-
Experimental Conditions: Variations in cell density, serum concentration in the culture medium, and incubation time can all influence the apparent potency of the inhibitor.
-
Compound Quality and Handling: Ensure the this compound is of high purity and has been stored correctly to prevent degradation. Repeated freeze-thaw cycles should be avoided.
Q2: I am observing high background signal in my cell viability assay. What are the possible causes and solutions?
A2: High background can be caused by several factors:
-
Reagent Issues: Ensure that your assay reagents are properly prepared and have not expired. For luminescent assays, allow reagents to equilibrate to room temperature before use to ensure signal stability.
-
Plate Contamination: Microbial contamination can lead to false signals. Always use sterile techniques and regularly check cell cultures for any signs of contamination.
-
Compound Interference: At high concentrations, some small molecules can interfere with the assay chemistry. Consider running a control plate with the compound in cell-free media to test for direct interference with the assay reagents.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: To enhance the reproducibility of your experiments:
-
Standardize Protocols: Use a consistent and detailed protocol for all experiments, including cell seeding density, treatment duration, and assay procedure.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time with extensive passaging.
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. A known Aurora kinase inhibitor can serve as a positive control, while a vehicle-treated group (e.g., DMSO) is an essential negative control.
-
Replicate Wells: Use multiple technical replicates for each condition to assess and minimize intra-assay variability.
Q4: Are there any known off-target effects of this compound that could be influencing my results?
A4: Yes, while this compound is a potent Aurora kinase inhibitor, it has been reported to have off-target effects. It is less potent against Trk A/B, Flt4, Fms, Axl, c-Raf, and DDR2.[3] Additionally, some studies suggest a potential inhibitory activity on LIMK, which could contribute to its effects on microtubule stability.[4] When interpreting unexpected results, it is important to consider these potential off-target activities.
Data Presentation
Table 1: In Vitro IC50 Values of this compound against Aurora Kinases
| Kinase Target | IC50 (nM) |
| Aurora A | 9 |
| Aurora B | 31 |
| Aurora C | 3 |
Data sourced from multiple suppliers and publications.[3]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Cancer | 1.8 |
| HCT116 | Colon Carcinoma | Potent antiproliferative activity |
| HeLa | Cervical Cancer | - |
| HT29 | Colon Cancer | 24 |
| H-1299 | Lung Carcinoma | - |
| MDA-MB-231 | Breast Cancer | - |
| PC-3 | Prostate Cancer | - |
Note: Specific IC50 values for all cell lines were not consistently available across the reviewed literature. The table reflects the available quantitative and qualitative data.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for determining the viability of cancer cells treated with this compound.
Materials:
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 1,500-2,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., from 1 nM to 1 µM) to generate a dose-response curve.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol is designed to measure caspase-3 and -7 activity as an indicator of apoptosis in cells treated with this compound.
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates suitable for luminescence readings
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare dilutions of this compound in complete culture medium. A concentration of approximately 125 nM can be used as a starting point for HCT116 cells, with a treatment duration of 48 hours.[3]
-
Include appropriate vehicle and no-treatment controls.
-
Add the compound dilutions or control solutions to the cells.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by swirling the plate.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence.
-
Express the results as fold-change in caspase activity compared to the vehicle control.
-
Visualizations
Caption: Aurora Kinase Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: Experimental Workflow for Apoptosis Assay.
References
SNS-314 Mesylate off-target kinase activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase activity of SNS-314 Mesylate. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target profile of this compound?
This compound is a potent pan-inhibitor of Aurora kinases, with the following IC50 values in cell-free assays:
Q2: What are the known off-target kinases for this compound?
This compound has been shown to be less potent against a panel of other kinases.[1][2] One study identified a cellular IC50 value for Axl.[3] There is also evidence to suggest a potential inhibitory effect on LIMK. Quantitative IC50 values for other kinases in this panel are not consistently reported in publicly available literature.
Q3: Why am I not observing the expected phenotype (e.g., G2/M arrest, polyploidy) in my cell line?
Several factors can contribute to a lack of the expected phenotype:
-
Cell Line Specificity: The response to Aurora kinase inhibition can vary significantly between different cell lines.[4]
-
Inhibitor Concentration: Ensure the concentration of this compound is appropriate for your specific cell line and experimental goals. The IC50 for cell proliferation can range from 1.8 nM to 24 nM depending on the cell line.[5]
-
Activation State of Aurora Kinases: The potency of Aurora kinase inhibitors can be influenced by the activation state of the kinase. For example, the binding of TPX2 to Aurora A can alter its conformation and sensitivity to inhibitors.[4]
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps, which can reduce the intracellular concentration of the inhibitor.
Q4: How can I confirm that the observed effects in my cellular experiments are due to on-target Aurora kinase inhibition?
It is crucial to perform control experiments to validate that the observed phenotype is a direct result of Aurora kinase inhibition. Recommended controls include:
-
Western Blot Analysis: Check for inhibition of downstream markers of Aurora kinase activity. For Aurora B, a common marker is the phosphorylation of Histone H3 at Serine 10 (pHH3).[6] For Aurora A, you can assess the autophosphorylation at Threonine 288.[7]
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase.
-
Use of Multiple Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized Aurora kinase inhibitors with different chemical scaffolds.
Q5: Are there any known synergistic or antagonistic interactions with other compounds?
SNS-314 has shown synergistic effects when used in combination with microtubule-targeting agents like docetaxel and vincristine.[8] Additive effects have been observed with carboplatin, gemcitabine, 5-fluorouracil (5-FU), daunomycin, and SN-38.[8]
Off-Target Kinase Activity Data
The following table summarizes the known on-target and off-target activities of this compound. It is important to note that comprehensive quantitative data for all potential off-targets is limited.
| Kinase | IC50 (nM) | Assay Type | Reference |
| Primary Targets | |||
| Aurora A | 9 | Cell-free | [1][2] |
| Aurora B | 31 | Cell-free | [1][2] |
| Aurora C | 3 | Cell-free | [1][2] |
| Known Off-Targets | |||
| Axl | 84 | Cellular | [3] |
| Trk A/B | Less Potent | Not Specified | [1][2] |
| Flt4 | Less Potent | Not Specified | [1][2] |
| Fms | Less Potent | Not Specified | [1][2] |
| c-Raf | Less Potent | Not Specified | [1][2] |
| DDR2 | Less Potent | Not Specified | [1][2] |
| LIMK | Potential Target | Not Specified |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cellular proliferation assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. |
| Incubation Time | Ensure a consistent incubation time with the inhibitor. A 72-hour incubation is commonly used.[1] |
| Reagent Quality | Use fresh, high-quality reagents, including cell culture media and the viability assay components. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and ensure it is at a non-toxic level (typically ≤ 0.5%). |
| Plate Edge Effects | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
Issue 2: No significant decrease in phosphorylated Histone H3 (Ser10) after treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting pHH3 in your cell line. |
| Timing of Analysis | The inhibition of pHH3 can be transient. Perform a time-course experiment to identify the optimal time point for analysis after treatment. |
| Antibody Quality | Validate the specificity and sensitivity of your primary and secondary antibodies for western blotting. |
| Cell Cycle Synchronization | For a more robust signal, consider synchronizing your cells in G2/M phase before treatment. |
Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay
This protocol is a general guideline for determining the IC50 of this compound against Aurora kinases in a biochemical assay.
Materials:
-
Recombinant active Aurora A, B, or C kinase
-
Kinase substrate (e.g., inactive Histone H3)[5]
-
ATP
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2, 5 mM MnCl2)[5]
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the Aurora kinase enzyme to each well.
-
Prepare a substrate/ATP mix in kinase buffer and add it to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Stop the reaction and measure the remaining ATP or the generated ADP using a suitable detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Signaling Pathways and Logical Relationships
Aurora Kinase Signaling in Mitosis
This compound inhibits Aurora kinases A and B, which play critical roles in mitosis. Inhibition of these kinases leads to defects in centrosome separation, spindle assembly, and cytokinesis, ultimately resulting in cell cycle arrest and apoptosis.
Troubleshooting Logic for Unexpected Cellular Response
This diagram outlines a logical workflow for troubleshooting unexpected results in cellular assays with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Issues in interpreting the in vivo activity of Aurora-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.co.uk [promega.co.uk]
Cell line resistance mechanisms to SNS-314 Mesylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SNS-314 Mesylate. The information is designed to help address specific issues that may be encountered during experimentation, with a focus on understanding and overcoming potential cell line resistance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Reduced or no inhibition of cell proliferation after this compound treatment. | 1. Suboptimal drug concentration.2. Development of resistance.3. Incorrect assessment of cell viability. | 1. Perform a dose-response curve to determine the optimal IC50 for your specific cell line.2. Investigate potential resistance mechanisms (see FAQs below).3. Use a secondary method to confirm viability (e.g., trypan blue exclusion, ATP-based assay). |
| Cells continue to cycle despite treatment. | 1. Ineffective inhibition of Aurora kinases.2. Activation of bypass signaling pathways. | 1. Confirm target engagement by assessing the phosphorylation status of Aurora kinase substrates (e.g., Histone H3).2. Profile key cell cycle and survival pathways (e.g., MAPK, PI3K/Akt) to identify potential compensatory activation. |
| Increased expression of drug efflux pumps. | ABC transporter-mediated drug efflux. | 1. Co-administer with known ABC transporter inhibitors.2. Assess the expression levels of ABCB1 (MDR1) and ABCG2 (BCRP). |
| Unexpected off-target effects observed. | SNS-314 has some activity against other kinases. | Review the kinase selectivity profile of SNS-314 and assess the activity of potential off-target kinases in your experimental system. |
Frequently Asked Questions (FAQs)
General
What is the mechanism of action of this compound?
SNS-314 is a potent and selective pan-inhibitor of Aurora kinases A, B, and C.[1][2][3] By inhibiting these kinases, SNS-314 disrupts multiple stages of mitosis, including centrosome maturation, mitotic spindle formation, and cytokinesis.[2][4] This leads to a failure of cell division, endoreduplication (repeated DNA replication without cell division), and ultimately apoptosis.[2]
What are the recommended cell lines for studying this compound?
SNS-314 has shown potent antiproliferative activity across a broad range of human cancer cell lines, including colon (HCT116), ovarian (A2780), prostate (PC-3), cervical (HeLa), breast (MDA-MB-231), and lung (H-1299, CALU-6) cancer cell lines.[3]
Resistance Mechanisms
What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to Aurora kinase inhibitors, in general, can arise through several mechanisms:
-
Mutations in the Aurora Kinase ATP-Binding Pocket: Point mutations in the gene encoding an Aurora kinase can alter the drug-binding site, reducing the inhibitory effect of the compound.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that promote cell survival and proliferation, thereby circumventing the effects of Aurora kinase inhibition.[6] For example, activation of the EGFR signaling pathway has been linked to resistance to Aurora kinase inhibitors.[7]
-
Alterations in Apoptosis and Autophagy: Changes in the regulation of programmed cell death (apoptosis) and cellular recycling (autophagy) can contribute to drug resistance.[8]
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.
How can I determine if my cell line has developed resistance to this compound?
-
Shift in IC50: A significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental cell line is a primary indicator of resistance.
-
Target Engagement: Assess the phosphorylation of Aurora kinase B substrate, Histone H3. Resistant cells may show a reduced inhibition of Histone H3 phosphorylation in the presence of SNS-314.[9]
-
Long-term Proliferation Assays: Monitor cell growth over an extended period in the presence of the drug. Resistant clones will eventually emerge and proliferate.
What strategies can be used to overcome resistance to this compound?
-
Combination Therapy: Combining SNS-314 with other chemotherapeutic agents can be an effective strategy. Synergistic effects have been observed when SNS-314 is administered sequentially with microtubule-targeting agents like docetaxel and vincristine.[4] Additive effects have been seen with agents like gemcitabine, 5-fluorouracil, and carboplatin.[4]
-
Targeting Bypass Pathways: If a specific bypass pathway is identified, co-treatment with an inhibitor of that pathway may restore sensitivity to SNS-314.
-
PROTAC-mediated Degradation: An alternative therapeutic strategy is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of Aurora kinases rather than just inhibiting their activity.[6]
Quantitative Data
Table 1: IC50 Values of this compound for Aurora Kinases
| Kinase | IC50 (nM) |
| Aurora A | 9[1][3] |
| Aurora B | 31[1][3] |
| Aurora C | 3[1], 6[3] |
Table 2: Antiproliferative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian | 1.8[3] |
| HCT116 | Colon | ~125[1] |
| HT29 | Colon | 24[3] |
| PC-3 | Prostate | - |
| HeLa | Cervical | - |
| MDA-MB-231 | Breast | - |
| H-1299 | Lung | - |
Note: Specific IC50 values for all listed cell lines were not consistently available in the provided search results.
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Blue®)
This protocol is adapted from methodologies used to assess the effect of SNS-314 on cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,500-2,000 cells per well.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Reagent Addition: Add CellTiter-Blue® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Record fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Histone H3
This protocol is to assess the in-cell activity of SNS-314 by measuring the phosphorylation of a key Aurora B substrate.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total Histone H3 or a loading control like GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-Histone H3.
Visualizations
Caption: Mechanism of action of this compound targeting Aurora kinases.
Caption: Potential mechanisms of resistance to Aurora kinase inhibitors.
Caption: Workflow for generating and characterizing SNS-314 resistant cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase A drives the evolution of resistance to third-generation EGFR inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SNS-314 Mesylate Concentration to Avoid Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SNS-314 Mesylate effectively while minimizing cellular toxicity. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective pan-inhibitor of Aurora kinases A, B, and C.[1] These kinases are crucial regulators of mitosis, playing key roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. By inhibiting Aurora kinases, this compound disrupts the cell division process, leading to mitotic arrest, polyploidy (the state of having more than two sets of chromosomes), and ultimately, apoptosis (programmed cell death) in rapidly dividing cells.[2]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A starting point for determining the optimal concentration is the half-maximal inhibitory concentration (IC50). The IC50 for this compound varies depending on the cell line. It is recommended to perform a dose-response experiment starting from a low nanomolar range up to a low micromolar range to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | ~12.5 |
| A2780 | Ovarian Cancer | 1.8 |
| PC-3 | Prostate Cancer | Not Specified |
| HeLa | Cervical Cancer | Not Specified |
| MDA-MB-231 | Breast Cancer | Not Specified |
| H-1299 | Lung Cancer | Not Specified |
| HT29 | Colon Cancer | 24 |
| CAL-62 | Anaplastic Thyroid Cancer | 2.6 - 26.6 |
| 8305C | Anaplastic Thyroid Cancer | 2.6 - 26.6 |
| 8505C | Anaplastic Thyroid Cancer | 2.6 - 26.6 |
| BHT-101 | Anaplastic Thyroid Cancer | 2.6 - 26.6 |
This table summarizes publicly available data and should be used as a guideline. It is crucial to determine the IC50 experimentally for your specific cell line and assay conditions.
Q3: How can I assess the toxicity of this compound in my cell cultures?
Several in vitro assays can be used to measure the cytotoxic and cytostatic effects of this compound. Commonly used methods include:
-
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®): These colorimetric or luminescent assays measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity suggests a reduction in viable cells.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. An increase in the apoptotic population indicates that the compound is inducing programmed cell death.
-
Cell Cycle Analysis (e.g., Propidium Iodide Staining): This flow cytometry technique analyzes the distribution of cells in different phases of the cell cycle. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase due to mitotic arrest. An increase in the sub-G1 peak can also be indicative of apoptotic cells with fragmented DNA.
Troubleshooting Guides
Troubleshooting High Toxicity in Cell Viability Assays (e.g., MTT)
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high cell death at low concentrations | - Cell line is highly sensitive to Aurora kinase inhibition.- Incorrect calculation of stock solution concentration.- Contamination of the compound or cell culture. | - Perform a wider dose-response curve starting from a much lower concentration (e.g., picomolar range).- Verify the concentration of your stock solution.- Check for and address any potential contamination in your cell culture. |
| No clear dose-response curve (all-or-nothing effect) | - The concentration range tested is too narrow and falls entirely within the toxic range. | - Expand the concentration range tested, ensuring to include several points below the expected IC50. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors during compound addition or reagent handling.- Edge effects in the multi-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with media only. |
| High background in MTT assay | - Contamination of the culture with bacteria or yeast.- The compound itself reacts with the MTT reagent. | - Visually inspect cultures for contamination.- Run a control with the compound in cell-free media to check for direct reduction of MTT. |
Troubleshooting Apoptosis Assay (Annexin V/PI) Results
| Issue | Possible Cause | Recommended Solution |
| High percentage of necrotic cells (Annexin V+/PI+) even at early time points | - The concentration of this compound is too high, leading to rapid cell death and secondary necrosis.- Harsh cell handling during the staining procedure. | - Reduce the concentration of this compound and/or shorten the incubation time.- Handle cells gently, avoiding vigorous vortexing or centrifugation. |
| No significant increase in apoptosis despite decreased cell viability | - The compound may be causing cell cycle arrest and senescence rather than apoptosis at the tested concentrations.- The time point of analysis is too early to detect significant apoptosis. | - Perform a cell cycle analysis to check for G2/M arrest.- Conduct a time-course experiment to identify the optimal time point for apoptosis detection. |
| High Annexin V positive signal in the negative control | - Over-confluent or unhealthy cell culture.- Mechanical stress during cell harvesting. | - Ensure cells are in the logarithmic growth phase and not over-confluent.- Use a gentle cell detachment method and minimize centrifugation speed. |
Experimental Protocols
1. Cell Viability Assay using MTT
This protocol provides a general guideline for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound dilution.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock solution in a serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., Trypsin-EDTA, taking care to neutralize the trypsin promptly). Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. Gently vortex the tube.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: this compound inhibits Aurora kinases, leading to mitotic arrest and apoptosis.
Caption: Workflow for assessing the toxicity of this compound in vitro.
Caption: A logical approach to troubleshooting unexpected toxicity results.
References
Interpreting high background in western blots for Aurora kinases
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering high background issues in Western blots for Aurora kinases.
Troubleshooting Guide: High Background in Aurora Kinase Western Blots
High background in Western blotting can obscure the specific signal of your target protein, making data interpretation difficult. High background can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1] This guide provides a systematic approach to troubleshooting and resolving these issues when detecting Aurora kinases.
Diagram: Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in Western blots.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high background specifically in my Aurora kinase Western blot?
Several factors can contribute to high background when detecting Aurora kinases:
-
High Expression Levels: Aurora kinases, particularly Aurora A and B, are often overexpressed in cancer cell lines and tissues.[1][2] Their expression is also cell-cycle regulated, peaking during the G2/M phase.[3] If your cell population is not synchronized, or is arrested in mitosis, the high abundance of Aurora kinases can lead to a strong signal that contributes to background.
-
Antibody Concentration: Using too high a concentration of primary or secondary antibody is a common cause of high background.[1][4]
-
Inadequate Blocking: Insufficient blocking of the membrane allows for non-specific binding of antibodies, leading to a generalized high background.[5][6]
-
Phosphorylation Status: If you are detecting phosphorylated forms of Aurora kinases, using milk as a blocking agent can be problematic. Milk contains phosphoproteins like casein that can cross-react with phospho-specific antibodies, causing high background.[7]
Q2: What is the best blocking buffer for Aurora kinase Western blots?
The choice of blocking buffer is critical. Here are some recommendations:
-
For total Aurora kinase detection: 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) are commonly used and effective.
-
For phosphorylated Aurora kinase detection: It is highly recommended to use 3-5% BSA in TBST.[7] Avoid using milk as it contains phosphoproteins that can lead to non-specific signals.[7]
Q3: How can I optimize the antibody concentrations for my Aurora kinase experiment?
Proper antibody titration is essential to achieve a good signal-to-noise ratio.[4]
-
Primary Antibody: Start with the dilution recommended on the antibody datasheet. If you experience high background, perform a dilution series (e.g., 1:1000, 1:2500, 1:5000, 1:10000) to find the optimal concentration that provides a clear signal with minimal background.[8]
-
Secondary Antibody: A high concentration of the secondary antibody can also cause background issues. A secondary-only control (omitting the primary antibody) can help determine if the secondary antibody is binding non-specifically.[3] Titrate the secondary antibody similarly to the primary.
| Parameter | Starting Recommendation | Troubleshooting Action for High Background |
| Primary Antibody Dilution | Manufacturer's suggestion (often 1:1000) | Increase dilution (e.g., to 1:2500, 1:5000 or higher) |
| Secondary Antibody Dilution | 1:5000 - 1:20000 | Increase dilution (e.g., to 1:20000 or higher) |
| Incubation Time | 1-2 hours at RT or overnight at 4°C | Reduce incubation time, especially if signal is very strong |
Q4: Can my washing steps be contributing to the high background?
Yes, inadequate washing is a frequent cause of high background.[9] Washing steps are crucial for removing unbound and non-specifically bound antibodies.[9]
-
Increase Wash Number and Duration: Instead of three 5-minute washes, try four or five 10-15 minute washes.[1]
-
Use Sufficient Volume: Ensure the membrane is fully submerged and moves freely in the wash buffer.
-
Include a Detergent: Using a wash buffer containing a mild detergent like 0.05% to 0.1% Tween-20 is standard practice to reduce non-specific binding.[4][5]
Q5: I see multiple non-specific bands in my Aurora kinase blot. What could be the cause?
Non-specific bands can arise from several issues:
-
Antibody Cross-reactivity: The primary antibody may be cross-reacting with other proteins. Ensure your antibody has been validated for the application and species you are using.
-
Sample Degradation: Protein degradation can lead to the appearance of lower molecular weight bands. Always prepare fresh lysates and use protease and phosphatase inhibitors.[3]
-
Protein Overloading: Loading too much protein in the gel can lead to non-specific antibody binding.[10] Try reducing the amount of protein loaded per well.
-
Post-translational Modifications: Aurora kinases undergo various post-translational modifications which can affect their migration on an SDS-PAGE gel.
Experimental Protocols
Protocol: Optimizing Blocking and Antibody Dilutions for an Aurora Kinase Western Blot
This protocol outlines a method for systematically optimizing blocking conditions and antibody concentrations to reduce background.
1. Sample Preparation:
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Determine protein concentration using a BCA or Bradford assay.
- Prepare aliquots for loading, typically 20-30 µg of total protein per lane.
2. SDS-PAGE and Transfer:
- Separate protein lysates on an appropriate percentage polyacrylamide gel.
- Transfer proteins to a PVDF or nitrocellulose membrane. A nitrocellulose membrane may sometimes yield a lower background than PVDF.[10]
- After transfer, briefly wash the membrane with TBST.
3. Blocking Optimization (Dot Blot Method):
- Cut the membrane into several small strips.
- Spot 1-2 µg of your positive control lysate onto each strip and let it dry.
- Block each strip with a different blocking buffer for 1 hour at room temperature (e.g., 5% Milk/TBST, 3% BSA/TBST, 5% BSA/TBST, and commercial blocking buffers).
- Proceed with primary and secondary antibody incubations using the manufacturer's recommended dilutions.
- This will help identify the blocking buffer that provides the best signal-to-noise ratio.
4. Antibody Titration (Checkerboard Titration):
- Run a gel with identical lanes of your positive control lysate.
- After transfer, cut the membrane into strips, with each strip containing one lane.
- Incubate each strip with a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2500, 1:5000) in the optimal blocking buffer determined above.
- After washing, cut each strip into smaller pieces and incubate them with different dilutions of the secondary antibody (e.g., 1:5000, 1:10000, 1:20000).
- This method allows for the simultaneous testing of multiple primary and secondary antibody concentrations to find the optimal combination.
5. Washing Protocol:
- Following primary and secondary antibody incubations, wash the membrane a minimum of three times for 10 minutes each with a generous volume of TBST on a shaker.[4]
6. Detection:
- Incubate the membrane with an appropriate ECL substrate.
- If the background is still high, consider reducing the exposure time during imaging.[5] A shorter exposure can sometimes reveal specific bands against the background.[1]
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis. They are involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Their activity is tightly controlled throughout the cell cycle.
Caption: Simplified signaling pathway of Aurora kinases during the cell cycle.
References
- 1. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora A Antibody - BSA Free (NBP1-51843): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Western blot optimization | Abcam [abcam.com]
- 8. Aurora B kinase phosphorylates and instigates degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Aurora B antibody (ab2254) | Abcam [abcam.com]
- 10. biocompare.com [biocompare.com]
SNS-314 Mesylate precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNS-314 Mesylate. Our aim is to help you overcome common challenges, particularly regarding its precipitation in cell culture media, and to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective pan-inhibitor of Aurora kinases A, B, and C.[1][2] These serine/threonine kinases are crucial for the regulation of mitosis. By inhibiting Aurora kinases, SNS-314 disrupts processes such as centrosome maturation, mitotic spindle formation, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[3][4] This makes it a compound of interest in cancer research.
Q2: What is the solubility of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water and ethanol.[5] It is crucial to prepare a concentrated stock solution in anhydrous DMSO before diluting it into aqueous cell culture media.
Q3: What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.
-
DMSO Stock Solution: Aliquot and store at -80°C for up to one year or -20°C for up to one month.[5][6] To maintain the integrity of the compound, it is critical to avoid repeated freeze-thaw cycles.[6]
Q4: What is the typical effective concentration of this compound in cell culture?
The effective concentration of this compound is cell line-dependent but is typically in the nanomolar (nM) range. For example, IC50 values for proliferation inhibition have been reported to be between 2.6 nM and 26.6 nM in various anaplastic thyroid cancer cell lines.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Precipitation in Cell Culture Media
A common issue encountered with this compound is its precipitation upon dilution into aqueous cell culture media. This is due to its hydrophobic nature. The following guide provides a systematic approach to prevent and resolve this issue.
Issue 1: Precipitate forms immediately upon dilution of the DMSO stock solution into cell culture media.
Cause: The dramatic change in solvent polarity from DMSO to the aqueous environment of the cell culture medium causes the compound to crash out of solution.
Solution:
-
Serial Dilution: Instead of directly adding the highly concentrated DMSO stock to the media, perform an intermediate dilution step. First, dilute the DMSO stock to a lower concentration in DMSO. Then, add this intermediate dilution to the cell culture medium.[7]
-
Rapid Mixing: When adding the DMSO solution to the media, ensure rapid and thorough mixing. This can be achieved by gently vortexing or repeatedly pipetting the medium as the compound is added. This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Warm the Media: Pre-warming the cell culture media to 37°C can sometimes improve the solubility of the compound.
-
Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
Issue 2: The media in the culture plate becomes cloudy or a precipitate is observed after a period of incubation at 37°C.
Cause: The compound may have limited stability in the aqueous environment at 37°C, leading to its gradual precipitation over time. The presence of salts and proteins in the media can also contribute to this.
Solution:
-
Prepare Fresh Working Solutions: It is best practice to prepare fresh dilutions of this compound in cell culture media for each experiment and use them immediately. Avoid storing diluted working solutions.
-
Monitor DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally 0.1% or less, and not exceeding 1%.[7][8][9] High concentrations of DMSO can be toxic to cells and may also affect the solubility of other media components.
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. If you are using a low-serum or serum-free medium, this might contribute to the precipitation. If your experimental design allows, consider if adjusting the serum concentration is possible.
-
Visual Inspection: Before treating your cells, visually inspect the prepared media under a microscope to ensure no precipitate is present.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 86 mg/mL (163.17 mM)[5] | Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility.[5] |
| Water | Insoluble[5] | |
| Ethanol | Insoluble[5] |
Table 2: Inhibitory Activity of this compound
| Target | IC50 |
| Aurora A | 9 nM[2] |
| Aurora B | 31 nM[2] |
| Aurora C | 3 nM[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom. b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM).[6] c. Gently vortex or sonicate the vial until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. e. Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solution and Treatment of Cells
-
Materials: Prepared this compound stock solution (from Protocol 1), pre-warmed complete cell culture medium.
-
Procedure: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in DMSO if a very low final concentration is required. c. Add the appropriate volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium to achieve the final desired concentration. Crucially, add the DMSO solution dropwise while gently agitating the medium to ensure rapid mixing. d. Ensure the final DMSO concentration in the medium is below 0.5%, and ideally at or below 0.1%.[7][8] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment. e. Immediately replace the existing medium in your cell culture plates with the freshly prepared medium containing this compound. f. Return the cells to the incubator for the desired treatment period.
Mandatory Visualizations
Caption: this compound inhibits Aurora kinases, disrupting key mitotic events.
Caption: Recommended workflow for using this compound in cell culture experiments.
Caption: A logical approach to troubleshooting this compound precipitation issues.
References
- 1. Effects of the Aurora kinases pan-inhibitor this compound on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Why are my cells not arresting in mitosis with SNS-314?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with the Aurora kinase inhibitor, SNS-314.
Frequently Asked Questions (FAQs)
Q1: Why are my cells not arresting in mitosis with SNS-314?
This is a common observation and stems from the specific mechanism of action of SNS-314. Unlike drugs that activate the spindle assembly checkpoint and cause a robust mitotic arrest (e.g., taxanes or vinca alkaloids), SNS-314 is a pan-Aurora kinase inhibitor.[1][2][3][4] Inhibition of Aurora kinase B, in particular, overrides the mitotic checkpoint.[2]
Instead of a prolonged arrest in mitosis, cells treated with SNS-314 often bypass the spindle assembly checkpoint and fail to undergo cytokinesis (cell division).[2] This leads to a phenotype called "endoreduplication," where cells replicate their DNA again without dividing, resulting in cells with a DNA content greater than 4N (e.g., 8N, 16N).[2] Subsequently, this aberrant cell cycle progression leads to cell death.[2][5]
Therefore, you may not observe a significant increase in the percentage of cells in the M-phase of the cell cycle with a 4N DNA content. Instead, you should look for the appearance of a population of cells with >4N DNA content using flow cytometry.
Troubleshooting Guide
General Troubleshooting
Q2: I am not observing any effect of SNS-314 on my cells. What could be the reason?
There are several potential reasons for a lack of cellular response to SNS-314. Consider the following troubleshooting steps:
-
Compound Integrity and Storage:
-
Question: Is the SNS-314 compound viable?
-
Answer: Improper storage can lead to compound degradation. SNS-314 mesylate should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter periods (up to 1 year), kept sealed and away from moisture.[6] Ensure the compound was handled correctly upon receipt and reconstitution. For experimental use, prepare fresh dilutions from a stock solution.
-
-
Cell Line Sensitivity:
-
Question: Is my cell line sensitive to SNS-314?
-
Answer: The sensitivity to SNS-314 can vary between cell lines.[6] Refer to the provided table of IC50 values to see if your cell line has been previously characterized. If not, you may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Some cell lines may exhibit intrinsic or acquired resistance to mitotic inhibitors.[7][8]
-
-
Experimental Parameters:
-
Question: Are the concentration and treatment time appropriate?
-
Answer: Ensure you are using a concentration of SNS-314 that is sufficient to inhibit Aurora kinases in your cell line. Treatment times are also critical; the effects of SNS-314 on the cell cycle and cell viability are time-dependent. A time-course experiment is recommended to identify the optimal endpoint.
-
Flow Cytometry Specific Issues
Q3: My flow cytometry data does not show a clear >4N peak. What could be wrong?
-
Question: How can I improve the resolution of my cell cycle analysis?
-
Answer:
-
Cell Number: Ensure you have an adequate number of cells for your analysis. A common recommendation is to have around 1x10^6 cells per sample.[9]
-
Flow Rate: Run your samples at the lowest possible flow rate on the cytometer. Higher flow rates can increase the coefficient of variation (CV), leading to poorer resolution of cell cycle phases.[9]
-
Gating Strategy: Carefully gate your cell population to exclude debris and cell aggregates. Doublets (two cells stuck together) can be mistaken for cells with a higher DNA content. Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area of the DNA stain).
-
Staining Protocol: Ensure your DNA staining protocol is optimized. Inadequate permeabilization or RNase treatment can affect the quality of the staining.
-
Biochemical Analysis Issues
Q4: How can I confirm that SNS-314 is active in my cells?
-
Question: What is a good pharmacodynamic marker for SNS-314 activity?
-
Answer: A key substrate of Aurora kinase B is Histone H3. Inhibition of Aurora B by SNS-314 leads to a dose-dependent decrease in the phosphorylation of Histone H3 at Serine 10 (pHH3).[5] You can measure the levels of pHH3 by Western blotting or immunofluorescence to confirm that the drug is engaging its target within the cells.
Quantitative Data
Table 1: In Vitro Antiproliferative Activity of SNS-314 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | Not specified, but potent antiproliferative activity observed.[3] |
| A2780 | Ovarian Cancer | 1.8[6] |
| PC-3 | Prostate Cancer | Data not available in the provided search results. |
| HeLa | Cervical Cancer | Data not available in the provided search results. |
| MDA-MB-231 | Breast Cancer | Data not available in the provided search results. |
| H-1299 | Lung Cancer | Data not available in the provided search results. |
| HT29 | Colon Cancer | 24[6] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol is designed to detect the endoreduplication phenotype induced by SNS-314.
Materials:
-
SNS-314 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Drug Treatment: The next day, treat the cells with various concentrations of SNS-314 (e.g., 10 nM, 30 nM, 100 nM, 300 nM) and a vehicle control (DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Resuspend the cells in culture medium and transfer to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, G2/M, and >4N phases.
-
Protocol 2: Western Blotting for Phospho-Histone H3
This protocol allows for the confirmation of SNS-314's on-target activity.
Materials:
-
SNS-314
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3 (or a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with SNS-314 as described in Protocol 1. A shorter treatment time (e.g., 6-24 hours) may be sufficient to observe changes in pHH3.
-
After treatment, wash the cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
(Optional but recommended) Strip the membrane and re-probe with an antibody against total Histone H3 or a loading control to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action of SNS-314 as a pan-Aurora kinase inhibitor.
Caption: Experimental workflow for analyzing cell cycle effects of SNS-314.
Caption: Troubleshooting decision tree for unexpected SNS-314 results.
References
- 1. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cancer Cells Acquire Mitotic Drug Resistance Properties Through Beta I-Tubulin Mutations and Alterations in the Expression of Beta-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics of cancer cell lines resistant to microtubule stabilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing Sequential Drug Administration with SNS-314
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SNS-314 in sequential drug administration experiments.
Frequently Asked Questions (FAQs)
Q1: What is SNS-314 and what is its mechanism of action?
SNS-314 is a potent and selective pan-Aurora kinase inhibitor, targeting Aurora A, Aurora B, and Aurora C.[1][2][3] These kinases are crucial for proper cell division (mitosis), playing key roles in centrosome maturation, mitotic spindle formation, and cytokinesis.[1] By inhibiting these kinases, SNS-314 disrupts mitosis, leading to cells bypassing the mitotic spindle checkpoint, failing to divide, and ultimately undergoing cell death (apoptosis).[4][5] This mechanism makes it a target for cancer therapy, as tumor cells often overexpress Aurora kinases.[1][4]
Q2: Why is sequential administration of SNS-314 with other drugs, like taxanes, often more effective than concurrent administration?
Sequential administration of SNS-314 followed by a microtubule-targeting agent like docetaxel or vincristine has shown synergistic effects.[2] The proposed mechanism is that SNS-314, by inhibiting Aurora kinases, forces cells to bypass the mitotic spindle assembly checkpoint and exit mitosis without proper cell division. This leads to a state of mitotic catastrophe when the cells are subsequently exposed to a spindle toxin like docetaxel, which targets the already compromised mitotic process, resulting in enhanced cancer cell death.[2] Concurrent administration, on the other hand, often results in merely additive effects.[2]
Q3: What are the key cellular effects of SNS-314 treatment?
Treatment of cancer cell lines with SNS-314 leads to several observable cellular effects, including:
-
Inhibition of histone H3 phosphorylation, a direct marker of Aurora B kinase activity.[6]
-
Inhibition of cell proliferation.[6]
-
An increase in cells with abnormal DNA content (>4N), a condition known as polyploidy, due to failed cytokinesis.[7]
-
Induction of apoptosis, as measured by increased caspase-3 activity and PARP cleavage.[6][7]
-
An increase in nuclear size.[6]
Q4: In which cancer cell lines has SNS-314 shown efficacy?
SNS-314 has demonstrated potent anti-proliferative activity in a variety of human cancer cell lines, including:
-
Colon carcinoma (HCT116)[2]
-
Prostate cancer (PC-3)[7]
-
Non-small cell lung cancer (CALU-6)[7]
-
Breast cancer (MDA-MB-231)[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during sequential drug administration experiments with SNS-314.
Issue 1: I am not observing the expected synergistic effect between SNS-314 and my second drug.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Ensure you have determined the individual IC50 values for both SNS-314 and the second drug in your specific cell line. For synergy studies, it is common to use concentrations around the IC25 or IC50 for each drug.[5] |
| Incorrect Administration Sequence | The synergistic effect is often schedule-dependent. For microtubule-targeting agents, the most profound effects are typically seen when SNS-314 is administered before the second drug.[2] Consider reversing the order or testing a concurrent administration as a control. |
| Inappropriate Timing Between Administrations | The time interval between the two drug administrations is critical. A common starting point is to treat with SNS-314 for a duration that allows for cell cycle effects to manifest (e.g., 24 hours) before adding the second drug.[8] This may need to be optimized for your specific cell line and drugs. |
| Cell Line Insensitivity | While SNS-314 is effective in many cell lines, some may be less sensitive. Verify the expression levels of Aurora kinases in your cell line if possible. |
| Issues with Drug Stability or Activity | Confirm the stability and activity of your SNS-314 and second drug. Prepare fresh stock solutions and handle them according to the manufacturer's recommendations. |
Issue 2: I am seeing high variability in my cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells are seeded in each well. Variations in cell density can significantly impact drug response. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental data points and instead fill them with sterile media or PBS. |
| Incomplete Drug Solubilization | Ensure that your drug stock solutions are fully solubilized before diluting them in culture medium. Precipitated drug will lead to inaccurate concentrations. |
| Assay Interference | Some compounds can interfere with the chemistry of cell viability assays (e.g., colorimetric or luminescent readouts). Run appropriate controls, including media-only and vehicle-only wells, to check for background signal. |
| Inconsistent Incubation Times | Adhere strictly to the specified incubation times for both drug treatments and the viability assay itself. |
Issue 3: My cells are detaching from the plate after treatment.
| Possible Cause | Troubleshooting Step |
| High Levels of Cell Death | Significant cell death, a desired outcome of the treatment, can lead to detachment. Consider using an endpoint assay that measures both adherent and detached cells, or use a viability assay that lyses the cells and measures a total endpoint like ATP content (e.g., CellTiter-Glo®). |
| Drug Toxicity Affecting Adhesion | Some compounds can affect cellular adhesion properties. If this is a concern, you may need to adjust drug concentrations or the duration of treatment. |
Data Presentation
Table 1: In Vitro Efficacy of SNS-314 in Various Cancer Cell Lines
| Cell Line | Cancer Type | SNS-314 IC50 (nM) |
| HCT116 | Colon Carcinoma | ~5 |
| PC-3 | Prostate Cancer | Data not specified |
| CALU-6 | Non-small cell lung cancer | Data not specified |
| MDA-MB-231 | Breast Cancer | Data not specified |
| A2780 | Ovarian Cancer | 1.8 |
| HT29 | Colon Cancer | 24 |
Note: IC50 values can vary between studies and experimental conditions. The data presented is a summary from available literature.[9][10]
Table 2: Combination Effects of Sequential SNS-314 and Docetaxel Administration in HCT116 Cells
| Treatment Schedule | Effect |
| SNS-314 followed by Docetaxel | Synergistic |
| Concurrent SNS-314 and Docetaxel | Additive |
| Docetaxel followed by SNS-314 | Less effective than SNS-314 followed by Docetaxel |
Based on findings from VanderPorten et al., 2009.[2]
Experimental Protocols
Detailed Protocol: Sequential Administration of SNS-314 and Docetaxel for Cell Viability Assessment in HCT116 Cells
This protocol is a general guideline and may require optimization for your specific experimental setup.
Materials:
-
HCT116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
SNS-314
-
Docetaxel
-
DMSO (for dissolving drugs)
-
96-well clear-bottom black plates (for fluorescent/luminescent assays) or clear plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HCT116 cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
First Drug Administration (SNS-314):
-
Prepare serial dilutions of SNS-314 in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the desired concentrations of SNS-314 to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate for 24 hours.
-
-
Second Drug Administration (Docetaxel):
-
Prepare serial dilutions of docetaxel in complete medium.
-
Carefully remove the SNS-314 containing medium from the wells.
-
Wash the cells gently with 100 µL of sterile PBS to remove any residual first drug.
-
Remove the PBS and add 100 µL of the medium containing the desired concentrations of docetaxel to the appropriate wells.
-
Incubate for an additional 48-72 hours.
-
-
Cell Viability Assay (Example with CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curves and calculate IC50 values.
-
Use appropriate software (e.g., CompuSyn) to determine if the drug combination is synergistic, additive, or antagonistic.
-
Visualizations
Caption: Aurora Kinase Signaling Pathway and the inhibitory action of SNS-314.
Caption: A typical workflow for a sequential drug administration experiment.
Caption: A logical diagram to troubleshoot experiments where synergy is not observed.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Optimizing dose regimens and fixed dose combination ratios in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer | PLOS One [journals.plos.org]
- 6. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
SNS-314 Mesylate Technical Support Center: Minimizing Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of SNS-314 Mesylate to minimize degradation and ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the long-term stability of this compound in its solid form, it is crucial to store it under the correct conditions. Unopened vials of the powder should be stored at -20°C for up to 3 years.[1]
Q2: How should I store stock solutions of this compound?
A2: Once dissolved, the stability of this compound solutions is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to keep the solutions sealed and protected from moisture.[2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, non-hygroscopic DMSO, as the presence of moisture can reduce the solubility of the compound.[1]
Q4: I observed precipitation in my this compound stock solution after storage. What could be the cause and how can I resolve it?
A4: Precipitation in a stock solution can occur due to several factors, including storage at an inappropriate temperature, the use of DMSO that has absorbed moisture, or exceeding the solubility limit. If precipitation is observed, gently warm the solution and sonicate to aid in redissolution. To prevent this, always use fresh, anhydrous DMSO and store the solution as recommended. Ensure the concentration of your stock solution does not exceed the solubility limit in DMSO.
Q5: Is this compound sensitive to light?
Q6: What are the potential degradation pathways for this compound?
A6: Although specific degradation pathways for this compound have not been published, based on its chemical structure and studies on similar mesylate salt compounds like imatinib mesylate, potential degradation pathways may include hydrolysis and oxidation.[3] Hydrolysis could occur at the urea or amide linkages, especially under acidic or alkaline conditions. Oxidation might affect the thioether and other susceptible functional groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced Potency or Inconsistent Results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh stock solutions from a new vial of powder. Perform a stability check using an appropriate analytical method (e.g., HPLC). |
| Precipitation in Stock Solution | Use of hygroscopic DMSO, improper storage temperature, or exceeding solubility. | Use fresh, anhydrous DMSO. Store at the recommended temperature. Gently warm and sonicate to redissolve. If the issue persists, prepare a new, less concentrated stock solution. |
| Color Change in Powder or Solution | Potential degradation or contamination. | Do not use the compound. Discard the vial and obtain a fresh supply. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for researchers to assess the stability of this compound under their specific experimental conditions.
1. Materials:
- This compound
- Anhydrous DMSO
- Phosphate-buffered saline (PBS) at various pH values (e.g., 4, 7, 9)
- Hydrogen peroxide (3%) for oxidative stress testing
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- UV detector
2. Preparation of Samples:
- Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
- For Hydrolytic Stability: Dilute the stock solution in PBS at different pH values (e.g., 4, 7, 9) to a final concentration suitable for HPLC analysis.
- For Oxidative Stability: Dilute the stock solution in a mixture of PBS (pH 7) and 3% hydrogen peroxide.
- For Thermal Stability: Aliquot the stock solution and store at various temperatures (e.g., room temperature, 4°C, 37°C).
- For Photostability: Expose a diluted solution to a controlled light source (e.g., a photostability chamber) while keeping a control sample in the dark.
3. Time-Point Analysis:
- Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
4. HPLC Analysis:
- Inject the samples into the HPLC system.
- Use a suitable mobile phase gradient to separate the parent compound from any potential degradation products.
- Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound.
5. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point by comparing the peak area to the initial (time 0) peak area.
- Identify any new peaks that appear in the chromatogram, which may represent degradation products.
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Workflow for assessing this compound stability.
References
Validation & Comparative
Aurora Kinase Inhibitors: A Comparative Analysis of SNS-314 Mesylate and Alisertib (MLN8237) Efficacy
In the landscape of targeted cancer therapies, inhibitors of Aurora kinases have emerged as a promising class of anti-mitotic agents. This guide provides a detailed comparison of two notable Aurora kinase inhibitors: SNS-314 Mesylate, a pan-Aurora kinase inhibitor, and alisertib (MLN8237), a selective Aurora A kinase inhibitor. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their respective preclinical and clinical efficacy.
Mechanism of Action: A Tale of Two Inhibition Profiles
This compound is a potent and selective inhibitor of all three Aurora kinase family members: Aurora A, Aurora B, and Aurora C.[1][2][3] This pan-inhibition leads to a multifaceted disruption of mitosis. By targeting Aurora A, it can induce defects in centrosome separation and spindle assembly. Inhibition of Aurora B results in failures in chromosome segregation and cytokinesis, often leading to polyploidy.[4][5] The concurrent inhibition of Aurora C, which has a more restricted expression pattern, may also contribute to its anti-proliferative effects. Proliferating cells treated with SNS-314 bypass the mitotic spindle checkpoint and fail to undergo cytokinesis, leading to endoreduplication and eventual cell death.[2]
In contrast, alisertib is a selective inhibitor of Aurora A kinase.[6][7][8] Its mechanism of action is centered on the disruption of processes governed by Aurora A, primarily centrosome maturation, spindle formation, and chromosome alignment.[6][9] Inhibition of Aurora A by alisertib leads to mitotic spindle abnormalities, delayed mitotic entry and progression, and ultimately, an accumulation of cells with a tetraploid DNA content.[6][9] This can trigger apoptosis, aneuploid cytokinesis, or mitotic slippage, where the cell exits mitosis without proper chromosome segregation.[6] Alisertib has been shown to be over 200-fold more selective for Aurora A than for the structurally related Aurora B kinase in cellular assays.[7][9]
Preclinical Efficacy: A Head-to-Head Data Review
The following tables summarize the available preclinical data for this compound and alisertib, providing a comparative view of their potency and anti-tumor activity in vitro and in vivo.
Table 1: In Vitro Biochemical and Cellular Potency
| Parameter | This compound | Alisertib (MLN8237) |
| Target | Aurora A, B, C | Aurora A |
| IC50 (Aurora A) | 9 nM[1][3][10][11] | 1.2 nM[7] |
| IC50 (Aurora B) | 31 nM[1][3][10][11] | >200-fold less potent than for Aurora A[7][9] |
| IC50 (Aurora C) | 3 nM[1][3] / 6 nM[10] | Not reported |
| Cell Proliferation IC50 Range | 1.8 nM - 24 nM in various cancer cell lines[10] | 15 nM - 469 nM in various cancer cell lines[12] |
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | Alisertib (MLN8237) |
| Model | HCT-116 (colon) | HCT-116 (colon) |
| Dosing | 50 and 100 mg/kg, i.p.[5][10] | 3, 10, and 30 mg/kg, p.o., once daily[12] |
| Tumor Growth Inhibition (TGI) | Significant TGI, with a 72.5% reduction when combined with docetaxel[1][13] | 43.3%, 84.2%, and 94.7% TGI at 3, 10, and 30 mg/kg, respectively[12] |
| Pharmacodynamic Effects | Dose-dependent inhibition of histone H3 phosphorylation (a marker of Aurora B activity)[5][10] | Dose-dependent decrease in bipolar and aligned chromosomes (a marker of Aurora A inhibition)[12] |
Clinical Development Landscape
The clinical development of alisertib is more advanced compared to this compound. Alisertib has been evaluated in numerous Phase I, II, and III clinical trials across a wide range of solid tumors and hematological malignancies, including breast cancer, small cell lung cancer, and peripheral T-cell lymphoma.[14][15][16][17] While it has shown clinical activity, including objective responses and prolonged disease stabilization in some patient populations, it has also been associated with manageable but significant side effects, primarily hematological toxicities.[17][18]
Information on the clinical development of this compound is more limited. It has been investigated in a Phase 1 study in patients with advanced solid tumors to assess its safety and tolerability.[4][13][19]
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
The inhibitory activity of the compounds against Aurora kinases is typically determined using a biochemical kinase assay. Recombinant human Aurora kinase (A, B, or C) is incubated with a specific peptide substrate, ATP (often radiolabeled), and varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period at a specific temperature and is then stopped. The amount of phosphorylated substrate is quantified, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated. For SNS-314, assays for Aurora B and C used a 5 nM enzyme concentration, 120 nM biotinylated peptide, and 300 µM ATP.[10]
Cell Proliferation Assay (General Protocol)
The anti-proliferative effects of the compounds are assessed using various human cancer cell lines. Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 or 96 hours). Cell viability or proliferation is then measured using assays such as the CellTiter-Blue cell viability assay or BrdU incorporation assay.[1][10] The IC50 values for cell proliferation are then determined from dose-response curves.
In Vivo Xenograft Studies (General Protocol)
Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The inhibitors are administered via a specified route (e.g., intraperitoneal for this compound, oral for alisertib) at various doses and schedules.[5][12] Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the phosphorylation of downstream targets (e.g., histone H3 for Aurora B).
Visualizing the Mechanisms
Signaling Pathways
Caption: Simplified Aurora Kinase Signaling in Mitosis.
Experimental Workflow
Caption: General Workflow for Preclinical Evaluation.
Conclusion
This compound and alisertib represent two distinct strategies for targeting Aurora kinases in cancer. This compound, as a pan-inhibitor, offers the potential for broader and more potent anti-mitotic effects by targeting multiple key regulators of cell division. Alisertib, with its selectivity for Aurora A, may offer a more targeted approach with a potentially different safety profile. The preclinical data indicates that both compounds have significant anti-tumor activity. However, the more extensive clinical evaluation of alisertib provides a clearer, albeit still evolving, picture of its therapeutic potential and limitations in various cancer types. The choice between a pan-Aurora kinase inhibitor and a selective Aurora A inhibitor will likely depend on the specific tumor biology, the desired therapeutic window, and the potential for combination therapies. Further clinical investigation of pan-Aurora kinase inhibitors like this compound is warranted to fully understand their clinical utility in comparison to more selective agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Alisertib - Wikipedia [en.wikipedia.org]
- 9. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Puma commences Phase II trial of alisertib for breast cancer [clinicaltrialsarena.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 18. Critical risk-benefit assessment of the novel anti-cancer aurora a kinase inhibitor alisertib (MLN8237): A comprehensive review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Safety and Tolerability Study of SNS-314 for Advanced Solid Tumors | MedPath [trial.medpath.com]
Head-to-head comparison of Aurora kinase inhibitors in HCT116 cells
A Comparative Analysis of Aurora Kinase Inhibitors for Cancer Research
In the landscape of cancer therapeutics, Aurora kinases have emerged as pivotal targets due to their critical roles in cell division.[1] The overexpression of these kinases is a common feature in many human cancers, making them attractive targets for drug development.[1] This guide provides a head-to-head comparison of two prominent Aurora kinase inhibitors, Alisertib (MLN8237) and Danusertib (PHA-739358), specifically focusing on their effects on the human colorectal carcinoma cell line, HCT116. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Alisertib is a selective inhibitor of Aurora A kinase, while Danusertib is a pan-inhibitor, targeting Aurora A, B, and C kinases.[2][3] This fundamental difference in their mechanism of action leads to distinct cellular outcomes, which we will explore in detail.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data from studies evaluating the effects of Alisertib and Danusertib on HCT116 cells.
| Inhibitor | IC50 (HCT116 cells) | Primary Target(s) | Reference |
| Alisertib (MLN8237) | 16 - 469 nM (GI50) | Aurora A | [2] |
| Danusertib (PHA-739358) | Not explicitly stated for HCT116, but potent against various cancer cell lines | Aurora A, B, C | [4] |
Table 1: Comparative Inhibitory Concentrations. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values indicate the potency of the inhibitors. Alisertib shows a wide range of GI50 values in various cancer cell lines, including HCT116.
| Inhibitor | Concentration | Effect on Cell Cycle (HCT116 cells) | Reference |
| Alisertib (MLN8237) | 0.1 µM (low dose) | G2/M arrest, leading to apoptosis | [4][5] |
| Alisertib (MLN8237) | 1 µM (high dose) | Increased polyploidy (>4N DNA content) | [4][5][6] |
| Danusertib (PHA-739358) | Not explicitly detailed for HCT116 in provided abstracts | Generally induces polyploidy due to Aurora B inhibition | [2] |
Table 2: Effects on Cell Cycle Progression. The differential effects of Alisertib at low and high concentrations in HCT116 cells are noteworthy, with lower concentrations primarily inhibiting Aurora A and leading to apoptosis, while higher concentrations also inhibit Aurora B, resulting in polyploidy.[4][5][6] Danusertib, as a pan-inhibitor, is generally expected to induce polyploidy, a hallmark of Aurora B inhibition.[2]
| Inhibitor | Concentration | Apoptotic Markers (HCT116 cells) | Reference |
| Alisertib (MLN8237) | 0.1 µM | Induction of cleaved PARP and caspase 3 | [4] |
| Danusertib (PHA-739358) | Not explicitly detailed for HCT116 in provided abstracts | Induces apoptosis in various cancer cell lines |
Table 3: Induction of Apoptosis. Alisertib at lower concentrations has been shown to induce markers of apoptosis in HCT116 cells.[4] While specific data for Danusertib in HCT116 cells is not detailed in the provided search results, its mechanism of action suggests it would also induce apoptosis.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the Aurora kinase signaling pathway and a typical experimental workflow for comparing these inhibitors.
Caption: Aurora Kinase Signaling Pathway and points of inhibition.
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of SNS-314 Mesylate compared to other AKIs
A Comparative Analysis of the Off-Target Effects of SNS-314 Mesylate and Other Aurora Kinase Inhibitors
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression has been implicated in the pathogenesis of various cancers, making them attractive targets for cancer therapy. This compound is a potent pan-Aurora kinase inhibitor, targeting Aurora A, B, and C. While its on-target efficacy is well-documented, a thorough understanding of its off-target effects is crucial for predicting potential side effects and identifying opportunities for rational combination therapies. This guide provides a comparative analysis of the off-target profiles of this compound against other well-characterized Aurora kinase inhibitors (AKIs): Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680).
Quantitative Comparison of Off-Target Kinase Inhibition
The following table summarizes the known off-target kinase inhibition profiles of this compound and other selected AKIs. The data presented is compiled from various studies and may have been generated using different assay platforms and conditions. Therefore, direct comparison of absolute IC50 or Ki values should be made with caution.
| Kinase Inhibitor | Primary Targets (Aurora Kinases) | Known Off-Target Kinases (with IC50/Ki values where available) | Reference(s) |
| This compound | Aurora A (IC50: 9 nM), Aurora B (IC50: 31 nM), Aurora C (IC50: 3 nM) | Trk A/B, Flt4, Fms, Axl, c-Raf, DDR2 (less potent inhibition) | [1][2] |
| Alisertib (MLN8237) | Aurora A (Ki: 0.3 nM) | Highly selective; a screen of 204 kinases showed ≥30% inhibition for 20 kinases. Specific off-targets not detailed in the provided information. | [3][4] |
| Danusertib (PHA-739358) | Aurora A (IC50: 13 nM), Aurora B (IC50: 79 nM), Aurora C (IC50: 61 nM) | Abl (IC50: 25 nM), Ret (IC50: 31 nM), FGFR-1 (IC50: 47 nM), TrkA (IC50: 31 nM) | [5][6][7][8] |
| Tozasertib (VX-680) | Aurora A (Kiapp: 0.6 nM), Aurora B, Aurora C | RIPK1 (potent inhibitor), FLT-3 (Ki: 30 nM), BCR-ABL (Ki: 30 nM) | [9][10][11] |
Experimental Protocols
The determination of kinase inhibitor selectivity and off-target effects is commonly performed using in vitro biochemical assays. A representative methodology for such a screen is detailed below. It is important to note that specific parameters may vary between different testing facilities and published studies.
Kinase Selectivity Profiling via ADP-Glo™ Kinase Assay
Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding decrease in the luminescent signal.
Materials:
-
Kinase inhibitor (e.g., this compound) dissolved in DMSO.
-
Purified recombinant kinases.
-
Kinase-specific substrates (peptides or proteins).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Assay plates (e.g., 384-well white plates).
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: A serial dilution of the kinase inhibitor is prepared in DMSO. These dilutions are then further diluted in the appropriate assay buffer.
-
Kinase Reaction Setup:
-
To each well of the assay plate, add the kinase, the specific substrate, and the kinase inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2.
-
The final reaction volume is typically 5-10 µL.
-
Include control wells:
-
"No inhibitor" control (DMSO vehicle only).
-
"No enzyme" control (to determine background signal).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ATP.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the "no inhibitor" control.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is determined by fitting the data to a dose-response curve.
-
Signaling Pathway Diagrams
Aurora Kinase Signaling Pathway
Caption: On-target signaling pathway of Aurora kinases and inhibition by this compound.
Off-Target Signaling Pathways of this compound
Caption: Potential off-target signaling pathways inhibited by this compound.
Off-Target Signaling Pathways of Other AKIs
Caption: Potential off-target signaling pathways inhibited by Danusertib and Tozasertib.
Discussion and Conclusion
This comparative guide highlights the distinct off-target profiles of this compound and other Aurora kinase inhibitors. This compound demonstrates inhibitory activity against a panel of receptor tyrosine kinases including Trk A/B, Flt4, Fms, Axl, and the serine/threonine kinase c-Raf, albeit with lower potency than for its primary Aurora kinase targets.[1][2] In contrast, Danusertib's off-target profile includes Abl, Ret, FGFR-1, and TrkA, while Tozasertib is a known potent inhibitor of RIPK1, FLT-3, and BCR-ABL.[5][6][7][8][9][10][11] Alisertib is reported to be a highly selective Aurora A inhibitor.[3][4]
The off-target activities of these inhibitors can have significant implications. For example, the inhibition of kinases like Axl and c-Raf by this compound could contribute to its overall anti-cancer efficacy, as these kinases are involved in pro-survival and proliferative signaling pathways. However, off-target effects can also lead to unforeseen toxicities. A thorough understanding of these off-target profiles is therefore essential for the rational design of clinical trials and the development of effective combination therapies. For instance, the off-target inhibition of BCR-ABL by Tozasertib suggests its potential utility in certain leukemias.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 10. betalifesci.com [betalifesci.com]
- 11. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating SNS-314 Mesylate Target Inhibition: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SNS-314 Mesylate, a potent pan-Aurora kinase inhibitor, with alternative inhibitors. We present supporting experimental data for validating target inhibition through key biomarkers, offering detailed methodologies for reproducing these findings.
This compound is an inhibitor of Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] Overexpression of these kinases is a hallmark of many cancers, making them attractive therapeutic targets.[3] Validating the inhibition of Aurora kinases by compounds like this compound is critical in drug development. This guide focuses on the use of biomarkers to demonstrate target engagement and downstream pharmacological effects.
Comparative Efficacy of Aurora Kinase Inhibitors
The following tables summarize the in vitro efficacy of this compound and alternative Aurora kinase inhibitors against various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound and Alternatives against Aurora Kinases
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| This compound | 9[1][2] | 31[1][2] | 3[1][2] |
| Alisertib (MLN8237) | 1.2 | 396.5 | - |
| Barasertib (AZD1152) | 1369 | 0.37[4] | - |
| Tozasertib (VX-680) | 0.6 | 18 | 4.6 |
Table 2: Anti-proliferative Activity (IC50, nM) of Aurora Kinase Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Alisertib (MLN8237) | Barasertib (AZD1152) | Tozasertib (VX-680) |
| HCT116 | Colon Carcinoma | 1.8 - 24 | - | - | - |
| A2780 | Ovarian Cancer | 1.8 | - | - | - |
| PC-3 | Prostate Cancer | - | 15 - 469 | - | - |
| HeLa | Cervical Cancer | - | - | - | - |
| MDA-MB-231 | Breast Cancer | - | - | - | - |
| NCI-H460 | Lung Cancer | - | - | <50 | - |
| MOLM13 | Acute Myeloid Leukemia | - | - | <50 | - |
| CAL-62 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6[2] | - | - | 25 - 150 |
| 8305C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6[2] | - | - | 25 - 150 |
| 8505C | Anaplastic Thyroid Carcinoma | 2.6 - 26.6[2] | - | - | 25 - 150 |
| BHT-101 | Anaplastic Thyroid Carcinoma | 2.6 - 26.6[2] | - | - | 25 - 150 |
Biomarkers for Validating Target Inhibition
Primary Biomarker: Phosphorylation of Histone H3 (Ser10)
The most established pharmacodynamic biomarker for Aurora B kinase inhibition is the phosphorylation of histone H3 at serine 10 (pHH3).[5] Aurora B is the primary kinase responsible for this phosphorylation event during mitosis. Inhibition of Aurora B by compounds like this compound leads to a dose-dependent decrease in pHH3 levels.[1][3]
In a human colon cancer xenograft model (HCT116), administration of this compound at 50 and 100 mg/kg resulted in a dose-dependent inhibition of histone H3 phosphorylation.[1][3] Western blot analysis of tumor lysates is a standard method to quantify changes in pHH3 levels.
Secondary Biomarker: Autophosphorylation of Aurora A (Thr288)
A key biomarker for Aurora A kinase activity is its autophosphorylation at threonine 288 (pAurA-Thr288), which is essential for its activation.[6] Selective inhibitors of Aurora A, such as Alisertib (MLN8237), have been shown to reduce the levels of pAurA-Thr288 in tumor biopsies.[6] For a pan-Aurora kinase inhibitor like this compound, a reduction in pAurA-Thr288 would confirm its engagement with the Aurora A target.
Experimental Protocols
Protein Extraction from Tumor Tissue for Western Blot
This protocol is designed for the extraction of total protein from tumor xenografts for subsequent analysis by Western blot.
Materials:
-
Frozen tumor tissue
-
Liquid nitrogen
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer or similar tissue disruptor
-
Microcentrifuge
Procedure:
-
Excise tumor tissue and immediately snap-freeze in liquid nitrogen.
-
Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the tissue powder.
-
Homogenize the sample on ice using a Dounce homogenizer until a uniform lysate is achieved.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot the protein extract and store at -80°C for future use.
Western Blot for Phosphorylated Histone H3 (Ser10) and Phosphorylated Aurora A (Thr288)
This protocol outlines the detection of pHH3 (Ser10) and pAurA-Thr288 by Western blot.
Materials:
-
Protein extracts from treated and untreated cells or tissues
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Rabbit anti-phospho-Aurora A (Thr288)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-pHH3 or anti-pAurA) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the levels of the phosphorylated protein to the loading control.
Visualizing Pathways and Workflows
Caption: Aurora Kinase Signaling and this compound Inhibition.
Caption: Experimental Workflow for Biomarker Validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effects of the Aurora kinases pan-inhibitor this compound on anaplastic thyroid cancer derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Efficacy of SNS-314 Mesylate in Taxane-Resistant Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pan-Aurora kinase inhibitor, SNS-314 Mesylate, with other therapeutic alternatives for taxane-resistant cancers. While direct experimental data on this compound in models formally designated as taxane-resistant is limited in publicly available literature, this document extrapolates its potential efficacy based on its mechanism of action and compares it with other Aurora kinase inhibitors that have been evaluated in this context.
Introduction to Taxane Resistance and the Role of Aurora Kinases
Taxanes, such as paclitaxel and docetaxel, are crucial chemotherapeutic agents that target microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1] However, the development of resistance is a significant clinical challenge.[1] One of the key mechanisms of taxane resistance is the overexpression of Aurora kinase A.[2] Elevated levels of Aurora-A can override the mitotic spindle assembly checkpoint, which is the very mechanism that taxanes exploit to induce cell death.[3][4] This allows cancer cells to bypass mitotic arrest and continue to proliferate despite the presence of the taxane.
This compound is a potent, selective, and ATP-competitive inhibitor of Aurora kinases A, B, and C.[5] By inhibiting Aurora kinases, SNS-314 is hypothesized to restore the sensitivity of cancer cells to taxane-based therapies. Proliferating cells treated with SNS-314 have been shown to bypass the mitotic spindle checkpoint and fail to undergo cytokinesis, leading to endoreduplication and eventual cell death.[5]
Comparative Efficacy of Aurora Kinase Inhibitors
While direct evidence for this compound in taxane-resistant models is not yet broadly published, other pan-Aurora kinase inhibitors, such as AMG 900, have demonstrated significant efficacy in this setting. This comparison provides a benchmark for the potential of this compound.
| Drug | Target | Taxane-Resistant Model Data | Key Findings |
| This compound | Pan-Aurora Kinase (A, B, C) | Data in taxane-sensitive models (HCT116) shows strong synergy with docetaxel.[6] | Sequential administration of SNS-314 followed by docetaxel resulted in profound antiproliferative effects.[3] |
| AMG 900 | Pan-Aurora Kinase (A, B, C) | Active in paclitaxel- and docetaxel-resistant cell lines and xenograft models.[7][8] | Inhibited proliferation in multidrug-resistant cell lines, including those overexpressing P-glycoprotein.[9] Showed single-agent activity in patients with heavily pretreated, chemotherapy-resistant ovarian cancer.[8] |
| Alisertib (MLN8237) | Aurora Kinase A | Preclinical models show synergistic anti-tumor effects with paclitaxel and docetaxel.[10][11] | Combination with docetaxel promoted cell death and reduced tumor growth in upper gastrointestinal adenocarcinoma models.[11] |
Experimental Data Summary
In Vitro Efficacy of this compound in Combination with Docetaxel (HCT116 Model)
| Treatment | Concentration | Effect |
| SNS-314 | ~125 nM | Potent antiproliferative activity.[12] |
| SNS-314 followed by Docetaxel | Not specified | Significant synergistic inhibition of cell growth.[3] |
In Vivo Efficacy of this compound in Combination with Docetaxel (HCT116 Xenograft Model)
| Treatment | Dosage | Effect |
| SNS-314 (single agent) | Not specified | No significant tumor growth inhibition.[13] |
| SNS-314 followed by Docetaxel | 50 and 100 mg/kg (SNS-314) | 72.5% tumor growth inhibition.[13] |
In Vitro and In Vivo Efficacy of AMG 900 in Taxane-Resistant Models
| Model | Treatment | Key Findings |
| Paclitaxel-resistant cell lines (HCT-15, MES-SA-Dx5, 769P, SNU449) | AMG 900 | Potent inhibition of cell proliferation (EC50 values ranging from 0.7 to 5.3 nmol/L).[7] |
| Paclitaxel-resistant xenograft (MDA-MB-231 PTX-r) | AMG 900 + Ixabepilone | Regression of xenografts, with over 50% of tumors not regrowing after treatment cessation.[9] |
Experimental Protocols
Generation of Taxane-Resistant Cell Lines
A common method for developing taxane-resistant cancer cell lines involves stepwise exposure to the drug.[14][15]
-
Initial Seeding: Plate parental cancer cells (e.g., DU145 prostate cancer cells) at a density of 2.0 x 10^6 cells per 100 mm dish.[14]
-
Initial Exposure: Treat the cells with a low concentration of paclitaxel (e.g., IC10-20, which is approximately 0.5 nM for DU145 cells) for 48 hours.[14]
-
Recovery: Replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and proliferate.[14]
-
Dose Escalation: Once the cells have reached approximately 80% confluency, subculture them and expose them to a slightly higher concentration of paclitaxel (e.g., 1.5 to 2-fold increase).[14]
-
Repeat: Repeat the exposure and recovery cycles, gradually increasing the paclitaxel concentration.
-
Confirmation of Resistance: Periodically, the IC50 of the cell line should be determined using a cell viability assay (e.g., WST-1 assay) to confirm an increase in resistance compared to the parental cell line. An increase in IC50 of at least 3-5 fold is generally considered indicative of a drug-resistant cell line.[14]
In Vivo Xenograft Studies (Adapted for Taxane-Resistant Models)
-
Cell Implantation: Subcutaneously inject taxane-resistant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nu/nu mice).[13]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control
-
Docetaxel alone
-
This compound alone
-
This compound in combination with Docetaxel
-
-
Drug Administration: Administer drugs according to the desired schedule. For example, this compound could be administered intraperitoneally (i.p.) at doses of 50-100 mg/kg, followed by docetaxel administration 24 hours later.[13]
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, excise tumors and perform pharmacodynamic and biomarker analyses, such as Western blotting for phosphorylated histone H3 (a marker of Aurora B activity) and immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3).[13]
Visualizations
Signaling Pathway of Taxane Action and Resistance
Caption: Mechanism of taxane resistance via Aurora Kinase A and intervention with SNS-314.
Proposed Experimental Workflow for Evaluating SNS-314 in Taxane-Resistant Models
Caption: Workflow for assessing SNS-314 efficacy in taxane-resistant models.
Conclusion
This compound, as a pan-Aurora kinase inhibitor, holds strong potential for overcoming taxane resistance in cancer. The established link between Aurora kinase A overexpression and taxane resistance provides a solid rationale for this therapeutic strategy. While direct experimental evidence in taxane-resistant models is awaited, comparative data from other pan-Aurora kinase inhibitors like AMG 900 are highly encouraging and suggest that this compound could be a valuable agent, both as a monotherapy and in combination with taxanes, for patients with resistant tumors. Further preclinical studies are warranted to directly assess the efficacy of this compound in this setting.
References
- 1. Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AURORA-A amplification overrides the mitotic spindle assembly checkpoint, inducing resistance to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMG 900, a small-molecule inhibitor of aurora kinases, potentiates the activity of microtubule-targeting agents in human metastatic breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Combination of Alisertib, an Investigational Aurora kinase A inhibitor, and Docetaxel Promotes Cell Death and Reduces Tumor Growth in Pre-Clinical Cell Models of Upper Gastrointestinal Adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanisms of docetaxel resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture Academy [procellsystem.com]
Unlocking Synergistic Potential: A Guide to SNS-314 Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synergy scores for SNS-314 in various combination therapies. Experimental data and detailed protocols are presented to support further investigation into the synergistic effects of this potent Aurora kinase inhibitor.
SNS-314, a pan-Aurora kinase inhibitor, has demonstrated significant therapeutic potential in preclinical studies, particularly when used in combination with other cytotoxic agents.[1] By inhibiting Aurora kinases A, B, and C, SNS-314 disrupts mitosis and induces cell death in rapidly proliferating cancer cells. This mechanism of action lays a strong foundation for synergistic interactions with chemotherapeutics that target different stages of the cell cycle. This guide summarizes the available quantitative data on the synergistic effects of SNS-314 combinations, provides detailed experimental methodologies for assessing synergy, and visualizes the key pathways and workflows involved.
Quantitative Synergy Scores for SNS-314 Combinations
The synergistic potential of SNS-314 in combination with various chemotherapeutic agents has been evaluated primarily in the HCT116 colorectal carcinoma cell line. The Combination Index (CI), calculated using the Chou-Talalay method, is a widely accepted metric for quantifying drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
A key study by VanderPorten et al. (2009) systematically evaluated the efficacy of SNS-314 in combination with a panel of cytotoxic drugs under both concurrent and sequential administration schedules. The results, summarized in the table below, highlight that sequential administration of SNS-314 followed by a microtubule-targeting agent or an antimetabolite leads to the most profound synergistic outcomes.
| Combination Partner | Cell Line | Administration Schedule | Synergy Score (CI₅₀) | Outcome | Reference |
| Gemcitabine | HCT116 | Sequential (SNS-314 followed by Gemcitabine) | < 1 | Synergy | [1] |
| Docetaxel | HCT116 | Sequential (SNS-314 followed by Docetaxel) | < 1 | Synergy | [1] |
| Vincristine | HCT116 | Sequential (SNS-314 followed by Vincristine) | < 1 | Synergy | [1] |
| 5-Fluorouracil (5-FU) | HCT116 | Sequential | Additive | [1] | |
| Carboplatin | HCT116 | Sequential | Additive | [1] | |
| Daunomycin | HCT116 | Sequential | Additive | [1] | |
| SN-38 | HCT116 | Sequential | Additive | [1] | |
| Various Agents | HCT116 | Concurrent | Additive | [1] |
Experimental Protocols for Synergy Determination
The following protocols outline the methodologies for assessing the synergistic effects of SNS-314 in combination with other drugs.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of single agents and drug combinations.
-
Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of SNS-314 or the combination partner alone.
-
Combination Treatment:
-
Concurrent: Treat cells with a combination of SNS-314 and the partner drug simultaneously at various concentrations.
-
Sequential: Treat cells with SNS-314 for a specified duration (e.g., 24 hours), wash the cells, and then add the partner drug for a further incubation period.
-
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Calculation of Synergy Scores (Chou-Talalay Method)
The Combination Index (CI) is calculated from the dose-response curves of the single agents and their combination.
-
Generate Dose-Response Curves: Plot the percentage of cell growth inhibition versus the drug concentration for each single agent and the combination.
-
Determine IC₅₀ Values: Calculate the concentration of each drug that inhibits 50% of cell growth (IC₅₀) from the respective dose-response curves.
-
Calculate Combination Index (CI): Use specialized software like CompuSyn or CalcuSyn to calculate the CI values based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce x% effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same x% effect.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathway targeted by SNS-314 and the experimental workflow for determining synergy.
Caption: Inhibition of Aurora kinases by SNS-314 disrupts key mitotic processes.
Caption: Step-by-step workflow for determining drug synergy.
References
A Comparative Guide to the Phenotypic Differences Between SNS-314 and Aurora A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-Aurora kinase inhibitor SNS-314 and selective Aurora A inhibitors, focusing on their distinct phenotypic effects on cancer cells. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in regulating mitosis.[1] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. While Aurora A is primarily involved in centrosome maturation and spindle assembly, Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[1][2] SNS-314 is a potent pan-inhibitor targeting Aurora A, B, and C, whereas other inhibitors have been developed to selectively target Aurora A.[3][4] This guide will delve into the phenotypic consequences of these different inhibition profiles.
Comparative Analysis of In Vitro Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of SNS-314 and the selective Aurora A inhibitors, alisertib (MLN8237) and MLN8054, across a panel of human cancer cell lines.
| Cell Line | Cancer Type | SNS-314 IC50/GI50 (nM) | Alisertib (MLN8237) IC50/GI50 (nM) | MLN8054 IC50/GI50 (nM) |
| HCT116 | Colorectal Carcinoma | ~5[2] | 6.7 (cell-based Aurora A inhibition)[5] | 220[6] |
| A2780 | Ovarian Cancer | 1.8[3] | 15 - 469 (in a panel of cell lines)[5] | 110 - 1430 (in a panel of cell lines)[7] |
| PC-3 | Prostate Cancer | 1.8 - 24 (in a panel of cell lines)[3] | 15 - 469 (in a panel of cell lines)[5] | 110 - 1430 (in a panel of cell lines)[7] |
| HeLa | Cervical Cancer | 1.8 - 24 (in a panel of cell lines)[3] | 15 - 469 (in a panel of cell lines)[5] | - |
| MDA-MB-231 | Breast Cancer | 1.8 - 24 (in a panel of cell lines)[3] | 15 - 469 (in a panel of cell lines)[5] | - |
| CAL-62 | Anaplastic Thyroid Cancer | 2.6 - 26.6[6] | - | - |
| 8305C | Anaplastic Thyroid Cancer | 2.6 - 26.6[6] | - | - |
| 8505C | Anaplastic Thyroid Cancer | 2.6 - 26.6[6] | - | - |
| BHT-101 | Anaplastic Thyroid Cancer | 2.6 - 26.6[6] | - | - |
Phenotypic Differences in Cell Cycle Progression and Mitosis
The differential inhibition of Aurora kinases by SNS-314 and selective Aurora A inhibitors leads to distinct cellular phenotypes.
| Phenotypic Effect | SNS-314 (Pan-Aurora Inhibitor) | Aurora A Selective Inhibitors (Alisertib, MLN8054) |
| Cell Cycle Arrest | Inhibition of cell cycle progression.[1] | G2/M accumulation.[4][7] |
| Ploidy | Induction of polyploidy (>4N DNA content) due to failure of cytokinesis.[6] | Increased incidence of tetraploid (4N) cells.[4] |
| Mitotic Spindle | Induces defects in the spindle checkpoint.[2] | Formation of abnormal mitotic spindles (monopolar, bipolar with misaligned chromosomes, multipolar).[4] |
| Chromosome Segregation | Defects in cytokinesis.[2] | Chromosome misalignment and segregation defects.[4] |
| Cell Fate | Induction of apoptosis.[1] | Induction of apoptosis.[4][7] |
Quantitative Analysis of Cell Cycle Arrest:
-
Alisertib: Treatment of PANC-1 pancreatic cancer cells with 1 µM and 5 µM alisertib for 24 hours increased the percentage of cells in the G2/M phase from 30.3% to 77.5% and 80.9%, respectively.[8]
-
MLN8054: Treatment of HCT-116 and PC-3 cells with 1 µM MLN8054 for 24 hours resulted in an increase in the mitotic cell population from approximately 4% to 12%.[7]
In Vivo Antitumor Efficacy
Both SNS-314 and selective Aurora A inhibitors have demonstrated antitumor activity in preclinical xenograft models.
| Inhibitor | Animal Model | Dosing Regimen | Key Findings |
| SNS-314 | HCT116 human colon cancer xenografts in nu/nu mice | 50 and 100 mg/kg, intraperitoneally (i.p.)[1][3] | Dose-dependent inhibition of histone H3 phosphorylation, reduction of phosphorylated histone H3 levels, increased caspase-3, and increased nuclear size. Significant tumor growth inhibition was observed with various dosing schedules.[1] |
| Alisertib (MLN8237) | HCT-116 colon tumor xenografts in nude mice | 3, 10, and 30 mg/kg, orally, once daily for 21 days[5] | Dose-dependent tumor growth inhibition of 43.3%, 84.2%, and 94.7%, respectively.[5] |
| MLN8054 | HCT-116 tumors in mice | Single oral dose of 30 mg/kg[7] | Decrease in active Aurora A (pT288) staining in tumor tissue.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for evaluating Aurora kinase inhibitors.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Detailed Experimental Protocols
In Vitro Proliferation/Viability Assays
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell proliferation or viability (IC50 or GI50).
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1,500-2,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., SNS-314, alisertib, or MLN8054) for a specified period (e.g., 72 hours or 5 days).[3]
-
Viability/Proliferation Measurement:
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels as an indicator of cell viability.[3]
-
CellTiter-Blue® Cell Viability Assay: A resazurin-based assay that measures the metabolic capacity of cells.[3]
-
BrdU Cell Proliferation Assay: Measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA during cell proliferation.
-
-
Data Analysis: Determine the IC50/GI50 values by plotting the percentage of cell viability/proliferation against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.
-
Cell Treatment: Plate cells and treat with the inhibitor at various concentrations for 24 to 48 hours.
-
Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A to remove RNA.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using cell cycle analysis software.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nu/nu mice).[3]
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a specified size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Inhibitor Formulation and Administration:
-
SNS-314: Can be formulated as a homogeneous suspension in 15% Captisol for injection or in CMC-Na for oral administration.[3] Administer via intraperitoneal injection or oral gavage at the desired dose and schedule (e.g., 50-100 mg/kg).[1][3]
-
Alisertib/MLN8054: Formulate in a vehicle such as 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate for oral administration.[5]
-
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice or three times a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI). Perform pharmacodynamic analysis on tumor tissues to assess target engagement (e.g., by measuring phosphorylation of Aurora kinase substrates).[1]
Conclusion
SNS-314, as a pan-Aurora kinase inhibitor, exhibits a distinct phenotypic profile compared to selective Aurora A inhibitors like alisertib and MLN8054. The primary difference lies in the consequences of Aurora B inhibition by SNS-314, leading to a prominent phenotype of endoreduplication and polyploidy due to failed cytokinesis. In contrast, selective Aurora A inhibitors primarily induce mitotic arrest with abnormal spindle formation and chromosome misalignment, leading to aneuploidy. These fundamental mechanistic differences, supported by the presented experimental data, should be carefully considered when selecting an Aurora kinase inhibitor for specific research questions or therapeutic strategies. The detailed protocols provided in this guide offer a starting point for the preclinical evaluation of these and other similar inhibitors.
References
- 1. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo [pubmed.ncbi.nlm.nih.gov]
- 2. SNS-314 [cogershop.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy comparison of SNS-314 and other pan-Aurora inhibitors
A Comparative Guide to the In Vivo Efficacy of SNS-314 and Other Pan-Aurora Kinase Inhibitors
Introduction
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2][3] Overexpression of these kinases is frequently observed in various human cancers, making them attractive targets for cancer therapy. Pan-Aurora kinase inhibitors, which target all three isoforms (Aurora A, B, and C), have emerged as a promising class of anti-cancer agents. This guide provides a comparative overview of the in vivo efficacy of SNS-314, a potent pan-Aurora kinase inhibitor, with other well-characterized inhibitors in this class, including VX-680 (Tozasertib), AZD1152 (Barasertib), and PHA-739358 (Danusertib). The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathway
Pan-Aurora kinase inhibitors act as ATP-competitive inhibitors, targeting the catalytic domain of Aurora kinases A, B, and C.[4] Inhibition of these kinases disrupts various stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2] The primary consequence of Aurora B inhibition is the failure of cytokinesis, leading to endoreduplication and the formation of polyploid cells, which can subsequently undergo apoptosis.[4][5]
The following diagram illustrates the central role of Aurora kinases in mitosis and the points of intervention by pan-Aurora kinase inhibitors.
Comparative In Vitro Potency
The following table summarizes the reported IC50 values of SNS-314 and other pan-Aurora inhibitors against the three Aurora kinase isoforms. This data provides a baseline for comparing their biochemical potency.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| SNS-314 | 9[6] | 31[6] | 3[6] |
| VX-680 (Tozasertib) | 0.6 | 18 | 4.6 |
| AZD1152 (Barasertib) | 1369 | 0.36 | - |
| PHA-739358 (Danusertib) | 13[3] | 79[3] | 61[3] |
In Vivo Efficacy and Toxicity Comparison
Direct head-to-head in vivo comparative studies for all these inhibitors are limited. The following table summarizes data from various preclinical studies, highlighting the tumor models, dosing regimens, observed efficacy, and reported toxicities. It is important to note that variations in experimental design across different studies make direct comparisons challenging.
| Inhibitor | Tumor Model | Dosing and Administration | Efficacy (Tumor Growth Inhibition) | Reported Toxicity |
| SNS-314 | HCT-116 (colon) xenograft | 50-100 mg/kg, i.p., various schedules (weekly, bi-weekly, 5 days on/9 days off)[7] | 67.5% to 96.6%[5] | Generally well-tolerated in preclinical models.[5] |
| VX-680 (Tozasertib) | HL-60 (AML) xenograft | 75 mg/kg, i.p., twice daily for 13 days[8] | 98% tumor volume reduction[8] | Small decrease in body weight at the highest dose.[8] Clinical trials showed gastrointestinal toxicities and mucositis.[9] |
| AZD1152 (Barasertib) | Human colon, lung, and hematologic tumor xenografts | Dose-dependent manner | 55% to ≥100%[10] | Transient and reversible myelosuppression.[10] Clinical studies reported stomatitis and febrile neutropenia. |
| PHA-739358 (Danusertib) | Various human xenografts | 30-60 mg/kg/day, i.v. infusion | Significant antitumor activity[11] | Bone marrow and gastrointestinal toxicity; cardiovascular and renal toxicity at high doses.[12] |
Experimental Protocols
Below are generalized experimental protocols for in vivo efficacy studies based on the reviewed literature. Specific details may vary between individual studies.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HL-60) are cultured in appropriate media and conditions.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are typically used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of saline) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Drug Administration:
-
Vehicle Control: The control group receives the vehicle solution (e.g., saline, 20% Captisol).
-
Inhibitor Treatment: The treatment groups receive the Aurora kinase inhibitor at specified doses and schedules (e.g., intraperitoneal injection, intravenous infusion).
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width²)/2).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot for pharmacodynamic markers like phospho-histone H3).
-
-
Statistical Analysis: Tumor growth inhibition is calculated, and statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).
Pharmacodynamic Assessment
-
Phospho-Histone H3 (pHH3) Inhibition: To confirm target engagement in vivo, tumor or surrogate tissues (e.g., skin biopsies) are collected at various time points after drug administration. The levels of pHH3 (a downstream substrate of Aurora B) are assessed by Western blotting or immunohistochemistry. A reduction in pHH3 levels indicates effective inhibition of Aurora B kinase.[7][11]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of a pan-Aurora kinase inhibitor.
References
- 1. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 11. PHA-739358, a potent inhibitor of Aurora kinases with a selective target inhibition profile relevant to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Sensitivity to SNS-314 Mesylate: A Comparative Guide to Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SNS-314 Mesylate, a potent pan-Aurora kinase inhibitor, with other selective and pan-Aurora kinase inhibitors. We delve into potential biomarkers for predicting sensitivity to these agents, supported by experimental data, and provide detailed methodologies for key assays.
Introduction to this compound and Aurora Kinase Inhibition
This compound is a potent and selective inhibitor of all three Aurora kinases: A, B, and C.[1] These serine/threonine kinases are crucial regulators of mitosis, playing vital roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][3] Dysregulation and overexpression of Aurora kinases are common hallmarks of many human cancers, making them attractive targets for cancer therapy.[2][3][4] SNS-314 inhibits these kinases by competing with ATP in the kinase domain, leading to mitotic arrest and subsequent cancer cell death.[5]
Potential Biomarkers for Predicting Sensitivity
Identifying patients who are most likely to respond to Aurora kinase inhibitors is crucial for clinical success. Several potential biomarkers are emerging from preclinical and clinical research.
Aurora Kinase Overexpression
The most direct potential biomarker for sensitivity to Aurora kinase inhibitors is the overexpression of the target kinases themselves. Elevated levels of Aurora A and B have been observed in a wide range of solid tumors, including breast, colon, lung, ovarian, and pancreatic cancers, and are often associated with poor prognosis.[4][6] The fundamental mechanism of action of SNS-314 and other similar inhibitors suggests that tumors with higher levels of Aurora kinases may be more dependent on their activity for survival and proliferation, and thus more susceptible to inhibition.
p53 Mutation Status
The tumor suppressor protein p53 plays a critical role in cell cycle checkpoints and apoptosis. Preclinical studies suggest a complex interplay between p53 status and sensitivity to Aurora kinase inhibitors.
-
p53 Mutant/Null Cells: Some studies indicate that cancer cells with mutated or absent p53 are hypersensitive to Aurora B inhibitors.[7] Inhibition of Aurora B in these cells can lead to mitotic slippage and excessive aneuploidy, ultimately resulting in cell death.[7] In the absence of a functional p53-mediated G1 arrest, cells that exit mitosis without proper chromosome segregation are more prone to apoptosis.[8]
-
Wild-Type p53 Cells: Conversely, other research suggests that Aurora B kinase can negatively regulate wild-type p53 by promoting its degradation.[9] Therefore, inhibiting Aurora B in cancer cells with wild-type p53 could increase p53 protein levels and the expression of its target genes, leading to tumor growth inhibition.[9]
These seemingly contradictory findings highlight the context-dependent nature of p53's role and underscore the need for further investigation to clarify its predictive value.
Other Potential Biomarkers
-
MYC Amplification: Amplification of the MYC oncogene may sensitize cancer cells to Aurora B inhibitors. A positive feedback loop between MYC and Aurora B has been identified, where Aurora B maintains MYC protein stability.[7]
-
RB Loss: Loss of the retinoblastoma (RB) tumor suppressor, a common event in many cancers, could render cells more sensitive to Aurora B inhibitors.[7]
Comparative Performance of Aurora Kinase Inhibitors
The following tables summarize the in vitro potency of this compound and a selection of other Aurora kinase inhibitors against the Aurora kinases and various cancer cell lines.
Table 1: Biochemical Potency (IC50) of Aurora Kinase Inhibitors
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Selectivity |
| This compound | 9 [10] | 31 [10] | 6 [10] | Pan-Aurora |
| Alisertib (MLN8237) | 1.2 | 396.5 | - | Aurora A selective |
| AZD1152-HQPA | 1368 | 0.37 | - | Aurora B selective |
| Danusertib (PHA-739358) | 13 | 79 | 61 | Pan-Aurora |
| AMG 900 | 5 | 4 | 1 | Pan-Aurora |
| Tozasertib (VX-680/MK-0457) | 0.6 | 18 | 4.6 | Pan-Aurora |
| CYC116 | 44 | 19 | 65 | Pan-Aurora |
| PF-03814735 | 5 | 0.8 | - | Pan-Aurora |
Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian | 1.8[10] |
| HCT116 | Colon | ~5[5] |
| HT29 | Colon | 24[10] |
| PC-3 | Prostate | - |
| HeLa | Cervical | - |
| MDA-MB-231 | Breast | - |
| H-1299 | Lung | - |
Note: '-' indicates specific IC50 values were not found in the search results, though the source mentions activity against these cell lines.
Experimental Protocols
Aurora Kinase Inhibition Assay (Biochemical)
This protocol describes a general method for determining the in vitro potency of an inhibitor against purified Aurora kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by an Aurora kinase. The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based assay.[11][12]
Materials:
-
Purified recombinant Aurora A, B, or C kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a microplate, add the kinase, substrate, and test inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced following the manufacturer's protocol for the ADP-Glo™ assay.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This protocol outlines a method for assessing the anti-proliferative effects of an inhibitor on cancer cell lines.
Principle: 5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The amount of incorporated BrdU, detected by a specific antibody, is a measure of cell proliferation.[1][2]
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme or fluorophore)
-
Detection substrate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 72-96 hours).
-
Add the BrdU labeling solution to the wells and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate to allow for binding.
-
Wash the wells to remove unbound antibody.
-
Add the detection substrate and measure the signal using a microplate reader.
-
Calculate the cell proliferation inhibition at each inhibitor concentration relative to untreated controls and determine the IC50 value.
Visualizing Pathways and Workflows
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 3. The Aurora kinase inhibitor SNS-314 shows broad therapeutic potential with chemotherapeutics and synergy with microtubule-targeted agents in a colon carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive Biomarkers of Sensitivity to the Aurora and Angiogenic Kinase Inhibitor ENMD-2076 in Preclinical Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNS-314 [cogershop.com]
- 6. mdpi.com [mdpi.com]
- 7. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora B kinase phosphorylates and instigates degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.co.uk [promega.co.uk]
A Comparative Guide to Interpreting Differential Responses of Cancer Cell Lines to the Aurora Kinase Inhibitor SNS-314
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the differential responses of various cancer cell lines to SNS-314, a potent pan-Aurora kinase inhibitor. By comparing its performance with other relevant Aurora kinase inhibitors and presenting detailed experimental data and protocols, this document aims to be an invaluable resource for researchers in oncology and drug development.
Introduction to SNS-314 and the Aurora Kinase Family
SNS-314 is a potent and selective small molecule inhibitor of all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1][2] These serine/threonine kinases are key regulators of mitosis, playing crucial roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Overexpression of Aurora kinases is a common feature in many human cancers, making them attractive targets for cancer therapy.[3] SNS-314 exerts its anti-cancer effects by disrupting the mitotic process, leading to failed cell division (cytokinesis), endoreduplication (DNA re-replication without cell division), and ultimately, apoptosis.[2][3]
Comparative Performance of SNS-314 Across Cancer Cell Lines
The anti-proliferative activity of SNS-314 has been evaluated across a broad range of human cancer cell lines. This section provides a comparative summary of its potency, alongside other notable pan-Aurora kinase inhibitors, PHA-739358 (Danusertib) and CYC116.
Inhibitory Activity against Aurora Kinases
The following table summarizes the half-maximal inhibitory concentrations (IC50) of SNS-314, PHA-739358, and CYC116 against the three Aurora kinase isoforms.
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) |
| SNS-314 | 9[2] | 31[2] | 3[2] |
| PHA-739358 | 13[1] | 79[1] | 61[1] |
| CYC116 | 8 (Ki)[4] | 9 (Ki)[4] | Not Reported |
Note: Ki (inhibition constant) is reported for CYC116, which is a measure of binding affinity.
Anti-proliferative Activity in Cancer Cell Lines
The following table presents the IC50 values for the anti-proliferative activity of SNS-314, PHA-739358, and CYC116 in a panel of human cancer cell lines. This data highlights the differential sensitivity of various cancer types to these inhibitors.
| Cell Line | Cancer Type | SNS-314 (IC50, nM) | PHA-739358 (IC50, µM) | CYC116 (IC50, nM) |
| HCT116 | Colon Carcinoma | ~5[2] | - | - |
| HT29 | Colon Carcinoma | 24 | - | - |
| A2780 | Ovarian Cancer | 1.8 | - | - |
| PC-3 | Prostate Cancer | - | - | - |
| HeLa | Cervical Cancer | - | - | - |
| MDA-MB-231 | Breast Cancer | - | - | - |
| H-1299 | Non-small Cell Lung Cancer | - | - | - |
| CAL-62 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | - | - |
| 8305C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | - | - |
| 8505C | Anaplastic Thyroid Cancer | 2.6 - 26.6 | - | - |
| BHT-101 | Anaplastic Thyroid Cancer | 2.6 - 26.6 | - | - |
| WM3211 | Melanoma | - | 1.76 | - |
| Lu1205 | Melanoma | - | 3.34 | - |
| SK Mel28 | Melanoma | - | 12.45 | - |
| MV4-11 | Acute Myelogenous Leukemia | - | - | 34[4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
SNS-314 Mechanism of Action
SNS-314 inhibits the kinase activity of Aurora A, B, and C, leading to a cascade of events that disrupt mitosis. The diagram below illustrates the key signaling pathways affected by SNS-314.
Caption: Mechanism of action of SNS-314 targeting Aurora kinases and disrupting mitosis.
Experimental Workflow for Assessing Cell Line Response
A typical workflow to evaluate the differential response of cancer cell lines to SNS-314 is depicted below.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of SNS-314 Mesylate
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of SNS-314 Mesylate. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.
| Property | Value | Reference |
| Molecular Formula | C19H19ClN6O4S3 | [1] |
| Molecular Weight | 527.04 g/mol | [1] |
| CAS Number | 1146618-41-8 | [1] |
| Solubility in DMSO | 20 mg/mL | [2] |
| Solubility in DMF | 20 mg/mL | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | [1] |
Disposal Protocol for this compound
The primary directive for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1] The following step-by-step protocol is a general guide and should be adapted to comply with the specific requirements of your institution and location.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
Use a self-contained breathing apparatus if necessary.[1]
Step 2: Waste Classification
This compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS).[1] However, it is crucial to consult your institution's environmental health and safety (EHS) department to confirm the appropriate waste stream classification based on local regulations.
Step 3: Preparing for Disposal
-
Solid Waste: If you have unused or expired solid this compound, it should be collected in a clearly labeled, sealed container.
-
Liquid Waste: For solutions of this compound, absorb the liquid with an inert, non-combustible material such as diatomite or universal binders.[1] The contaminated absorbent material should then be collected in a labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated and disposed of accordingly.
Step 4: Decontamination
Surfaces and non-disposable equipment that have been in contact with this compound should be decontaminated by scrubbing with alcohol.[1]
Step 5: Final Disposal
Arrange for the collection and disposal of the contained waste through your institution's EHS-approved chemical waste disposal program. Ensure that all containers are properly labeled with the contents and any associated hazards as required by your institution and local regulations.
Accidental Release Measures
In the event of a spill, the following emergency procedures should be followed:
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Personal Protection: Use full personal protective equipment, including respiratory protection if necessary.[1]
-
Clean-up: Absorb the spilled solution with a finely-powdered liquid-binding material.[1]
-
Decontaminate: Scrub the affected surfaces and equipment with alcohol.[1]
-
Dispose: Dispose of all contaminated materials as chemical waste according to the procedures outlined above.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SNS-314 Mesylate
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for the Safe Handling and Disposal of the Potent Aurora Kinase Inhibitor, SNS-314 Mesylate.
This guide provides crucial safety and logistical information for the handling of this compound, a potent and selective aurora kinase inhibitor. While a supplier's Safety Data Sheet (SDS) may classify the compound as non-hazardous, its mechanism of action as a kinase inhibitor warrants a cautious approach, treating it as a potentially cytotoxic agent. Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in either solid or solution form, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or accidental ingestion.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended.[1] The outer glove should have a long cuff that covers the gown sleeve. | Provides a robust barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | A disposable, fluid-resistant gown made of a material tested for use with chemotherapy drugs should be worn.[2] | Protects skin and personal clothing from potential splashes and contamination. |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, a full-face shield is recommended.[1] | Protects the eyes from contact with the compound in either powder or liquid form. |
| Respiratory Protection | When handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator is required.[2][3] | Prevents inhalation of fine particles of the compound. |
Operational Plan: From Receipt to Use
A structured workflow is critical to minimize the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the packaging for any signs of damage or leakage.[1]
-
Wear single-use nitrile gloves when handling the outer packaging.
-
Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term storage.[4]
Handling Solid (Powder) Form
All manipulations of powdered this compound should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid inhalation of airborne particles.[2]
Step-by-Step Weighing Procedure:
-
Preparation: Don the full required PPE as outlined in the table above.
-
Work Surface: Cover the work surface of the balance with disposable absorbent pads.
-
Weighing: Carefully weigh the desired amount of this compound. Use a spatula and handle the powder gently to minimize dust generation.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Preparing Solutions
Step-by-Step Dissolution Procedure:
-
Preparation: Conduct this procedure within a chemical fume hood or biological safety cabinet, wearing full PPE.
-
Solvent Addition: Add the appropriate solvent (e.g., DMSO) to the vial containing the pre-weighed this compound.[5]
-
Dissolution: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan: Managing Contaminated Waste
All materials that come into contact with this compound must be treated as hazardous chemical waste.
Segregation and Disposal of Waste Streams
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container (e.g., yellow bag for cytotoxic waste). | Includes contaminated gloves, gowns, absorbent pads, and weighing papers. |
| Liquid Waste | Labeled hazardous waste container for liquid chemical waste. | Includes unused solutions and solvent rinses. Do not dispose of down the drain. |
| Sharps Waste | Puncture-resistant sharps container. | Includes needles and syringes used for administering solutions. |
All waste must be disposed of through your institution's hazardous waste management program.[6][7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C19H19ClN6O4S3 | MedChemExpress SDS[8] |
| Molecular Weight | 527.04 g/mol | MedChemExpress SDS[8] |
| IC50 (Aurora A) | 9 nM | Selleck Chemicals[5] |
| IC50 (Aurora B) | 31 nM | Selleck Chemicals[5] |
| IC50 (Aurora C) | 3 nM | Selleck Chemicals[5] |
| Solubility in DMSO | ≥ 100 mg/mL | Selleck Chemicals[5] |
Visualizing Safety and Logic
To further clarify the necessary precautions and workflow, the following diagrams illustrate the key decision-making processes and procedural steps.
Caption: PPE selection based on the physical form of this compound and the work environment.
Caption: A stepwise workflow for the safe handling and disposal of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. ipservices.care [ipservices.care]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. gaiaca.com [gaiaca.com]
- 8. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
